2,3-dihydroxypropanal
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
23147-59-3; 26793-98-6; 56-82-6 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.156 |
IUPAC Name |
2,3-dihydroxypropanal |
InChI |
InChI=1S/2C3H6O3/c2*4-1-3(6)2-5/h2*1,3,5-6H,2H2 |
InChI Key |
NGNVWCSFFIVLAR-UHFFFAOYSA-N |
SMILES |
C(C(C=O)O)O.C(C(C=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2,3-Dihydroxypropanal for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxypropanal, commonly known as glyceraldehyde, is a pivotal intermediate in central carbon metabolism. Its strategic position in glycolysis and the pentose (B10789219) phosphate (B84403) pathway makes it an invaluable tool for metabolic studies, particularly when isotopically labeled. This technical guide provides a comprehensive overview of the chemical and enzymatic synthesis of glyceraldehyde, detailed experimental protocols for its application in metabolic labeling studies, and methods for its purification and analysis. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a probe to investigate cellular metabolism in health and disease.
Introduction
Glyceraldehyde is the simplest aldose and a fundamental building block in carbohydrate biochemistry.[1] Its phosphorylated form, glyceraldehyde-3-phosphate (G3P), is a key intermediate in the glycolytic pathway, linking the preparatory and payoff phases of glucose breakdown.[2] Furthermore, G3P serves as a crucial node connecting glycolysis with the pentose phosphate pathway (PPP), a major route for the production of NADPH and precursors for nucleotide biosynthesis.[1] The ability to synthesize and utilize glyceraldehyde, especially in its isotopically labeled forms (e.g., ¹³C or ²H), provides a powerful method for metabolic flux analysis, enabling the dissection of complex metabolic networks.[3]
This guide details various methods for the synthesis of this compound and provides practical protocols for its use in metabolic research, with a focus on ensuring stability and achieving accurate results.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired stereochemistry, yield, and the availability of starting materials and equipment.
Chemical Synthesis
Chemical synthesis routes often involve the oxidation of glycerol (B35011) or the hydrolysis of protected precursors.
The direct oxidation of glycerol to glyceraldehyde is a common approach. Various oxidizing agents and catalytic systems have been employed.
-
Fullerene Zinc Selenium Oxide Catalysis: A green chemistry approach utilizing a C₆₀/ZnO/Se composite material as a catalyst for the aerobic oxidation of glycerol. This method offers high yields under relatively mild conditions.[4]
-
Platinum-Based Catalysis: Platinum nanoparticles supported on materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) can catalyze the oxidation of glycerol with molecular oxygen.[5][6] The selectivity for glyceraldehyde over other oxidation products, such as dihydroxyacetone and glyceric acid, is a key challenge and depends on reaction conditions.[5][6]
-
Fenton's Reagent: A solution of hydrogen peroxide and an iron(II) catalyst can be used to oxidize glycerol.[7][8] This method generates highly reactive hydroxyl radicals that oxidize the primary alcohol group of glycerol.[8][9]
An alternative to direct oxidation is the synthesis and subsequent hydrolysis of a protected glyceraldehyde derivative.
-
Hydrolysis of dl-Glyceraldehyde (B52865) Acetal (B89532): This method involves the acid-catalyzed hydrolysis of dl-glyceraldehyde acetal to yield glyceraldehyde. The reaction is typically carried out at room temperature to minimize degradation of the product.[5]
Enzymatic Synthesis
Enzymatic methods offer high specificity and the ability to produce enantiomerically pure glyceraldehyde or its phosphorylated derivatives.
-
Methanol (B129727) Dehydrogenase: The enzyme methanol dehydrogenase (MDH) from methylotrophic bacteria such as Methylobacterium organophilum can catalyze the conversion of glycerol to glyceraldehyde.[10] This bioconversion can be performed using whole cells or purified enzyme extracts.[10]
-
Enantioselective Phosphorylation: For metabolic studies requiring specific enantiomers of glyceraldehyde-3-phosphate, enzymatic phosphorylation is the preferred method. D-glyceraldehyde can be selectively phosphorylated by dihydroxyacetone kinase, while L-glyceraldehyde is a substrate for glycerol kinase.[11]
Quantitative Data on Synthesis Methods
The following tables summarize quantitative data for various synthesis methods of this compound.
Table 1: Chemical Synthesis of this compound
| Method | Starting Material | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield/Conversion | Reference(s) |
| Fullerene Zinc Selenium Oxide Catalysis | Glycerol | C₆₀/ZnO/Se composite, O₂ | 5 - 8 hours | 45 - 50 | 90 - 91% yield | [4] |
| Platinum on Silica Catalysis | Glycerol | Pt/SiO₂, O₂ | 1 hour | 80 | ~10% conversion, ~74% selectivity | [6] |
| Platinum on Alumina Catalysis | Glycerol | Pt/γ-Al₂O₃, O₂ | 1 hour | 80 | ~37% conversion, lower selectivity | [5][6] |
| Hydrolysis of Acetal | dl-Glyceraldehyde acetal | 0.1 N H₂SO₄ | 1 week | ~20 | 80% yield | [5] |
Table 2: Enzymatic Synthesis of this compound
| Method | Enzyme | Substrate | Incubation Time | Temperature (°C) | pH | Yield/Conversion | Reference(s) |
| Bioconversion | Methanol Dehydrogenase (from M. organophilum) | Glycerol | Up to 7 days | 5 - 50 | 5 - 11 | Up to 35% conversion | [10] |
Experimental Protocols
Protocol 1: Chemical Synthesis via Fullerene Zinc Selenium Oxide Catalysis
This protocol is adapted from the method described in patent CN108686682B.[4]
Materials:
-
Glycerol
-
Fullerene zinc selenium oxide (C₆₀/ZnO/Se) composite material
-
Deionized water
-
Oxygen gas
-
Anhydrous ethanol (B145695)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Prepare a 0.4-0.6 M aqueous solution of glycerol.
-
Add the C₆₀/ZnO/Se composite material to the glycerol solution (40-50 mg of catalyst per mole of glycerol).
-
Heat the reaction mixture to 45-50°C.
-
Bubble oxygen gas through the solution at a flow rate of 120-150 mL/min.
-
Maintain the reaction for 5-8 hours.
-
After the reaction, centrifuge the mixture to remove the catalyst.
-
Remove water from the supernatant by distillation under reduced pressure.
-
Add anhydrous ethanol to the concentrated solution to crystallize the glyceraldehyde.
-
Filter, wash with cold anhydrous ethanol, and dry the crystalline glyceraldehyde.
Protocol 2: Enzymatic Synthesis using Methanol Dehydrogenase Crude Extract
This protocol is based on the procedure described in patent US4353987A.[10]
Materials:
-
Frozen cells of Methylobacterium organophilum
-
50 mM Phosphate buffer, pH 7.0
-
10 mM Tris-HCl buffer, pH 8.0
-
20 mM NH₄Cl
-
Phenazine (B1670421) methosulfate
-
Glycerol
-
French pressure cell
-
Centrifuge
-
Incubator shaker
Procedure:
-
Thaw frozen cells of M. organophilum and resuspend them in cold 50 mM phosphate buffer (pH 7.0).
-
Disrupt the cells by passing the suspension through a French pressure cell at 18,000 lb/in².
-
Centrifuge the disrupted cell suspension at 20,000 x g for 15 minutes at 4°C to obtain the crude enzyme extract (supernatant).
-
In a 500 mL Erlenmeyer flask, combine 50 mL of 10 mM Tris-HCl buffer (pH 8.0), 20 mM NH₄Cl, 10 mg of phenazine methosulfate, and 5 g of glycerol.
-
Add 1 mL of the crude enzyme extract to the reaction mixture.
-
Incubate the flask at 31°C on a rotary shaker for up to 2 days.
-
Monitor the formation of glyceraldehyde using a suitable analytical method (e.g., HPLC).
Protocol 3: Metabolic Labeling of Mammalian Cells with D-[¹³C]-Glyceraldehyde
This protocol provides a general framework for metabolic flux analysis using isotopically labeled glyceraldehyde in cultured mammalian cells.[3][12]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Glucose-free DMEM or RPMI-1640 medium
-
Dialyzed fetal bovine serum (dFBS)
-
D-[¹³C]-Glyceraldehyde (e.g., D-[3-¹³C]Glyceraldehyde)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency on the day of the experiment.
-
Labeling Medium Preparation: Prepare a labeling medium by supplementing glucose-free base medium with dFBS and the desired concentration of D-[¹³C]-Glyceraldehyde (e.g., 1-10 mM). Warm the labeling medium to 37°C.[12][13]
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1, 6, or 24 hours) to approach isotopic steady-state.[12]
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, quickly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells to quench all enzymatic reactions.[12]
-
Place the culture plates on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell slurry to pre-chilled microcentrifuge tubes.
-
Vortex the tubes briefly.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new clean tube for analysis by LC-MS or NMR.
-
Purification of this compound
Purification of glyceraldehyde from the reaction mixture is crucial to remove unreacted starting materials, byproducts, and catalysts.
-
Crystallization: As described in the synthesis protocols, crystallization from a solvent like anhydrous ethanol is an effective method for purification, especially after chemical synthesis.[4]
-
Column Chromatography: For purification of glyceraldehyde-3-phosphate dehydrogenase, which is involved in glyceraldehyde metabolism, methods like immunoaffinity chromatography, anion-exchange chromatography (DEAE-cellulose), and cation-exchange chromatography (Mono-S) have been used.[4][14][15] Similar chromatographic techniques could be adapted for the purification of glyceraldehyde itself, depending on the impurities present. For instance, a protocol for purifying GAPDH from human erythrocytes involves ammonium (B1175870) sulfate (B86663) fractionation followed by Blue Sepharose CL-6B chromatography.[15]
Stability and Storage
Glyceraldehyde is known to be unstable in aqueous solutions, which is a critical consideration for its use in metabolic studies.
-
pH: Glyceraldehyde is more stable in acidic conditions (pH < 4) and degrades at neutral and alkaline pH.[8]
-
Temperature: Elevated temperatures accelerate the degradation of glyceraldehyde.[16]
-
Storage: Aqueous solutions of glyceraldehyde should be prepared fresh. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation from freeze-thaw cycles.
Visualization of Metabolic Pathways and Workflows
Signaling Pathways
dot
Caption: Central role of Glyceraldehyde-3-Phosphate in Glycolysis and the PPP.
Experimental Workflow
dot
Caption: Workflow for metabolic studies using synthesized glyceraldehyde.
Conclusion
This compound is a versatile and powerful tool for the investigation of central carbon metabolism. This guide has provided a detailed overview of its synthesis, purification, and application in metabolic labeling studies. The choice of synthesis method will depend on the specific requirements of the research, with chemical methods offering scalability and enzymatic methods providing high stereoselectivity. Careful consideration of the inherent instability of glyceraldehyde is paramount for the successful design and execution of metabolic experiments. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage isotopically labeled glyceraldehyde to gain deeper insights into the intricate network of metabolic pathways that govern cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Immunoaffinity purification and characterization of glyceraldehyde-3-phosphate dehydrogenase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 9. Hydroxyl Radical Generation Through the Fenton-Like Reaction of Hematin- and Catechol-Functionalized Microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting activity and selectivity in the oxidation of glycerol promoted by platinum catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00586H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Physicochemical Properties of Glyceraldehyde Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde, the simplest of the aldose sugars, is a pivotal molecule in carbohydrate metabolism and a fundamental building block in organic synthesis. Its single chiral center gives rise to two enantiomers: D-glyceraldehyde and L-glyceraldehyde. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements that lead to profound differences in their biological activities and interactions within chiral environments. This technical guide provides a comprehensive overview of the physicochemical properties of D- and L-glyceraldehyde, details experimental protocols for their analysis, and explores their differential biological roles, with a particular focus on their implications for drug development.
Physicochemical Properties
Enantiomers share identical physical properties in achiral environments, such as melting point, boiling point, and solubility.[1][2] Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity.
Data Presentation: A Comparative Summary
The following tables summarize the key physicochemical properties of the glyceraldehyde enantiomers.
Table 1: General and Physical Properties
| Property | D-Glyceraldehyde | L-Glyceraldehyde | Racemic (DL)-Glyceraldehyde |
| IUPAC Name | (2R)-2,3-dihydroxypropanal[3] | (2S)-2,3-dihydroxypropanal[4] | 2,3-dihydroxypropanal[5] |
| Molecular Formula | C₃H₆O₃[3] | C₃H₆O₃[4] | C₃H₆O₃[5] |
| Molecular Weight | 90.08 g/mol [3] | 90.08 g/mol [4] | 90.08 g/mol [5] |
| Appearance | Colorless, crystalline solid[6] | Not specified, expected to be a colorless solid | Tasteless crystals[5] |
| Melting Point | 145 °C[3][7] | Not specified, expected to be 145 °C | 144-145 °C[8] |
| Boiling Point | 123-126 °C at 10 mmHg[9][10] | Not specified, expected to be the same as D-form | 140-150 °C at 0.8 mmHg[6] |
| Density | 1.272 g/cm³ (Predicted)[9][10] | Not specified, expected to be the same as D-form | 1.455 g/cm³[5] |
Table 2: Optical Properties
| Property | D-Glyceraldehyde | L-Glyceraldehyde |
| Specific Rotation ([(\alpha)]D) | +8.7° (c=2, H₂O, 25°C)[5][9] | -8.7° (c=2, H₂O, 25°C)[5] |
| +17.9° (in water at 20°C) | -17.9° (in water at 20°C) | |
| +16.5° | -16.5° | |
| Nomenclature Correlation | Dextrorotatory (+)[11] | Levorotatory (-)[12] |
Note: The sign of optical rotation can be influenced by factors such as solvent, temperature, and concentration, which may account for the variations in reported values.[13] The D/L nomenclature for sugars is based on the configuration of the chiral center furthest from the carbonyl group relative to glyceraldehyde, and does not always correlate with the direction of optical rotation for larger monosaccharides.[11][12]
Table 3: Solubility
| Solvent | D-Glyceraldehyde | L-Glyceraldehyde | Racemic (DL)-Glyceraldehyde |
| Water | 29 g/L[14] | Highly soluble (expected)[15] | 3 g in 100 mL at 18°C[5] |
| Ethanol (B145695) | Soluble | Soluble (expected) | Soluble |
| Benzene | Insoluble | Insoluble (expected) | Insoluble[5] |
| Petroleum Ether | Insoluble | Insoluble (expected) | Insoluble[5] |
| Pentane | Insoluble | Insoluble (expected) | Insoluble[5] |
Biological Significance and Differential Effects
The stereochemistry of glyceraldehyde enantiomers dictates their roles in biological systems. D-Glyceraldehyde is a key intermediate in carbohydrate metabolism, whereas L-glyceraldehyde has garnered interest for its potential as an anti-cancer agent.
D-Glyceraldehyde in Metabolism
D-Glyceraldehyde is a central metabolite that links glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and fructose (B13574) metabolism.[16] Its phosphorylated form, D-glyceraldehyde-3-phosphate, is a key intermediate in the glycolytic pathway.[16]
L-Glyceraldehyde as a Glycolytic Inhibitor and Anti-Cancer Agent
L-glyceraldehyde has been shown to be a more potent inhibitor of glycolysis in cancer cells than its D-enantiomer. This inhibition is attributed to its targeting of NADH-dependent reactions, leading to a redox crisis within the cancer cell.
Recent research has elucidated a multi-modal mechanism for L-glyceraldehyde's anti-cancer activity in neuroblastoma cells, which includes:
-
Induction of Oxidative Stress: L-glyceraldehyde treatment leads to the generation of reactive oxygen species (ROS).[17] This oxidative stress can activate the KEAP1-NRF2 pathway, which is involved in the antioxidant response.
-
Inhibition of Nucleotide Biosynthesis: L-glyceraldehyde significantly hinders the synthesis of nucleotides, a critical process for cell proliferation.[17]
-
Induction of Apoptosis: The metabolic and oxidative stress induced by L-glyceraldehyde ultimately leads to programmed cell death (apoptosis) in cancer cells.[17][18]
Implications for Drug Development
The distinct biological activities of glyceraldehyde enantiomers underscore the importance of chirality in drug design and development.[19][20]
-
Chiral Building Blocks: Enantiopure glyceraldehyde derivatives are valuable starting materials for the asymmetric synthesis of complex chiral molecules, including pharmaceuticals.[21]
-
Stereospecific Drug Action: The case of L-glyceraldehyde's anti-cancer effects highlights how one enantiomer can be therapeutically active while the other is not, or may even have undesirable effects.[19] Developing single-enantiomer drugs can lead to improved efficacy, selectivity, and safety profiles.[22]
Experimental Protocols
Accurate characterization and separation of glyceraldehyde enantiomers are crucial for research and pharmaceutical applications.
Separation of Enantiomers by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for resolving enantiomers.[1]
Methodology:
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak) is recommended.
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) is commonly used for normal-phase chiral HPLC. The ratio can be optimized for better resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible chiral recognition.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) can be employed.
-
Sample Preparation: Dissolve the glyceraldehyde sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject a suitable volume (e.g., 10 µL) onto the column.
-
Analysis: Monitor the chromatogram for the separation of the D- and L-enantiomers based on their different retention times.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
For GC analysis, the non-volatile glyceraldehyde must first be derivatized. If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a standard achiral column.
Methodology:
-
Derivatization: a. Dry the sample completely under a stream of nitrogen. b. Add pyridine (B92270) and a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) to the dry sample. c. Heat the mixture (e.g., at 60 °C for 30 minutes). d. Evaporate the solvent and reconstitute the residue in a suitable solvent like ethyl acetate (B1210297) for injection.
-
GC Column: A standard, non-polar capillary column (e.g., DB-5ms) can be used to separate the diastereomeric derivatives.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Analysis: The diastereomeric derivatives of D- and L-glyceraldehyde will have different retention times, allowing for their separation and quantification. The mass spectra can be used for confirmation.
Measurement of Optical Rotation by Polarimetry
Principle: A polarimeter measures the rotation of plane-polarized light as it passes through a sample of a chiral compound.[23]
Methodology:
-
Sample Preparation: Prepare a solution of the glyceraldehyde enantiomer of a known concentration (c) in a suitable solvent (e.g., water).
-
Instrument Setup:
-
Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up.
-
Calibrate the instrument with the pure solvent.
-
-
Measurement:
-
Fill the sample cell of a known path length (l) with the prepared solution, ensuring no air bubbles are present.
-
Place the sample cell in the polarimeter.
-
Measure the observed rotation ((\alpha)).
-
-
Calculation of Specific Rotation: The specific rotation ([(\alpha)]) is calculated using the formula: [(\alpha)] = (\alpha) / (l × c) where:
-
(\alpha) is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
-
Conclusion
The enantiomers of glyceraldehyde, D- and L-glyceraldehyde, serve as a quintessential example of the profound impact of stereochemistry on the properties and biological functions of molecules. While sharing identical physical characteristics in achiral environments, their distinct spatial arrangements lead to opposing optical activities and divergent metabolic and signaling effects. A thorough understanding of these differences, supported by robust analytical methodologies, is paramount for researchers in the fields of biochemistry, organic synthesis, and particularly for professionals in drug development, where the selection of the correct enantiomer can be the difference between a therapeutic success and a clinical failure.
References
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The Pivotal Role of 2,3-Dihydroxypropanal in Primordial Biochemistry: A Technical Guide
An in-depth exploration of the synthesis, stability, and significance of 2,3-dihydroxypropanal (glyceraldehyde) in prebiotic chemical networks, providing a foundational understanding for researchers in abiogenesis, biochemistry, and drug development.
Introduction
The emergence of life from a prebiotic chemical milieu remains one of the most profound questions in science. Central to this inquiry is the origin of essential biomolecules, particularly the carbohydrate building blocks of nucleic acids. This compound, commonly known as glyceraldehyde, stands as a cornerstone molecule in plausible scenarios for the abiotic synthesis of sugars. As the simplest aldose, this three-carbon sugar is a critical intermediate in the formose reaction, a robust pathway for the formation of a variety of sugars, including the pentoses necessary for the RNA world hypothesis.[1][2] This technical guide provides a comprehensive overview of the role of glyceraldehyde in primordial biochemistry, detailing its synthesis, enantioselective enrichment, stability under prebiotic conditions, and its participation in the formation of higher-order biomolecules.
Prebiotic Synthesis of this compound
The abiotic synthesis of glyceraldehyde is primarily associated with the formose reaction, which involves the base-catalyzed condensation of formaldehyde (B43269).[1] This reaction is thought to have been feasible on the early Earth, with formaldehyde being available from atmospheric photochemistry or volcanic outgassing. The initial and often rate-limiting step is the dimerization of formaldehyde to glycolaldehyde (B1209225), which then reacts with another molecule of formaldehyde to produce glyceraldehyde.[1]
Catalysis in Prebiotic Synthesis
Various catalysts plausible on the prebiotic Earth have been shown to influence the formose reaction, including clays (B1170129) and minerals. For instance, studies have investigated the use of fumed silica (B1680970) and montmorillonite (B579905) as catalysts, which can affect the selectivity of the reaction towards glyceraldehyde.[3] L-amino acids have also been demonstrated to catalyze the formation of glyceraldehyde from formaldehyde and glycolaldehyde, with significant implications for the emergence of homochirality.[4]
Enantioselective Synthesis and the Origin of Homochirality
A significant challenge in primordial biochemistry is explaining the origin of the homochirality observed in biological molecules, such as the exclusive use of D-sugars in nucleic acids. Research has shown that L-amino acids can catalyze the preferential formation of D-glyceraldehyde.[4] This enantiomeric excess can be further amplified through processes like kinetic resolution mediated by peptides.[5][6][7][8] In such a scenario, a selective reaction between an L-peptide and L-glyceraldehyde leaves an excess of D-glyceraldehyde.[5][6][7][8]
Quantitative Data on Enantioselective Synthesis
The following table summarizes the enantiomeric excess (ee) of D-glyceraldehyde achieved with different L-amino acid catalysts under simulated prebiotic conditions.
| L-Amino Acid Catalyst | D/L Ratio of Glyceraldehyde | Enantiomeric Excess (ee %) of D-Glyceraldehyde | Reference |
| Alanine | > 1 | Very small | [4] |
| Serine | > 1 | Very small | [4] |
| Representative group (excluding proline) | up to 60/40 | up to 20% | [4] |
Stability of this compound Under Prebiotic Conditions
The stability of glyceraldehyde is a critical factor for its accumulation and participation in subsequent prebiotic reactions. Studies have investigated its stability under various simulated prebiotic environments, such as hydrothermal systems. In hot (323 K) and acidic (pH 2) solutions containing iron(III) oxide hydroxide (B78521), DL-glyceraldehyde has been shown to decompose into smaller molecules but also transform into more complex sugar-like molecules through condensation reactions.[9] However, under the alkaline conditions often associated with the formose reaction, sugars are prone to degradation.[10] The presence of borate (B1201080) minerals has been shown to stabilize ribose, a key downstream product of glyceraldehyde, by forming borate-ester complexes, suggesting a potential mechanism for the preservation of sugars on the early Earth.[1]
Role in the Synthesis of Ribonucleotides and the RNA World Hypothesis
The RNA world hypothesis posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins.[11] A plausible prebiotic synthesis of ribonucleotides is a cornerstone of this hypothesis. Glyceraldehyde is a key precursor in the synthesis of ribose, the sugar component of RNA. The formose reaction, starting from formaldehyde and passing through glyceraldehyde, can lead to the formation of pentoses, including ribose.[2] Furthermore, glyceraldehyde is a direct reactant in proposed prebiotic pathways for the synthesis of pyrimidine (B1678525) ribonucleotides.[12]
Experimental Protocols
General Protocol for the Formose Reaction for Glyceraldehyde Synthesis
This protocol is a representative procedure based on common practices in formose reaction research for the synthesis of glyceraldehyde from formaldehyde and glycolaldehyde.
Materials:
-
Formaldehyde (e.g., 37 wt. % solution in water)
-
Glycolaldehyde
-
Calcium Hydroxide (Ca(OH)₂) or other suitable base/catalyst
-
Deionized, degassed water
-
Hydrochloric Acid (HCl) for quenching the reaction
-
Internal standard for quantification (e.g., meso-erythritol)
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen), prepare a solution of formaldehyde and glycolaldehyde in deionized, degassed water at desired concentrations (e.g., 0.15 M formaldehyde and 0.015 M glycolaldehyde).[13]
-
Catalyst Addition: Add a catalytic amount of calcium hydroxide (e.g., 0.02 M).[13]
-
Reaction Conditions: Maintain the reaction mixture at a constant temperature (e.g., 60°C) with continuous stirring.[13]
-
Monitoring: Withdraw aliquots at regular time intervals to monitor the reaction progress.
-
Quenching: Stop the reaction in the aliquots by adding a small amount of hydrochloric acid to neutralize the catalyst.[13]
Analytical Methodology for Glyceraldehyde Detection
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dry the quenched sample under a stream of nitrogen.
-
Derivatization: To make the sugar volatile for GC analysis, derivatize the sample by adding a mixture of pyridine (B92270) and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 70°C for 30 minutes.[13]
-
Analysis: Inject the derivatized sample into the GC-MS for separation and identification of glyceraldehyde and other sugar products.[13]
High-Performance Liquid Chromatography (HPLC):
-
Derivatization (optional but common for UV detection): React the sample with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones, which can be detected by a UV detector.[14]
-
Analysis: Inject the sample (derivatized or underivatized for refractive index detection) into an HPLC system equipped with a suitable column (e.g., C18) and detector.[15][16]
Signaling Pathways and Experimental Workflows
Conclusion
This compound holds a critical and multifaceted role in our understanding of primordial biochemistry. Its formation from simple, prebiotically abundant molecules via the formose reaction provides a plausible pathway for the origin of carbohydrates. The catalytic influence of amino acids on its synthesis offers a compelling link to the emergence of biological homochirality. As a direct precursor to ribose and a reactant in ribonucleotide synthesis, glyceraldehyde is central to the RNA world hypothesis. The continued study of the synthesis, stability, and reactivity of glyceraldehyde under a range of simulated prebiotic conditions will undoubtedly provide deeper insights into the chemical origins of life and may inform novel approaches in synthetic biology and drug development.
References
- 1. Formose reaction - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemmethod.com [chemmethod.com]
- 4. pnas.org [pnas.org]
- 5. Prebiotic access to enantioenriched glyceraldehyde mediated by peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prebiotic access to enantioenriched glyceraldehyde mediated by peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Prebiotic access to enantioenriched glyceraldehyde mediated by peptides† | Semantic Scholar [semanticscholar.org]
- 9. Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III)-Oxide-Hydroxide-Rich Environment under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prebiotic ribose synthesis: a critical analysis [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. scielo.br [scielo.br]
Spectroscopic Analysis of 2,3-Dihydroxypropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2,3-dihydroxypropanal, commonly known as glyceraldehyde. As a key intermediate in carbohydrate metabolism, particularly in the glycolysis pathway, a thorough understanding of its structural and electronic characteristics is crucial for various fields, including drug development, metabolic research, and diagnostics. This document outlines the fundamental spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and key concepts are visualized through diagrams to facilitate comprehension.
Spectroscopic Data Summary
The following tables summarize the quantitative data obtained from the spectroscopic analysis of D-glyceraldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for D-Glyceraldehyde
| Atom Number | Chemical Shift (δ) in ppm |
| H7 | 3.583 |
| H8 | 3.687 |
| H9 | 3.687 |
| H10 | 4.944 |
Reference: Biological Magnetic Resonance Bank (BMRB)[1]
Table 2: ¹³C NMR Spectroscopic Data for D-Glyceraldehyde
| Atom Number | Chemical Shift (δ) in ppm |
| C1 | 76.763 |
| C2 | 64.676 |
| C3 | 92.462 |
Reference: Biological Magnetic Resonance Bank (BMRB)[1]
In aqueous solutions, glyceraldehyde exists in equilibrium between its monomeric aldehyde form and a dimeric hemiacetal form, which can be reflected in the NMR spectra.[2]
Table 3: ¹³C Chemical Shifts of D-Glyceraldehyde Forms in D₂O
| Carbon Atom | Aldehyde Form (ppm) | Dimeric Hemiacetal Form (ppm) |
| C1 (Carbonyl) | ~204.6 | - |
| C2 | ~76.8 | ~92.5 |
| C3 (Hydroxymethyl) | ~64.7 | ~60.5 |
Reference: BenchChem[2]
Infrared (IR) Spectroscopy
The IR spectrum of glyceraldehyde provides key information about its functional groups.
Table 4: Characteristic IR Absorption Peaks for Glyceraldehyde
| Wavenumber (cm⁻¹) | Functional Group Assignment | Characteristic Vibration |
| 3700-3200 (broad) | O-H | Stretching |
| 2981 | C-H (ring) | Stretching |
| 2876, 2822 | C-H (alkane/aldehyde) | Stretching |
| 1730-1720 | C=O (aldehyde) | Stretching |
| ~1580 | O-C-O | Asymmetric Stretching |
| 1350-1380 | O-C-O | Symmetric Stretching |
Note: The peak around 1580 cm⁻¹ is also characteristic of other related compounds in alkaline medium.[3]
Mass Spectrometry (MS)
Mass spectrometry of glyceraldehyde often involves the analysis of its dimeric form, especially when using direct solid sample injection.[1] The fragmentation of aldehydes is characterized by specific cleavage patterns.
Table 5: Common Mass Spectral Fragments for Aldehydes
| Fragmentation Event | Resulting Fragment Ion | Typical m/z Value(s) |
| α-cleavage | [M - H]⁺ | M - 1 |
| α-cleavage | [M - R]⁺ (COH⁺) | M - R (e.g., 29 for a terminal aldehyde) |
| McLafferty Rearrangement | 44 (for aldehydes with a γ-hydrogen) | |
| Loss of Water | [M - H₂O]⁺ | M - 18 |
| Loss of Ethylene | [M - C₂H₄]⁺ | M - 28 |
| Loss of CH₂=CH-O | M - 43 | |
| Loss of CH₂=CH-OH | M - 44 |
Reference: Adapted from general aldehyde fragmentation patterns.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 50-100 mg of D-glyceraldehyde.[2]
-
Dissolve the sample in 0.6-0.7 mL of deuterated water (D₂O) in a small vial. Ensure complete dissolution; gentle vortexing or warming can be applied if necessary.[2]
-
Transfer the solution to a 5 mm NMR tube.[2]
-
Add a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift referencing.
Instrumentation and Data Acquisition:
-
Instrument: Bruker DMX-400 MHz NMR Spectrometer (or equivalent).[1]
-
¹H NMR Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Temperature: 298 K.[1]
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgdc30).[2]
-
Number of Scans: 128 or higher to achieve a good signal-to-noise ratio.[2]
-
Relaxation Delay (D1): 2.0 s. For quantitative analysis, a longer delay (5 times the longest T₁) is recommended.[2]
-
Spectral Width (SW): Approximately 250 ppm, centered around 100 ppm.[2]
-
Temperature: 298 K.[2]
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean and a background spectrum of the clean, empty crystal has been recorded.
-
Place a small drop of the this compound sample directly onto the ATR crystal.
-
Acquire the spectrum.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using the previously recorded background spectrum.
Mass Spectrometry
Sample Preparation (Direct Infusion):
-
For solid samples, a direct injection into the ion source of the mass spectrometer can be utilized.[1]
-
Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/water) for electrospray ionization (ESI).
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer with an electron ionization source.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan a suitable m/z range (e.g., 20-200 amu) to detect the molecular ion and relevant fragments.
UV-Visible Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water). The solvent should be transparent in the wavelength range of interest.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Use the pure solvent as a blank reference.
Instrumentation and Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
Wavelength Range: Scan from approximately 190 nm to 400 nm.
-
Procedure:
-
Record a baseline spectrum with the blank solution in both the sample and reference cuvettes.
-
Measure the absorbance of each standard solution and the unknown sample.
-
Identify the wavelength of maximum absorbance (λmax).
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Role of Glyceraldehyde 3-Phosphate in Glycolysis
Caption: The central role of glyceraldehyde 3-phosphate in the glycolysis pathway.
References
- 1. Mass spectra of glycolaldehyde and glyceraldehyde - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GCMS Section 6.11.4 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
2,3-Dihydroxypropanal: A Cornerstone Model for Carbohydrate Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropanal, commonly known as glyceraldehyde, is the simplest of all aldoses, with the chemical formula C3H6O3.[1] It is a sweet, colorless, crystalline solid that serves as a pivotal intermediate in carbohydrate metabolism.[1] Its significance in the field of carbohydrate chemistry is paramount, primarily because its chiral nature provides the foundational basis for the D/L stereochemical nomenclature of all monosaccharides.[2][3] This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, key chemical reactions, and diverse applications, with a focus on its role as a model compound in scientific research and development.
Physicochemical and Thermochemical Properties
Glyceraldehyde exists as a dimer in its crystalline state and gradually transitions to its monomeric form in solution.[4] In aqueous solutions, it primarily exists as a hydrate.[1] The compound is moderately soluble in water and organic solvents like methanol (B129727) and ethyl acetate.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C3H6O3 | [1][6] |
| Molecular Weight | 90.0779 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 80-82 °C | [5] |
| 145 °C | [6] | |
| 145-148 °C (decomposes) | [8] | |
| Solubility in Water | 814 g/L | [9] |
| Freely soluble (≥500 g/L at 20°C) | [8] | |
| logP | -1.6 | [6][9] |
| pKa (Strongest Acidic) | 12.8 | [9] |
| Optical Rotation [α]D20 (L-form) | -8.7° to -9.3° (c=10 in H2O) | [8] |
Table 2: Thermochemical Data for D-(+)-Glyceraldehyde
| Quantity | Value | Units | Method | Reference |
| ΔcH°liquid | -1503.9 | kJ/mol | Ccb | [7] |
| ΔcH°solid | -1448 | kJ/mol | Ccb | [7] |
The Central Role of this compound in Carbohydrate Stereochemistry
The D/L system for designating the stereochemistry of monosaccharides is based on the configuration of glyceraldehyde.[1][2] D-glyceraldehyde has the hydroxyl group on the chiral center (C2) oriented to the right in a Fischer projection, while L-glyceraldehyde has it on the left.[2] By convention, any monosaccharide that has the same configuration as D-glyceraldehyde at the stereocenter furthest from the carbonyl group is designated as a D-sugar.[1] This foundational principle is crucial for understanding the structure-function relationships of carbohydrates in biological systems.[2][3]
Key Chemical Reactions
As the simplest aldose, this compound undergoes reactions characteristic of both aldehydes and alcohols, making it an excellent model for studying more complex carbohydrate chemistry.
Kiliani-Fischer Synthesis
This reaction is a classic method for elongating the carbon chain of an aldose. D-glyceraldehyde is a key starting material for this synthesis, where it reacts with cyanide to form a cyanohydrin. Subsequent hydrolysis and reduction yield the tetroses, D-erythrose and D-threose.[10]
Wohl Degradation
Conversely, the Wohl degradation shortens the carbon chain of an aldose. D-erythrose and D-threose can be degraded back to D-glyceraldehyde in a three-step process that also proceeds through a nitrile intermediate.[10]
Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars.[11] Glyceraldehyde is a reactive intermediate in this process, contributing to the formation of flavor and color in cooked foods.[12] Studies have shown that glyceraldehyde's reaction with amino acids like lysine (B10760008) can lead to protein crosslinking.[13]
Synthesis of this compound
Several methods for the synthesis of glyceraldehyde have been developed, each with its own advantages and applications.
Oxidation of Glycerol (B35011)
Racemic glyceraldehyde can be synthesized through the partial oxidation of glycerol, for instance, using a Fenton-type reagent or hydrogen peroxide.[1][10] An improved method involves the catalytic air-oxidation of a protected glycerol derivative followed by hydrolysis, achieving a higher overall yield.[14]
Enzymatic Synthesis
Recent advancements have focused on enzymatic and biocatalytic methods. For example, methanol dehydrogenase can be used to convert glycerol to glyceraldehyde.[15] Furthermore, engineered enzymes like fructose-6-phosphate (B1210287) aldolase (B8822740) have been utilized to convert formaldehyde (B43269) and glycolaldehyde (B1209225) into L-glyceraldehyde with high selectivity, offering a green chemistry approach.[16][17][18][19]
Experimental Protocols
Protocol 1: Improved Synthesis of DL-Glyceraldehyde from Glycerol
This protocol is based on the method described by Gresham and Grigsby (1949).[14]
Step 1: Preparation of 2,2-Dimethyl-1,3-dioxolane-4-methanol (Glycerol Acetonide)
-
Combine glycerol, acetone, and a catalytic amount of sulfuric acid (0.005%) in a flask.
-
Use methylene (B1212753) chloride as a water carrier.
-
Reflux the mixture to drive the ketal formation.
-
Neutralize the catalyst and purify the product by distillation.
Step 2: Catalytic Air-Oxidation to 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
-
Pass a mixture of the glycerol acetonide vapor and air (approx. 10% oxygen) over a silver gauze catalyst heated to around 410°C.
-
Cool the reactor effluent to collect the condensed product.
Step 3: Hydrolysis to DL-Glyceraldehyde
-
Hydrolyze the resulting aldehyde acetal (B89532) with dilute acid (e.g., sulfuric acid).
-
The hydrolysis can be initiated at room temperature under reduced pressure to remove acetone, and then completed by refluxing at a bath temperature of 40-60°C.
-
The resulting aqueous solution of glyceraldehyde can be concentrated to yield the crystalline product.
Applications in Research and Drug Development
Metabolic Research
Glyceraldehyde and its phosphorylated form, glyceraldehyde-3-phosphate, are key intermediates in glycolysis, a fundamental metabolic pathway for energy production in cells.[1][2] The interconversion of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403) is a critical step catalyzed by triosephosphate isomerase.[1]
Drug Development
Glyceraldehyde serves as a chiral building block for the synthesis of various pharmaceutical compounds.[8] L-glyceraldehyde, in particular, is a precursor for rare sugars and chiral intermediates used in the development of novel drugs with potential antibiotic and anti-cancer effects.[16][17][19] Research has shown that L-glyceraldehyde can inhibit the growth of neuroblastoma cells by targeting metabolism and signaling pathways, inducing apoptosis and a redox crisis.[20]
Clinical Applications
Glyceraldehyde has been investigated for its antiglycolytic properties. It can be used as a preservative to maintain stable glucose concentrations in whole blood specimens for several hours at room temperature, which is beneficial for clinical laboratory analysis.[21][22] The L-isomer is primarily responsible for this antiglycolytic activity.[21]
Conclusion
This compound, despite its simple structure, is a molecule of immense importance in chemistry and biology. Its role as the stereochemical standard for carbohydrates provides the framework for understanding the complex world of sugars. As a model compound, it facilitates the study of fundamental reactions like the Maillard reaction and serves as a versatile starting material in organic synthesis. Its involvement in central metabolic pathways and its emerging applications in drug development and clinical diagnostics underscore its continuing relevance in scientific research. This guide has provided a technical overview of its core properties, reactions, and applications, highlighting its status as a cornerstone of carbohydrate chemistry.
References
- 1. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. The Role of Glyceraldehyde in Biochemistry | Algor Cards [cards.algoreducation.com]
- 4. perlego.com [perlego.com]
- 5. This compound; CAS No.: 56-82-6 [chemshuttle.com]
- 6. Glyceraldehyde | C3H6O3 | CID 751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. D-(+)-glyceraldehyde [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. Showing Compound D-glyceraldehyde (FDB030769) - FooDB [foodb.ca]
- 10. acs.org [acs.org]
- 11. Maillard reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US4353987A - Process for preparing glyceraldehyde from glycerol with methanol dehydrogenase - Google Patents [patents.google.com]
- 16. miragenews.com [miragenews.com]
- 17. newsghana.com.gh [newsghana.com.gh]
- 18. rdworldonline.com [rdworldonline.com]
- 19. Toxin-to-Treasure: Chonnam National University scientists use engineered enzyme to turn formaldehyde pollutant into high-value chemical - BioEnergy Times [bioenergytimes.com]
- 20. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glyceraldehyde preserves glucose concentrations in whole blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimizing d-mannose and glyceraldehyde concentrations as glucose preservatives without clinically affecting biochemical test results - PMC [pmc.ncbi.nlm.nih.gov]
biological significance of D-glyceraldehyde versus L-glyceraldehyde
An In-depth Technical Guide on the Biological Significance of D-Glyceraldehyde versus L-Glyceraldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyceraldehyde is the simplest of all aldoses, a three-carbon monosaccharide (triose) that serves as a fundamental building block and intermediate in carbohydrate metabolism.[1][2] Its structure contains a single chiral center, giving rise to two distinct stereoisomers, or enantiomers: D-glyceraldehyde and L-glyceraldehyde.[1][3] This stereochemical distinction is paramount in biological systems, as the chirality of a molecule dictates its interaction with the stereospecific active sites of enzymes. Consequently, D- and L-glyceraldehyde exhibit profoundly different metabolic fates, biological activities, and pathological implications.
D-glyceraldehyde is the naturally predominant form and a key intermediate in central energy pathways like glycolysis.[2][3] In contrast, L-glyceraldehyde is rare in nature but is emerging as a molecule of significant interest, particularly in cancer research, due to its distinct metabolic and signaling effects.[4] This guide provides a detailed technical overview of the contrasting biological significance of these two enantiomers, summarizing key metabolic pathways, quantitative data, and relevant experimental methodologies.
D-Glyceraldehyde: The Central Metabolic Intermediate
D-glyceraldehyde is a pivotal link between the metabolism of glucose, fructose, and glycerol, feeding into the central energy-producing pathway of glycolysis.[5][6] Its biological importance stems from its role as the precursor to D-glyceraldehyde-3-phosphate (G3P), a key intermediate in the glycolytic "payoff phase" where ATP is generated.[3][7]
Metabolic Pathways
Once inside the cell, D-glyceraldehyde can be metabolized through three primary routes:
-
Phosphorylation to Glyceraldehyde-3-Phosphate (G3P): This is the most direct route into central carbon metabolism. The enzyme triokinase catalyzes the phosphorylation of D-glyceraldehyde, consuming one molecule of ATP to form G3P.[5][6][8] G3P then proceeds through the subsequent steps of glycolysis, leading to the production of pyruvate, NADH, and ATP.[3][7]
-
Reduction to Glycerol: D-glyceraldehyde can be reduced to glycerol. In human erythrocytes, this reaction is catalyzed by L-hexonate dehydrogenase , an NADPH-linked enzyme.[9] Other enzymes, such as alcohol dehydrogenase or aldose reductase, can also perform this reduction.[5][6]
-
Oxidation to D-Glyceric Acid: The aldehyde group of D-glyceraldehyde can be oxidized to a carboxylic acid, forming D-glycerate. This reaction is catalyzed by aldehyde dehydrogenase .[5][6][8] D-glycerate can then be phosphorylated to enter the glycolytic pathway.
Physiological and Pathological Roles
Insulin (B600854) Secretion: D-glyceraldehyde is a potent stimulator of insulin secretion from pancreatic β-cells.[10] At low millimolar concentrations (2-4 mM), it can be a more powerful secretagogue than glucose.[10] This effect is attributed to its rapid entry into the glycolytic pathway, leading to an increase in the ATP/ADP ratio, which is a key signal for insulin release. However, at higher concentrations, D-glyceraldehyde can become inhibitory to insulin biosynthesis and glucose oxidation.[10]
Advanced Glycation End Products (AGEs): D-glyceraldehyde is a highly reactive molecule that can non-enzymatically react with the amino groups of proteins, lipids, and nucleic acids in a process called glycation. This reaction is significantly faster than with glucose and leads to the formation of glyceraldehyde-derived advanced glycation end products (glycer-AGEs).[11][12] These glycer-AGEs have been implicated in various pathologies:
-
Diabetic Complications: Glycer-AGEs are considered a novel biomarker for cumulative postprandial hyperglycemia, a key factor in the development of cardiovascular disease in diabetes.[11][13] They contribute to vascular inflammation and endothelial dysfunction.[11][14]
-
Neurodegenerative Diseases: In Alzheimer's disease, glycer-AGEs have been found to accumulate in the cytosol of neurons in the hippocampus.[15] They exhibit strong neurotoxicity and are thought to play a pathological role distinct from that of glucose-derived AGEs.[15]
L-Glyceraldehyde: An Emerging Anti-Metabolite and Therapeutic Agent
While not a common metabolite in natural pathways, L-glyceraldehyde has garnered significant attention for its potent biological effects, particularly its ability to inhibit cancer cell growth.[16][17] Its mechanism of action is multi-modal, targeting key metabolic and signaling pathways that are often dysregulated in cancer.
Metabolic Disruption and Mechanism of Action
L-glyceraldehyde acts as a metabolic inhibitor, primarily by disrupting glycolysis and inducing a cellular redox crisis.[16] Unlike its D-enantiomer, it is not a substrate for the key enzymes of central metabolism in the same way.
-
Inhibition of Glycolysis: L-glyceraldehyde is a more potent inhibitor of glycolysis than D-glyceraldehyde.[16] It is proposed to target NAD(H)-dependent reactions. Its metabolism to L-glyceric acid consumes NAD+, disrupting the cytosolic NAD+/NADH balance, which is critical for maintaining glycolytic flux, particularly at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step.[17]
-
Induction of Oxidative Stress: By disrupting metabolic pathways and redox balance, L-glyceraldehyde treatment leads to the accumulation of reactive oxygen species (ROS).[16][17] This increase in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to damage to cellular components and triggering apoptosis.[16]
-
Inhibition of Nucleotide Biosynthesis: A key and previously unreported effect of L-glyceraldehyde is the significant inhibition of nucleotide biosynthesis.[16] This hinders the cell's ability to replicate DNA and synthesize RNA, leading to cell cycle arrest and contributing to its anti-proliferative effects.[16]
Therapeutic Potential
The multi-modal mechanism of L-glyceraldehyde makes it a promising candidate for anti-cancer therapy.[16] Cancer cells often exhibit a high rate of glycolysis (the Warburg effect) and exist in a state of heightened oxidative stress, making them particularly vulnerable to agents that target these processes.[17] Recent research has focused on its efficacy in neuroblastoma, where it induces apoptosis and inhibits cell growth at micromolar concentrations.[16]
Furthermore, L-glyceraldehyde is being explored as a valuable chiral building block in drug development.[18][19] Engineered enzyme systems are being developed to sustainably produce enantiopure L-glyceraldehyde from industrial pollutants like formaldehyde (B43269), highlighting its potential in green chemistry and pharmaceutical synthesis.[18][20]
Data Presentation
Table 1: Comparative Effects of D- and L-Glyceraldehyde on Pancreatic Islet Function
| Parameter | D-Glyceraldehyde Effect | L-Glyceraldehyde Effect | Reference |
| Insulin Secretion | Potent stimulator, especially at 2-4 mM. | Less effective than D-isomer. | [10] |
| Proinsulin Biosynthesis | Stimulated 10-fold at 1.5 mM; inhibitory at higher concentrations. | Did not stimulate. | [10] |
| Glucose Oxidation | Inhibitory. | Less inhibitory than D-isomer. | [10] |
Table 2: Anti-proliferative Activity of L-Glyceraldehyde in Neuroblastoma Cell Lines
| Cell Line | IC50 after 24h Treatment (µM) | Reference |
| Kelly | 262 | [16] |
| LAN-1 | 1005 | [16] |
| NGP | 371 | [16] |
| SK-N-AS | 815 | [16] |
| SK-N-BE(2) | 572 | [16] |
Experimental Protocols
Protocol: Assessing the Effect of Glyceraldehyde Isomers on Erythrocyte Metabolism
This protocol is adapted from studies on D-glyceraldehyde metabolism in human erythrocytes.[8]
-
Objective: To determine the metabolic fate of D- and L-glyceraldehyde by measuring lactate (B86563) production in the presence and absence of specific metabolic inhibitors.
-
Materials:
-
Freshly isolated human erythrocytes.
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate).
-
D-glyceraldehyde and L-glyceraldehyde solutions.
-
Inhibitors: Iodoacetate (inhibits GAPDH), Disulfiram (inhibits aldehyde dehydrogenase), Sorbinil (inhibits aldose reductase).[8]
-
Perchloric acid for deproteinization.
-
Lactate assay kit.
-
-
Procedure:
-
Prepare suspensions of washed erythrocytes in the incubation buffer.
-
Divide suspensions into groups: control (no inhibitor), iodoacetate, disulfiram, and sorbinil. Pre-incubate cells with inhibitors for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding a known concentration of D-glyceraldehyde or L-glyceraldehyde to the respective cell suspensions. A parallel group with glucose can be used as a positive control for glycolysis.
-
Incubate at 37°C with gentle shaking for a specific time course (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction at each time point by adding cold perchloric acid to deproteinize the samples.
-
Centrifuge to remove precipitated protein. Neutralize the supernatant.
-
Measure the concentration of L-lactate in the supernatant using a commercial lactate assay kit or an enzymatic assay with lactate dehydrogenase and NAD+.
-
-
Expected Outcome: This experiment can elucidate the primary metabolic pathways. For D-glyceraldehyde, iodoacetate should significantly block lactate formation, confirming its entry into glycolysis.[8] The effects of other inhibitors can reveal the contribution of the oxidative and reductive pathways. For L-glyceraldehyde, a different pattern of inhibition would be expected, likely showing less lactate production overall and less sensitivity to GAPDH inhibition.
Protocol: Metabolic Flux Analysis using ¹³C-Labeled Substrates
This protocol is based on methodologies used to study the effects of L-glyceraldehyde on cancer cell metabolism.[16]
-
Objective: To trace the flow of carbon atoms from glucose through central metabolic pathways in cells treated with L-glyceraldehyde.
-
Materials:
-
Cancer cell line of interest (e.g., neuroblastoma).
-
Cell culture medium.
-
[U-¹³C]-glucose (glucose where all six carbons are the ¹³C isotope).
-
L-glyceraldehyde.
-
Reagents for metabolite extraction (e.g., methanol, chloroform, water).
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing [U-¹³C]-glucose.
-
Treat one group of cells with L-glyceraldehyde at a predetermined concentration (e.g., IC50). The control group receives no treatment.
-
Incubate for a specific duration to allow for the incorporation of the ¹³C label into downstream metabolites.
-
Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Prepare the metabolite extracts for analysis (e.g., derivatization for GC-MS).
-
Analyze the samples by MS. The mass spectrometer will detect the mass shift in metabolites that have incorporated ¹³C atoms from the labeled glucose.
-
-
Data Analysis: By analyzing the mass isotopologue distribution for key metabolites (e.g., glycolytic intermediates, TCA cycle acids, amino acids), the flux of carbon through these pathways can be determined.
-
Expected Outcome: In L-glyceraldehyde-treated cells, one would expect to see a buildup of ¹³C-labeled glycolytic intermediates upstream of GAPDH and a significant reduction in labeled metabolites downstream, confirming the site of glycolytic inhibition.[16]
Mandatory Visualization
Signaling and Metabolic Pathways
References
- 1. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. The Role of Glyceraldehyde in Biochemistry | Algor Cards [cards.algoreducation.com]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reduction of glyceraldehyde by human erythrocytes. L-hexonate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of D- and L-glyceraldehyde on glucose oxidation, insulin secretion and insulin biosynthesis by pancreatic islets of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glyceraldehyde-derived advanced glycation end products (AGEs). A novel biomarker of postprandial hyperglycaemia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Glyceraldehyde-derived advanced glycation end products (AGEs). A novel biomarker of postprandial hyperglycaemia in diabetic rats | Semantic Scholar [semanticscholar.org]
- 14. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glyceraldehyde-derived advanced glycation end products in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Toxin-to-Treasure: Chonnam National University scientists use engineered enzyme to turn formaldehyde pollutant into high-value chemical - BioEnergy Times [bioenergytimes.com]
- 19. nbinno.com [nbinno.com]
- 20. newsghana.com.gh [newsghana.com.gh]
Unraveling the Thermal Degradation of 2,3-Dihydroxypropanal: A Technical Guide
An In-depth Examination of the Thermal Decomposition Products, Pathways, and Experimental Analysis of a Key Triose Sugar
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability and degradation pathways of key biomolecules is paramount. 2,3-dihydroxypropanal, commonly known as glyceraldehyde, is the simplest aldose and a fundamental building block in carbohydrate chemistry and metabolism. Its thermal decomposition is of significant interest in fields ranging from prebiotic chemistry to food science and pharmaceutical formulation. This technical guide provides a detailed overview of the thermal decomposition products of this compound, the experimental protocols used for their identification, and the underlying reaction mechanisms.
Thermal Decomposition Products of this compound
The thermal decomposition of this compound (glyceraldehyde) yields a range of low-molecular-weight carbonyl compounds. Under acidic thermal conditions, the primary decomposition products are formaldehyde (B43269) (CH₂O), acetaldehyde (B116499) (C₂H₄O), glyoxal (B1671930) (C₂H₂O₂), and pyruvaldehyde (C₃H₄O₂)[1]. These molecules are significant in prebiotic chemistry as they can act as precursors for the synthesis of carbohydrates and other organic molecules in formose-like reactions[1].
In addition to these primary fragmentation products, the thermal treatment of glyceraldehyde can also lead to the formation of larger molecules through condensation reactions. Specifically, C5 and C6 sugar-like compounds, which are isomers of pentose (B10789219) and hexose, have been detected. Their formation is attributed to acid-catalyzed aldol (B89426) condensation of the initial aldehyde products[1].
Quantitative Data Summary
While detailed quantitative yields can vary significantly with experimental conditions such as temperature, pressure, and the presence of catalysts, the following table summarizes the key products identified in the thermal decomposition of DL-glyceraldehyde under simulated hydrothermal conditions (323 K, pH 2)[1].
| Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Role/Significance |
| Formaldehyde | CH₂O | 30.03 | Precursor in formose reaction |
| Acetaldehyde | C₂H₄O | 44.05 | Precursor for amino acid synthesis (e.g., alanine) |
| Glyoxal | C₂H₂O₂ | 58.04 | Intermediate in formose-like reactions |
| Pyruvaldehyde | C₃H₄O₂ | 72.06 | Intermediate in formose-like reactions |
| Pentose Isomers | C₅H₁₀O₅ | 150.13 | Product of aldol condensation |
| Hexose Isomers | C₆H₁₂O₆ | 180.16 | Product of aldol condensation |
Experimental Protocols for Analysis
The identification and quantification of the thermal decomposition products of this compound necessitate a suite of advanced analytical techniques. The primary methods employed include chromatography coupled with mass spectrometry and spectroscopic techniques.
Analysis of Decomposition Products in Aqueous Media
For studies conducted in simulated hydrothermal conditions, a combination of chromatographic and spectroscopic methods is employed to analyze the reaction products in the aqueous phase.
Experimental Workflow for Hydrothermal Decomposition Analysis
References
Quantum Chemical Calculations of 2,3-Dihydroxypropanal Conformers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical methodologies used to explore the conformational landscape of 2,3-dihydroxypropanal, also known as glyceraldehyde. Understanding the conformational preferences of this fundamental carbohydrate is crucial for various applications, including drug design, where molecular shape plays a critical role in biological activity. This document outlines the theoretical approaches, computational protocols, and data analysis involved in identifying and characterizing the stable conformers of this compound.
Introduction to Conformational Analysis
This compound is a small, flexible molecule with multiple rotatable bonds, giving rise to a complex potential energy surface with numerous conformers. The relative stability of these conformers is governed by a delicate balance of intramolecular interactions, including hydrogen bonding, steric hindrance, and torsional strain. Quantum chemical calculations provide a powerful tool to investigate these subtle energetic differences and to predict the equilibrium populations of different conformers in the gas phase and in solution.
A thorough conformational analysis is a critical step in computational drug discovery and molecular modeling. The three-dimensional structure of a ligand is a key determinant of its binding affinity to a biological target. By identifying the low-energy conformers of this compound, researchers can gain insights into its bioactive conformations and design more effective therapeutic agents.
Theoretical Framework and Computational Protocols
The conformational analysis of this compound typically involves a multi-step computational workflow. This process begins with a broad exploration of the conformational space to identify potential energy minima, followed by more accurate calculations to refine the structures and relative energies of the most stable conformers.
Conformational Search Strategy
A critical initial step is the systematic or stochastic search of the potential energy surface (PES). For a molecule like this compound, with several rotatable bonds, a systematic scan of all dihedral angles can be computationally expensive.
A common approach involves an initial exploration of the PES by systematically rotating the key dihedral angles. For this compound, the four most important torsion angles that define the overall conformation are:
-
τ1: O1-C1-C2-O2
-
τ2: H-C1-C2-C3
-
τ3: C1-C2-C3-O3
-
τ4: C2-C3-O3-H
In a foundational study, the energy hypersurface was explored by varying each of these four torsion angles in 30° increments. This systematic search allows for the identification of various local minima on the potential energy surface.
Quantum Chemical Methods
A hierarchy of quantum chemical methods is employed to balance computational cost and accuracy.
-
Initial Screening: An initial screening of the conformers is often performed using computationally less demanding methods. For instance, an ab initio Hartree-Fock (HF) method with a modest basis set, such as 3-21G, combined with a continuum solvation model like the Generalized Born (GB) model, can be used to map the initial energy landscape.
-
Geometry Optimization and Energy Refinement: The low-energy conformers identified in the initial scan are then subjected to full geometry optimization and energy calculations at a higher level of theory. A widely used and reliable method for this purpose is Density Functional Theory (DFT) with a functional such as B3LYP and a larger basis set, for example, 6-31G**. This level of theory provides a good compromise between accuracy and computational expense for molecules of this size. For even higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed, though at a significantly higher computational cost.
Software and Implementation
Standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are typically used to perform these calculations. The specific keywords and settings will vary depending on the chosen software, but the general protocol involves:
-
Input Structure Generation: Creating an initial 3D structure of this compound.
-
Conformational Search: Performing a systematic or stochastic search of the conformational space.
-
Geometry Optimization: Optimizing the geometry of each identified conformer to find the nearest local minimum on the potential energy surface.
-
Frequency Analysis: Calculating the vibrational frequencies to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Relative Energy Calculation: Determining the relative energies of the conformers to establish their relative populations based on the Boltzmann distribution.
Data Presentation: Conformers of this compound
The results of a comprehensive conformational analysis are best presented in a structured tabular format, allowing for easy comparison of the key properties of each conformer. The following tables are illustrative of the type of data generated in such a study.
Note: The specific values in the following tables are based on representative data from computational studies and are intended to illustrate the format of data presentation. A detailed study would involve the characterization of a larger number of conformers.
Table 1: Relative Energies and Populations of the Most Stable Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | 0.00 | 45.2 |
| Conf-2 | 0.50 | 20.1 |
| Conf-3 | 0.85 | 11.5 |
| Conf-4 | 1.20 | 6.8 |
| Conf-5 | 1.50 | 4.3 |
Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers
| Conformer ID | τ1 (O1-C1-C2-O2) | τ2 (H-C1-C2-C3) | τ3 (C1-C2-C3-O3) | τ4 (C2-C3-O3-H) |
| Conf-1 | 65.2 | 175.1 | -60.5 | 178.9 |
| Conf-2 | -70.3 | 178.4 | 62.1 | -65.3 |
| Conf-3 | 170.8 | -65.7 | 175.3 | 60.1 |
| Conf-4 | 68.9 | 60.2 | -178.2 | 175.4 |
| Conf-5 | -175.4 | 63.5 | 65.8 | -177.0 |
Experimental Protocols: A Step-by-Step Computational Workflow
This section provides a detailed, step-by-step protocol for conducting a quantum chemical conformational analysis of this compound.
Protocol 1: Systematic Conformational Search and Initial Optimization
-
Initial Structure: Build an initial structure of this compound in a molecular modeling program.
-
Dihedral Angle Scan: Set up a four-dimensional grid search by systematically rotating the four key dihedral angles (τ1, τ2, τ3, and τ4) in 30° increments.
-
Energy Calculation: For each point on the grid, perform a single-point energy calculation using the HF/3-21G level of theory.
-
Identify Local Minima: Identify the grid points that correspond to local energy minima. A study on D-glyceraldehyde identified 27 such minima.
-
Pre-optimization: Perform a geometry optimization on each of these local minima using a steepest descent algorithm at the same HF/3-21G level of theory.
Protocol 2: High-Level Geometry Optimization and Final Energy Calculation
-
Select Low-Energy Conformers: From the pre-optimized structures, select a subset of the lowest-energy conformers for further refinement. Typically, all conformers within a certain energy window (e.g., 5-10 kcal/mol) of the global minimum are chosen. For D-glyceraldehyde, 10 low-energy conformations were selected for further optimization.
-
DFT Optimization: Perform a full geometry optimization on each selected conformer using a higher level of theory, such as B3LYP/6-31G**.
-
Frequency Calculation: After each optimization converges, perform a frequency calculation at the same B3LYP/6-31G** level of theory. This step is crucial to:
-
Confirm that the structure is a true minimum (no imaginary frequencies).
-
Obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Final Energy Calculation: The final electronic energy, including the ZPVE correction, is used to determine the relative energies of the conformers.
-
Boltzmann Analysis: Use the calculated relative Gibbs free energies to determine the equilibrium population of each conformer at a given temperature using the Boltzmann distribution equation.
Visualization of Computational Workflow and Conformer Relationships
Visual diagrams are essential for understanding the complex workflows and relationships in computational chemistry. The following diagrams, generated using the DOT language, illustrate the key processes in the conformational analysis of this compound.
Caption: Computational workflow for the conformational analysis of this compound.
Caption: Relative energy landscape of the most stable conformers of this compound.
Conclusion
The quantum chemical calculation of this compound conformers is a fundamental exercise in computational chemistry with significant implications for drug development and molecular biology. By employing a systematic and hierarchical computational approach, researchers can obtain a detailed understanding of the conformational preferences of this important molecule. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such studies, ultimately contributing to a deeper understanding of molecular structure and its relationship to function.
Solubility of 2,3-Dihydroxypropanal in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3-dihydroxypropanal, commonly known as glyceraldehyde. Understanding the solubility of this simple aldose is critical for its application in various fields, particularly in drug development, where it serves as a key chiral building block and is implicated in pathological processes such as the formation of advanced glycation end-products (AGEs). This document compiles available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and presents logical workflows relevant to its application in pharmaceutical research.
Core Concepts in Glyceraldehyde Solubility
This compound (C₃H₆O₃) is a highly polar molecule due to the presence of two hydroxyl (-OH) groups and an aldehyde (-CHO) group.[1] This polarity dictates its solubility characteristics, adhering to the principle of "like dissolves like." The capacity for extensive hydrogen bonding with polar solvents is a primary driver of its solubility.[1] Consequently, glyceraldehyde is highly soluble in polar protic solvents like water and shows some solubility in polar aprotic solvents, while being largely insoluble in nonpolar organic solvents.[1][2]
Quantitative Solubility Data
Quantitative solubility data for glyceraldehyde in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on compiled sources, the following data provides a baseline for its solubility, primarily in aqueous and some organic media.
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Water | Polar Protic | 3 g/100 mL[3] | 18 |
| Water | Polar Protic | 29.13 g/L[2] | 18 |
| Water | Polar Protic | 17 mg/mL[4] | Not Specified |
| Water | Polar Protic | 50 mg/mL | Not Specified |
| Benzene | Nonpolar Aromatic | Insoluble[2][3] | Not Specified |
| Petroleum Ether | Nonpolar Aliphatic | Insoluble[2][3] | Not Specified |
| Pentane | Nonpolar Aliphatic | Insoluble[3] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Not Specified |
| Methanol | Polar Protic | Slightly Soluble | Not Specified |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
For researchers requiring precise solubility data in specific organic solvent systems, the shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound like glyceraldehyde.
Principle
This method involves agitating an excess amount of the solid solute (glyceraldehyde) in the solvent of interest for a prolonged period until equilibrium is achieved. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Materials and Equipment
-
DL-Glyceraldehyde (solid)
-
Solvent of interest (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)
Procedure
-
Preparation: Add an excess amount of solid glyceraldehyde to a series of glass vials. The excess should be sufficient to ensure that a solid phase remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the vials at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of glyceraldehyde.
-
Calculation: Calculate the solubility of glyceraldehyde in the solvent, typically expressed in g/L or mg/mL, taking into account the dilution factor.
Considerations
-
Purity of Glyceraldehyde: The purity of the glyceraldehyde used will significantly impact the accuracy of the solubility measurement.
-
Solvent Purity: Ensure the use of high-purity solvents.
-
Temperature Control: Solubility is highly dependent on temperature; therefore, precise temperature control throughout the experiment is crucial.
-
Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Visualizing Glyceraldehyde's Role in Drug Development
The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving glyceraldehyde that are of significant interest to drug development professionals.
Caption: Formation of Advanced Glycation End-products (AGEs) from Glyceraldehyde.
Caption: Workflow for Chiral Drug Synthesis using L-Glyceraldehyde.
References
Methodological & Application
Application Note & Protocol: Enzymatic Assay of 2,3-Dihydroxypropanal
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
2,3-Dihydroxypropanal, commonly known as glyceraldehyde, is a key intermediate in carbohydrate metabolism. Accurate quantification of glyceraldehyde is crucial for studying various metabolic pathways and for applications in drug development. This document provides a detailed protocol for the enzymatic assay of glyceraldehyde using a coupled-enzyme reaction.
The assay is based on two sequential enzymatic reactions. First, triose kinase (TK) catalyzes the phosphorylation of glyceraldehyde to D-glyceraldehyde-3-phosphate (G3P) using adenosine (B11128) triphosphate (ATP). Subsequently, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the oxidation of G3P to 1,3-bisphosphoglycerate, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm, resulting from the production of NADH, is directly proportional to the amount of glyceraldehyde in the sample.
Reaction Pathway
The enzymatic reactions involved in the assay are illustrated below. The final product, NADH, is a chromophore that can be quantified spectrophotometrically.
Caption: Coupled enzymatic reaction pathway for glyceraldehyde quantification.
Materials and Reagents
-
Triethanolamine (TEA) buffer (100 mM, pH 7.6)
-
Adenosine triphosphate (ATP) solution (50 mM)
-
Magnesium chloride (MgCl₂) solution (100 mM)
-
Nicotinamide adenine dinucleotide (NAD+) solution (20 mM)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) (e.g., 170 U/mL)
-
Triose Kinase (TK) (e.g., 5 U/mL)
-
Glyceraldehyde standard solution (1 mM)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
-
Multichannel pipette
Experimental Workflow
The overall workflow for the assay, from sample preparation to data analysis, is outlined below.
Caption: Step-by-step experimental workflow for the glyceraldehyde assay.
Assay Protocol
-
Standard Curve Preparation: Prepare a series of glyceraldehyde standards by diluting the 1 mM stock solution in TEA buffer to final concentrations ranging from 0 to 100 µM.
-
Sample Preparation: Dilute experimental samples with TEA buffer to ensure the glyceraldehyde concentration falls within the range of the standard curve.
-
Master Mix Preparation: Prepare a Master Mix for the required number of reactions. For each reaction, combine the components as detailed in Table 1. Exclude Triose Kinase, which will be used to start the reaction.
-
Reaction Setup:
-
Pipette 20 µL of each standard and sample into separate wells of a 96-well plate.
-
Add 170 µL of the Master Mix to each well.
-
Mix gently by pipetting up and down.
-
-
Initial Absorbance Reading: Measure the absorbance of each well at 340 nm using a microplate reader. This reading serves as the initial absorbance (A_initial).
-
Initiate Reaction: Add 10 µL of the Triose Kinase solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature (25°C) for 15-20 minutes, or until the reaction is complete (i.e., the absorbance reading for the highest standard is stable).
-
Final Absorbance Reading: Measure the absorbance of each well again at 340 nm. This reading is the final absorbance (A_final).
Data Presentation: Reagent Volumes and Concentrations
The following table summarizes the volumes and final concentrations of the reagents in a 200 µL reaction volume.
| Reagent | Stock Concentration | Volume per Well (µL) | Final Concentration in Well |
| TEA Buffer (pH 7.6) | 100 mM | Up to 200 µL | ~85 mM |
| Sample or Standard | Variable | 20 | Variable |
| ATP | 50 mM | 4 | 1 mM |
| MgCl₂ | 100 mM | 5 | 2.5 mM |
| NAD+ | 20 mM | 10 | 1 mM |
| GAPDH | 170 U/mL | 1 | 0.85 U/mL |
| Triose Kinase (TK) | 5 U/mL | 10 | 0.25 U/mL |
| Total Volume | - | 200 | - |
Data Analysis
-
Calculate Change in Absorbance (ΔA): For each well, subtract the initial absorbance from the final absorbance: ΔA = A_final - A_initial
-
Generate Standard Curve: Plot the ΔA values for the glyceraldehyde standards against their corresponding concentrations (in µM). Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is ΔA and 'x' is the concentration.
-
Calculate Sample Concentration: Use the ΔA values from the unknown samples and the equation from the standard curve to calculate the glyceraldehyde concentration in the samples. Remember to account for any dilution factors used during sample preparation.
Concentration (µM) = (ΔA_sample - c) / m
Application Notes and Protocols for 2,3-Dihydroxypropanal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,3-dihydroxypropanal (glyceraldehyde) as a versatile chiral building block in various organic synthesis reactions. The protocols outlined below are intended to serve as a practical guide for the synthesis of key intermediates in carbohydrate chemistry and drug discovery.
Introduction to this compound
This compound, the simplest aldose, is a fundamental chiral starting material in organic synthesis.[1] Its two enantiomeric forms, D- and L-glyceraldehyde, provide access to a wide range of complex chiral molecules. Due to the presence of a reactive aldehyde group and two hydroxyl groups, glyceraldehyde often requires protection of the diol functionality, typically as an acetonide (2,3-O-isopropylideneglyceraldehyde), to achieve selective transformations. This protected form is a stable, versatile intermediate for various synthetic applications.
Protection of this compound as 2,3-O-Isopropylidene-D-Glyceraldehyde
The protection of the diol moiety in D-glyceraldehyde is a crucial first step for its use in many synthetic routes. The most common protecting group is the isopropylidene group, forming 2,3-O-isopropylidene-D-glyceraldehyde.
Experimental Protocol: Synthesis of 2,3-O-Isopropylidene-D-Glyceraldehyde
This protocol is adapted from the oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol.
Materials:
-
1,2:5,6-di-O-isopropylidene-D-mannitol
-
Sodium metaperiodate (NaIO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol (1 equivalent) in dichloromethane.
-
Add a solution of sodium metaperiodate (1.1 equivalents) in water to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with dichloromethane.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-O-isopropylidene-D-glyceraldehyde.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Expected Yield: 70-85%
Chain Elongation: The Kiliani-Fischer Synthesis
The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom. Starting from D-glyceraldehyde, this reaction produces a mixture of the two epimeric aldotetroses, D-erythrose and D-threose.[2][3]
Experimental Protocol: Kiliani-Fischer Synthesis of D-Erythrose and D-Threose from D-Glyceraldehyde
Materials:
-
D-Glyceraldehyde
-
Sodium cyanide (NaCN)
-
Sulfuric acid (H₂SO₄)
-
Palladium on barium sulfate (Pd/BaSO₄) catalyst
-
Deionized water
-
Hydrogen gas (H₂)
Procedure:
Step 1: Cyanohydrin Formation
-
Dissolve D-glyceraldehyde (1 equivalent) in deionized water in a flask equipped with a stirrer and cooled in an ice bath (0-5 °C).
-
In a separate flask, dissolve sodium cyanide (1.1 equivalents) in deionized water.
-
Slowly add the sodium cyanide solution to the D-glyceraldehyde solution with vigorous stirring, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for 2-3 hours at 0-5 °C.
Step 2: Hydrolysis and Lactonization
-
Carefully add sulfuric acid to the reaction mixture to hydrolyze the cyanohydrins to the corresponding aldonic acids.
-
Heat the acidic solution to promote the formation of the γ-lactones. This step results in a mixture of D-erythronolactone and D-threonolactone.
-
The diastereomeric lactones can be separated at this stage by fractional crystallization or chromatography.
Step 3: Reduction to Aldotetroses
-
Dissolve the separated lactone (D-erythronolactone or D-threonolactone) in water.
-
Add the Pd/BaSO₄ catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter off the catalyst and concentrate the filtrate to obtain the respective aldotetrose (D-erythrose or D-threose).[2]
| Starting Material | Product(s) | Typical Overall Yield |
| D-Glyceraldehyde | D-Erythrose and D-Threose | ~30-40% (for each) |
Carbon-Carbon Bond Formation: Organocatalytic Asymmetric Aldol (B89426) Reaction
2,3-Dihydroxy-1,4-dicarbonyl compounds are valuable building blocks in carbohydrate synthesis. An efficient method to synthesize these compounds is through an organocatalytic asymmetric aldol reaction of an arylglyoxal with a derivative of this compound, such as hydroxyacetone (B41140).[4][5]
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for the quinine-derived primary amine-catalyzed aldol reaction between an arylglyoxal monohydrate and hydroxyacetone.[4]
Materials:
-
Arylglyoxal monohydrate (e.g., phenylglyoxal (B86788) monohydrate)
-
Hydroxyacetone
-
Quinine-derived primary amine catalyst (e.g., 9-amino(9-deoxy)epicinchonine)
-
3,5-Dinitrobenzoic acid (DNBA)
-
Chloroform (B151607) (CHCl₃)
-
Silica gel for column chromatography
-
Petroleum ether (PE)
-
Diethyl ether (Et₂O)
Procedure:
-
To a dry reaction tube, add the arylglyoxal monohydrate (0.2 mmol, 1 equivalent), hydroxyacetone (1.0 mmol, 5 equivalents), the quinine-derived primary amine catalyst (0.02 mmol, 10 mol%), and 3,5-dinitrobenzoic acid (0.04 mmol, 20 mol%).
-
Add chloroform (2.0 mL) to the tube.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent to afford the desired 2,3-dihydroxy-1,4-dione.
| Arylglyoxal Reactant | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) of anti-isomer | Isolated Yield |
| Phenylglyoxal | 93:7 | 96% | 92% |
| 4-Chlorophenylglyoxal | 92:8 | 95% | 90% |
| 4-Methoxyphenylglyoxal | 91:9 | 94% | 88% |
Olefination Reactions: Wittig and Horner-Wadsworth-Emmons Reactions
The aldehyde functionality of protected this compound is readily converted to an alkene using olefination reactions like the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. These reactions are essential for extending the carbon chain and introducing new functionalities. The HWE reaction is often preferred due to the easier removal of the phosphate (B84403) byproduct.[6][7]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction with 2,3-O-Isopropylidene-D-Glyceraldehyde
This is an adapted general protocol for the HWE reaction to form an (E)-α,β-unsaturated ester.[8]
Materials:
-
2,3-O-Isopropylidene-D-glyceraldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,3-O-isopropylidene-D-glyceraldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Aldehyde | Phosphonate Reagent | Product | Expected Yield | E/Z Ratio |
| 2,3-O-Isopropylidene-D-glyceraldehyde | Triethyl phosphonoacetate | Ethyl (4R)-4,5-dihydroxy-2-pentenoate acetonide | >90% | >95:5 |
Application in Drug Development: Synthesis of an Islatravir Precursor
This compound derivatives are crucial starting materials in the synthesis of antiviral nucleosides. For instance, a biocatalytic cascade has been developed for the synthesis of the investigational HIV drug Islatravir, which starts from a glycerol (B35011) derivative.[9][10] An early key intermediate is (R)-ethynylglyceraldehyde 3-phosphate, which is synthesized enzymatically.
Biocatalytic Cascade for an Islatravir Precursor
The synthesis of (R)-ethynylglyceraldehyde 3-phosphate involves a multi-enzyme, one-pot process. The general workflow is depicted below.[11]
This biocatalytic approach highlights the importance of glyceraldehyde-related structures in modern, greener pharmaceutical manufacturing processes. The use of engineered enzymes allows for high stereoselectivity and reduces the need for traditional protecting group chemistry.[11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Organocatalytic Asymmetric Aldol Reaction of Arylglyoxals and Hydroxyacetone: Enantioselective Synthesis of 2,3-Dihydroxy-1,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Engineering a biocatalytic manufacturing process for islatravir - ACS Green Chemistry [gcande.digitellinc.com]
- 10. Design of an in vitro biocatalytic cascade for the manufacture of islatravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Antiviral Nucleoside Analogues from 2,3-Dihydroxypropanal
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3-Dihydroxypropanal, commonly known as glyceraldehyde, is a fundamental chiral building block in synthetic organic chemistry. Its stereoisomers, D- and L-glyceraldehyde, serve as versatile precursors for the enantioselective synthesis of a wide array of complex molecules, including pharmaceuticals. In particular, (R)-glyceraldehyde acetonide, a protected derivative of D-glyceraldehyde, is a key starting material for the synthesis of various nucleoside analogues that form the backbone of many antiviral therapies. These analogues function by mimicking natural nucleosides and interfering with viral replication processes.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of antiviral drugs, with a focus on the synthesis of ribavirin (B1680618), a broad-spectrum antiviral agent.
Applications of this compound in Drug Synthesis
This compound is a cornerstone in the synthesis of chiral drugs due to its readily available stereoisomers and its utility in constructing complex molecular architectures. Its primary applications in drug synthesis include:
-
Antiviral Agents: As a precursor to the ribose or modified sugar moieties of nucleoside analogues such as Ribavirin, which is active against a range of RNA and DNA viruses.[1][2]
-
Anticancer Agents: Chiral intermediates derived from glyceraldehyde are utilized in the development of novel therapeutics with anti-cancer properties.[3][4]
-
Antibiotics: The chiral backbone of certain antibiotics can be synthesized using glyceraldehyde as a starting material.[3]
-
Other Therapeutics: Its versatility extends to the synthesis of drugs for various other therapeutic areas where stereochemistry is crucial for efficacy and safety.[1]
Featured Application: Synthesis of Ribavirin
Ribavirin is a guanosine (B1672433) analogue that, in its triphosphorylated form, interferes with viral replication. The synthesis of Ribavirin can be achieved through a multi-step process starting from D-mannitol, which is converted to the key intermediate, (R)-glyceraldehyde acetonide. This intermediate is then elaborated to form a protected ribofuranose, which is subsequently coupled with a triazole derivative, followed by deprotection to yield Ribavirin.
Mechanism of Action of Ribavirin
Ribavirin exerts its antiviral effects through multiple mechanisms, making it effective against a broad spectrum of viruses.[5][6] Once inside the host cell, ribavirin is phosphorylated to its active triphosphate form, which can then:
-
Inhibit Viral RNA Polymerase: Ribavirin triphosphate competes with natural guanosine triphosphate (GTP) for binding to the viral RNA-dependent RNA polymerase, thereby inhibiting viral genome replication.[1][6]
-
Induce Lethal Mutagenesis: Incorporation of ribavirin triphosphate into the viral RNA leads to mutations in the viral genome, a process termed "error catastrophe," which results in non-viable viral progeny.[5][6]
-
Inhibit Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate inhibits the host enzyme IMPDH, leading to the depletion of intracellular GTP pools, which are essential for viral replication.[3][7]
-
Immunomodulation: Ribavirin can shift the immune response towards a Th1 profile, enhancing the host's antiviral defenses.[3][6]
Signaling Pathway of Ribavirin's Antiviral Activity
Caption: Mechanism of action of the antiviral drug Ribavirin.
Experimental Protocols
The following protocols provide a representative synthetic route for the preparation of a protected ribofuranose intermediate from D-mannitol, a common starting material for (R)-glyceraldehyde acetonide, and its subsequent conversion to a nucleoside analogue.
General Experimental Workflow for Drug Synthesis
The synthesis of pharmaceutical compounds is a multi-step process that requires careful execution and rigorous purification to ensure the final product's purity and identity.
Caption: General experimental workflow for chemical drug synthesis.
Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
This protocol describes the conversion of D-mannitol to its diacetonide derivative, a key precursor for (R)-glyceraldehyde acetonide.
Materials:
-
D-Mannitol
-
Acetone
-
Stannous chloride (SnCl₂)
-
Anhydrous methanol
Procedure:
-
To a suspension of D-mannitol in 2,2-dimethoxypropane and acetone, add a catalytic amount of stannous chloride.
-
Stir the mixture at room temperature until the D-mannitol has completely dissolved.
-
Neutralize the catalyst with a base (e.g., sodium bicarbonate solution).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to yield pure 1,2:5,6-di-O-isopropylidene-D-mannitol.
| Parameter | Value | Reference |
| Yield | 80-90% | [7] |
| Purity | >98% | [7] |
Protocol 2: Synthesis of (R)-Glyceraldehyde Acetonide
This protocol details the oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol to produce (R)-glyceraldehyde acetonide.
Materials:
-
1,2:5,6-Di-O-isopropylidene-D-mannitol
-
Sodium metaperiodate (NaIO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol in dichloromethane.
-
Add a solution of saturated aqueous sodium bicarbonate.
-
To the stirred biphasic mixture, add sodium metaperiodate portion-wise, maintaining the temperature below 35°C.
-
Stir the reaction mixture for 2 hours.
-
Add magnesium sulfate and stir for an additional 20 minutes.
-
Filter the reaction mixture and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain (R)-glyceraldehyde acetonide as a colorless oil.
| Parameter | Value | Reference |
| Yield | 70-80% | [7] |
| Purity | ~90% | [7] |
Protocol 3: Synthesis of a Protected Ribofuranose Intermediate
(R)-Glyceraldehyde acetonide is a versatile C3 synthon. For the synthesis of nucleoside analogues, it can be elaborated into a protected ribofuranose derivative. This is a multi-step process generally involving:
-
Chain extension: Reaction with a suitable C2 synthon (e.g., via a Wittig or aldol (B89426) reaction) to form a five-carbon backbone.
-
Cyclization: Intramolecular reaction to form the furanose ring.
-
Protection of hydroxyl groups: Typically with benzoyl or acetyl groups to create a stable ribofuranose derivative suitable for glycosylation.
Due to the complexity and variability of these steps depending on the specific target molecule, a generalized protocol is provided for the subsequent key step.
Protocol 4: Vorbrüggen Glycosylation for Nucleoside Synthesis
The Vorbrüggen glycosylation is a powerful method for forming the C-N glycosidic bond between a protected sugar and a nucleobase. This protocol provides a general procedure for the synthesis of a protected nucleoside.
Materials:
-
Protected ribofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Silylated nucleobase (e.g., persilylated 1,2,4-triazole-3-carboxamide)
-
Anhydrous acetonitrile (B52724)
-
Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)
Procedure:
-
To a solution of the protected ribofuranose in anhydrous acetonitrile under an inert atmosphere, add the silylated nucleobase.
-
Cool the mixture to 0°C.
-
Add the Lewis acid catalyst (e.g., TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the protected nucleoside.
| Parameter | Value | Reference |
| Yield | 54-83% (typical) | [8] |
| Purity | >95% | [8] |
Protocol 5: Deprotection to Yield the Final Nucleoside Analogue
The final step in the synthesis is the removal of the protecting groups from the sugar moiety and any protecting groups on the nucleobase.
Materials:
-
Protected nucleoside
-
Methanolic ammonia (B1221849)
Procedure:
-
Dissolve the protected nucleoside in anhydrous methanol.
-
Bubble ammonia gas through the solution at 0°C or use a saturated solution of ammonia in methanol.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or chromatography to obtain the final nucleoside analogue (e.g., Ribavirin).
| Parameter | Value | Reference |
| Yield | High | [8] |
| Purity | >99% | [9] |
Conclusion
This compound is an invaluable chiral precursor in the synthesis of a diverse range of pharmaceuticals. The protocols outlined above demonstrate a viable synthetic pathway from a simple, readily available starting material to a complex antiviral agent. The versatility of glyceraldehyde and its derivatives ensures their continued importance in the field of drug discovery and development, enabling the creation of stereochemically defined molecules with potent biological activity. Researchers and drug development professionals can leverage these methodologies to advance their synthetic campaigns and explore novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Vorbrüggen Glycosylation [drugfuture.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices - Reachem [reachemchemicals.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. biotage.com [biotage.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for GC-MS Analysis of 2,3-Dihydroxypropanal Following Derivatization
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar, non-volatile molecules such as 2,3-dihydroxypropanal (glyceraldehyde) presents a challenge due to its low volatility and thermal instability. Derivatization is a crucial step to increase the volatility and thermal stability of such analytes, making them amenable to GC-MS analysis. This document provides a detailed protocol for the derivatization of this compound using a two-step oximation and silylation method. This procedure effectively stabilizes the carbonyl group, reduces the complexity of the chromatogram by minimizing the formation of multiple isomers, and produces a derivative with excellent chromatographic properties.
Principle of the Method
The derivatization process for this compound involves two sequential reactions:
-
Oximation: The aldehyde functional group of this compound reacts with an oximation reagent, such as O-ethylhydroxylamine hydrochloride, in a solvent like pyridine (B92270). This reaction converts the aldehyde into a more stable oxime. This initial step is critical for preventing the formation of multiple anomeric forms of the sugar in solution, which simplifies the resulting chromatogram.[1][2]
-
Silylation: The hydroxyl groups of the glyceraldehyde oxime are then converted to trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4] A catalyst, like trimethylchlorosilane (TMCS), is often added to enhance the reaction rate. This step significantly increases the volatility of the analyte, allowing it to be readily analyzed by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound (Glyceraldehyde) standard
-
O-Ethylhydroxylamine hydrochloride (EtOx)
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
Internal Standard (e.g., Sorbitol or a suitable stable isotope-labeled analogue)
-
Hexane or Ethyl Acetate, GC grade
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Sample Preparation
-
Accurately weigh 1-5 mg of the dried sample or standard into a reaction vial.
-
Add a known amount of the internal standard to the vial.
-
Lyophilize the sample to complete dryness if it is in an aqueous solution. It is critical to remove all water as the derivatization reagents are moisture-sensitive.[3]
Step 1: Oximation
-
Prepare the oximation reagent by dissolving O-ethylhydroxylamine hydrochloride in anhydrous pyridine to a final concentration of 20 mg/mL.
-
Add 100 µL of the oximation reagent to the dried sample in the reaction vial.
-
Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Heat the mixture at 70°C for 30 minutes.[2]
-
Allow the vial to cool to room temperature.
Step 2: Silylation
-
Add 100 µL of BSTFA + 1% TMCS to the reaction vial containing the oxime derivatives.[3]
-
Seal the vial tightly and vortex for 1 minute.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters and may require optimization for specific instrumentation and applications.
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 10:1 to 50:1 |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | |
| Initial temperature | 80°C, hold for 2 minutes |
| Ramp 1 | Increase to 200°C at a rate of 5°C/min |
| Ramp 2 | Increase to 280°C at a rate of 10°C/min |
| Hold | Hold at 280°C for 5 minutes |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Data Presentation
The following table provides representative quantitative data for the GC-MS analysis of a derivatized C3 sugar aldehyde as an analogue for this compound. Actual values may vary depending on the specific experimental conditions and instrumentation.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) |
| Derivatized this compound | ~12.5 | 0.05 | 0.15 | >0.995 |
| Derivatized Internal Standard (Sorbitol) | ~15.2 | - | - | - |
Mandatory Visualization
Caption: Derivatization and GC-MS analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of 2,3-Dihydroxypropanal in Biological Samples
Introduction
2,3-Dihydroxypropanal, also known as glyceraldehyde, is a key intermediate in carbohydrate metabolism. As the simplest aldose, it plays a crucial role in glycolysis and other metabolic pathways. The accurate quantification of this compound in biological samples such as plasma, urine, and cell culture media is essential for studying metabolic disorders, drug development, and understanding cellular physiology. However, its high polarity, small size, and lack of a strong native chromophore present analytical challenges for direct quantification by High-Performance Liquid Chromatography (HPLC).
These application notes provide detailed protocols for three distinct HPLC-based methods for the quantification of this compound in biological samples: a robust HPLC-UV method following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a potentially more sensitive HPLC-fluorescence method after derivatization, and a direct analysis method suitable for samples with higher concentrations of the analyte.
Method 1: HPLC-UV Analysis following Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This is a widely adopted and robust method for the quantification of aldehydes and ketones. The derivatization with DNPH introduces a chromophore that allows for sensitive UV detection.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., plasma, serum, or cell lysate), add 200 µL of cold acetonitrile (B52724) or 100 µL of 20% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the derivatization step.
2. Derivatization with DNPH
-
Prepare a saturated solution of DNPH in 2 M hydrochloric acid (HCl).
-
To the supernatant from the sample preparation step, add an equal volume of the saturated DNPH solution.
-
Vortex the mixture and incubate at room temperature for 1 hour in the dark to form the this compound-DNPH derivative.
-
Following incubation, extract the derivative by adding 500 µL of pentane (B18724) or hexane.
-
Vortex vigorously for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile/water mixture) for HPLC analysis.[1]
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, an initial condition of 45% acetonitrile in water, increasing to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at 360 nm.[2]
-
Injection Volume: 20 µL.
Quantitative Data Summary (Representative)
The following table summarizes representative quantitative data for the analysis of aldehydes using the DNPH method. These values should be determined specifically for this compound during method validation.
| Parameter | Representative Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.1 ppm (ng/mL) |
| Limit of Quantification (LOQ) | ~0.3 ppm (ng/mL) |
| Recovery | 85 - 105% |
| Precision (RSD%) | < 15% |
Workflow for HPLC-UV Analysis with DNPH Derivatization
Caption: Workflow for the quantification of this compound by HPLC-UV with DNPH derivatization.
Method 2: HPLC with Fluorescence Detection following Derivatization
For enhanced sensitivity, a derivatization agent that yields a fluorescent product can be used. While a fully validated method for this compound with a common fluorescent tag was not identified in the literature reviewed, a promising approach for α-hydroxy aldehydes involves derivatization with o-phenylenediamine (B120857) (OPD) or its analogs to form a fluorescent quinoxaline (B1680401) derivative. The following protocol is a general guideline that would require optimization and validation.
Experimental Protocol
1. Sample Preparation
-
Follow the same protein precipitation and supernatant collection procedure as described in Method 1.
2. Derivatization with o-Phenylenediamine (OPD)
-
Prepare a 10 mg/mL solution of o-phenylenediamine in 0.5 M HCl.
-
To 100 µL of the sample supernatant, add 100 µL of the OPD solution.
-
Heat the mixture at 80°C for 30 minutes in the dark to form the fluorescent quinoxaline derivative.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with an appropriate volume of 0.5 M NaOH.
-
The sample is now ready for direct injection or can be further purified by solid-phase extraction if necessary.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: Fluorescence detector with excitation at approximately 335 nm and emission at approximately 410 nm (wavelengths may need optimization for the specific derivative).
-
Injection Volume: 20 µL.
Quantitative Data Summary (Projected)
This method is expected to offer higher sensitivity compared to the HPLC-UV method.
| Parameter | Projected Value |
| Linearity Range | 10 - 2000 ng/mL |
| Limit of Detection (LOD) | < 10 ng/mL |
| Limit of Quantification (LOQ) | < 30 ng/mL |
| Recovery | > 80% |
| Precision (RSD%) | < 15% |
Logical Flow for Fluorescence Derivatization and Analysis
Caption: Logical flow for the quantification of this compound by HPLC-Fluorescence.
Method 3: Direct Analysis by HPLC with Refractive Index (RI) or Low Wavelength UV Detection
For samples where the concentration of this compound is expected to be relatively high, a direct analysis method without derivatization can be employed. This method is simpler and faster but lacks the sensitivity of derivatization-based methods.
Experimental Protocol
1. Sample Preparation
-
For cleaner samples like cell culture media, filtration through a 0.22 µm syringe filter may be sufficient.
-
For more complex matrices like plasma, protein precipitation (as described in Method 1) is recommended. The supernatant can be directly injected after centrifugation.
2. HPLC Conditions
-
Column: Ion-exchange column (e.g., Aminex HPX-87C) or a suitable polar-modified reversed-phase column.
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄) or water.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 60 - 70°C.
-
Detection:
-
Refractive Index (RI) detector.
-
UV detector at a low wavelength (e.g., 190-210 nm).
-
-
Injection Volume: 20 µL.
Quantitative Data Summary (Representative)
| Parameter | Representative Value |
| Linearity Range | 0.1 - 10 mg/mL |
| Limit of Detection (LOD) | ~50 µg/mL |
| Limit of Quantification (LOQ) | ~150 µg/mL |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 10% |
Workflow for Direct HPLC Analysis
Caption: Workflow for the direct quantification of this compound by HPLC.
Summary of Quantitative Data
The following table provides a comparative summary of the quantitative parameters for the described HPLC methods for this compound analysis.
| Parameter | Method 1: HPLC-UV (DNPH) | Method 2: HPLC-Fluorescence (OPD) (Projected) | Method 3: Direct HPLC (RI/UV) |
| Linearity Range | 0.1 - 20 µg/mL | 10 - 2000 ng/mL | 0.1 - 10 mg/mL |
| LOD | ~0.1 µg/mL | < 10 ng/mL | ~50 µg/mL |
| LOQ | ~0.3 µg/mL | < 30 ng/mL | ~150 µg/mL |
| Sensitivity | Moderate | High | Low |
| Specificity | High | High | Moderate |
| Sample Throughput | Low | Low | High |
References
Application Notes and Protocols for Aldolase-Catalyzed Reactions Using 2,3-Dihydroxypropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldolases are a class of enzymes that catalyze the stereoselective formation of carbon-carbon bonds, making them powerful tools in organic synthesis for the production of chiral molecules, including complex carbohydrates and pharmaceuticals.[1][2][3] This document provides detailed application notes and protocols for utilizing 2,3-dihydroxypropanal (also known as glyceraldehyde) as a substrate in aldolase-catalyzed reactions. This compound is a key C3 building block that can be used as an electrophilic acceptor in reactions catalyzed by various aldolases, leading to the synthesis of a diverse range of polyhydroxylated compounds.[4][5]
Aldolases are broadly classified into two main classes based on their reaction mechanism. Class I aldolases, typically found in animals and higher plants, form a Schiff base intermediate with a ketone donor substrate.[6][7][8] Class II aldolases, found in bacteria and fungi, are metal-dependent enzymes, usually requiring a divalent zinc ion (Zn2+) as a cofactor.[6][9] Both classes have been shown to accept a variety of non-natural substrates, a property often referred to as substrate promiscuity, which is highly valuable for synthetic applications.[10][11]
This document will focus on the application of D-fructose-6-phosphate aldolase (B8822740) (FSA) and 2-deoxy-D-ribose-5-phosphate aldolase (DERA) in reactions involving this compound and its derivatives.
Data Presentation
Table 1: Activity of D-Fructose-6-Phosphate Aldolase (FSA) Variants in Aldol (B89426) Additions
| Enzyme Variant | Nucleophile (Donor) | Electrophile (Acceptor) | Product | Activity (U/mg) | Reference |
| FSA Wild-Type | Dihydroxyacetone (DHA) | D,L-Glyceraldehyde-3-phosphate (G3P) | D-Fructose-1,6-bisphosphate | 46.0 ± 0.1 | [5] |
| FSA D6N | Dihydroxyacetone (DHA) | D,L-Glyceraldehyde-3-phosphate (G3P) | D-Fructose-1,6-bisphosphate | 45.4 ± 0.1 | [5] |
| FSA D6X (other replacements) | Dihydroxyacetone (DHA) | D,L-Glyceraldehyde-3-phosphate (G3P) | D-Fructose-1,6-bisphosphate | 0.03 ± 0.01 to 0.72 ± 0.01 | [5] |
| FSA A129S | Dihydroxyacetone (DHA) | N-Cbz-3-aminopropanal | Aldol adduct | - | [12][13] |
| FSA A129S/A165G | Dihydroxyacetone (DHA) | N-Cbz-3-aminopropanal | Aldol adduct | - | [12][13] |
Note: Activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.
Table 2: Kinetic Parameters of Aldolases
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| E. coli KDPGal Aldolase | KDPGal (retro-aldol) | 0.2 ± 0.01 | 4 ± 0.1 | 1.9 x 104 | [14] |
| E. coli KDPG Aldolase | KDPG (retro-aldol) | 0.1 ± 0.02 | 80 ± 2 | 8.0 x 105 | [14] |
| A. aeolicus FBP Aldolase | Fructose-1,6-bisphosphate | 4.4 ± 0.07 | - | - | [15] |
Note: Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time.
Table 3: Yields of Aldol Adducts in Biocatalytic Reactions
| Enzyme | Nucleophile (Donor) | Electrophile (Acceptor) | Product Yield (%) | Reference |
| PaDERA (whole-cell) | Acetaldehyde | D-Glyceraldehyde-3-phosphate | 99 | [16] |
| PaDERA (whole-cell) | Acetaldehyde (tandem reaction) | Acetaldehyde | 99 | [16] |
| DHAP-dependent aldolases | Dihydroxyacetone phosphate (B84403) (DHAP) | Aldehyde derivatives of thymine (B56734) and cytosine | 70-90 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Analytical-Scale Biocatalytic Aldol Addition
This protocol is adapted for the reaction of various donor molecules with this compound (glyceraldehyde) as the acceptor, using variants of D-fructose-6-phosphate aldolase (FSA).
Materials:
-
This compound (Glyceraldehyde)
-
Aldol donor (e.g., hydroxyacetone, dihydroxyacetone)
-
Triethanolamine (B1662121) (TEA) buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
1.5 mL Eppendorf tubes
-
Methanol (B129727)/0.1% HCl (50/50 v/v) for quenching and dilution
Procedure:
-
Prepare a reaction mixture in a 1.5 mL Eppendorf tube with a final volume of 500 µL.
-
The reaction mixture should contain:
-
100 mM this compound
-
100 mM aldol donor
-
2 mg/mL FSA variant
-
100 mM TEA buffer, pH 7.0
-
20% v/v DMSO (to aid substrate solubility if necessary)[18]
-
-
Incubate the reaction mixtures by shaking at 250 rpm at 25 °C for 24 hours.[18]
-
To monitor the reaction progress, take a 3 µL sample from the biotransformation and dilute it with 297 µL of a 50/50 mixture of methanol and 0.1% HCl. This achieves a final concentration of approximately 1 mM for analysis.[18]
-
Analyze the diluted sample by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to determine the conversion and yield of the aldol adduct.
Protocol 2: Aldol Addition Catalyzed by FSA Variants in a Batch Reactor
This protocol is suitable for larger-scale synthesis of aldol adducts.
Materials:
-
FSA variant (e.g., FSA A129S or FSA A129S/A165G)[12]
-
Dihydroxyacetone (DHA)
-
N-Cbz-3-aminopropanal (as an example of a modified glyceraldehyde)
-
Appropriate buffer system (e.g., triethanolamine buffer)
-
Batch reactor with temperature and pH control
-
Organic co-solvent if required for substrate solubility (e.g., ethyl acetate, acetonitrile, or DMF)[13][19]
Procedure:
-
Dissolve the substrates (DHA and the aldehyde acceptor) in the chosen buffer system. If the aldehyde has poor water solubility, add a co-solvent. Note that organic solvents can significantly reduce enzyme activity.[13][19]
-
Add the FSA variant to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Maintain the reaction at a constant temperature (e.g., 25-30 °C) and pH (e.g., 7.0-8.0) with gentle stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or another suitable analytical technique.
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
Visualizations
Aldolase Catalytic Cycle (Class I)
References
- 1. Development of aldolase-based catalysts for the synthesis of organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic Aldol Addition of Simple Aliphatic Nucleophiles to Hydroxyaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target [frontiersin.org]
- 8. Directed evolution of aldolases for exploitation in synthetic organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STRUCTURAL INSIGHTS INTO SUBSTRATE BINDING AND STEREOSELECTIVITY OF GIARDIA FRUCTOSE-1,6-BISPHOSPHATE ALDOLASE* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Engineering aldolases as biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mathematical model for aldol addition catalyzed by two D-fructose-6-phosphate aldolases variants overexpressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aldol addition of dihydroxyacetone to N-Cbz-3-aminopropanal catalyzed by two aldolases variants in microreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biocatalyzed Aldol Addition for Industrial Applications - ChemistryViews [chemistryviews.org]
- 17. researchgate.net [researchgate.net]
- 18. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Synthesis of Labeled 2,3-Dihydroxypropanal for Tracer Studies: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis, purification, and application of isotopically labeled 2,3-dihydroxypropanal (glyceraldehyde), a crucial tracer for metabolic research. The primary synthetic route detailed is the selective catalytic oxidation of commercially available labeled glycerol (B35011), which allows for the production of various isotopologues of glyceraldehyde. This method offers a straightforward and efficient way to obtain tracers for investigating glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and gluconeogenesis. Detailed experimental protocols, data presentation, and diagrams are included to facilitate the implementation of these methods in a laboratory setting.
Introduction
This compound, commonly known as glyceraldehyde, is the simplest aldose and a key intermediate in central carbon metabolism. Its phosphorylated form, glyceraldehyde-3-phosphate, is a central metabolite in glycolysis and the pentose phosphate pathway. The use of isotopically labeled glyceraldehyde, such as with ¹³C or ¹⁴C, allows researchers to trace the fate of the carbon backbone through these interconnected pathways, providing valuable insights into metabolic fluxes in both healthy and diseased states.
This application note focuses on the synthesis of labeled glyceraldehyde, with a particular emphasis on producing position-specific isotopologues for advanced tracer studies. The strategic introduction of a stable isotope like ¹³C enables the precise tracking of atoms through complex biochemical networks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of Labeled this compound
The most direct and controllable method for synthesizing labeled this compound is the selective oxidation of a correspondingly labeled glycerol precursor. Isotopically labeled glycerol is commercially available in various forms, including uniformly labeled ([U-¹³C₃]glycerol) and position-specific labeled versions ([1,3-¹³C₂]glycerol and [2-¹³C]glycerol). The selective oxidation of the primary hydroxyl group of glycerol yields glyceraldehyde. Platinum-based catalysts have been shown to be effective for this conversion.
Experimental Protocol: Synthesis of [U-¹³C₃]-2,3-Dihydroxypropanal from [U-¹³C₃]-Glycerol
This protocol describes the synthesis of uniformly ¹³C-labeled glyceraldehyde via the catalytic oxidation of uniformly ¹³C-labeled glycerol.
Materials:
-
[U-¹³C₃]-Glycerol (≥98% isotopic purity)
-
Platinum on silica (B1680970) gel (Pt/SiO₂) catalyst (e.g., 5 wt% Pt)
-
Deionized water
-
Oxygen (high purity)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel (e.g., glass-lined autoclave or a three-necked round-bottom flask with a condenser)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a syringe filter)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reaction Setup:
-
In a clean and dry reaction vessel, dissolve a known amount of [U-¹³C₃]-Glycerol in deionized water to a final concentration of 0.1-0.5 M.
-
Add the Pt/SiO₂ catalyst to the glycerol solution. The catalyst loading can be in the range of 1-5 mol% of platinum relative to the glycerol substrate.
-
Seal the reaction vessel and purge with an inert gas to remove air.
-
-
Reaction Conditions:
-
While stirring the mixture, heat the reaction vessel to the desired temperature (e.g., 60-80°C).
-
Introduce a controlled flow of oxygen into the reactor. The oxygen pressure can be maintained at 1-3 bar.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC or NMR to determine the conversion of glycerol and the selectivity for glyceraldehyde. The reaction time can vary from a few hours to 24 hours depending on the specific conditions.
-
-
Reaction Work-up and Product Isolation:
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature and stop the oxygen flow.
-
Purge the reactor with an inert gas.
-
Remove the catalyst by filtration. The catalyst can be washed with a small amount of deionized water to recover any adsorbed product.
-
The resulting aqueous solution contains the labeled glyceraldehyde, unreacted glycerol, and potential byproducts such as dihydroxyacetone and glyceric acid.
-
Concentrate the filtrate using a rotary evaporator at low temperature (e.g., <40°C) to avoid product degradation.
-
-
Purification:
-
The crude product can be purified by preparative HPLC using a suitable column (e.g., an amino-based or a carbohydrate analysis column) and an appropriate mobile phase (e.g., acetonitrile/water gradient).
-
Collect the fractions containing the purified labeled glyceraldehyde.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a viscous syrup or a white solid upon further drying.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in D₂O. Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and the position of the isotopic label.
-
Mass Spectrometry (MS): Analyze the product by high-resolution mass spectrometry to confirm the molecular weight and isotopic enrichment.
-
Data Presentation
| Parameter | Value |
| Starting Material | [U-¹³C₃]-Glycerol |
| Isotopic Purity (start) | ≥98% |
| Catalyst | 5 wt% Pt/SiO₂ |
| Solvent | Deionized Water |
| Reaction Temperature | 60-80°C |
| Oxygen Pressure | 1-3 bar |
| Typical Reaction Time | 4-24 hours |
| Typical Yield | 40-60% (can be optimized) |
| Final Product | [U-¹³C₃]-2,3-Dihydroxypropanal |
| Isotopic Purity (final) | >98% |
| Chemical Purity (final) | >95% |
Application Notes for Tracer Studies
Labeled this compound is a powerful tool for metabolic flux analysis. By introducing it into a biological system (e.g., cell culture or in vivo), the labeled carbons can be traced into various downstream metabolites.
-
Tracing Lower Glycolysis: Labeled glyceraldehyde directly enters the lower part of the glycolytic pathway, allowing for a focused investigation of the enzymatic steps from glyceraldehyde-3-phosphate to pyruvate.
-
Pentose Phosphate Pathway (PPP) Flux: The carbons from glyceraldehyde can be incorporated into the non-oxidative branch of the PPP, providing insights into the activity of this pathway, which is crucial for nucleotide synthesis and redox balance.
-
Gluconeogenesis: In tissues capable of gluconeogenesis, labeled glyceraldehyde can be used to measure the rate of glucose synthesis.
Experimental Protocol: Isotopic Labeling in Mammalian Cell Culture
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Glucose-free and serum-free base medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Labeled this compound
-
Phosphate-buffered saline (PBS)
-
Cold methanol (B129727) (80%)
-
Cell scraper
Procedure:
-
Cell Culture: Culture the cells in their complete growth medium until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glucose-free base medium with dFBS and the desired concentration of labeled this compound (e.g., 1-10 mM).
-
Isotopic Labeling:
-
Aspirate the growth medium from the cells and wash them once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a specific period (e.g., 1, 4, or 24 hours) to allow for the uptake and metabolism of the labeled tracer.
-
-
Metabolite Extraction:
-
To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the cells and place the culture dish on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube and centrifuge at high speed to pellet cell debris.
-
The supernatant containing the polar metabolites can then be analyzed by MS or NMR.
-
Visualizations
Caption: Workflow for the synthesis and application of labeled this compound.
Caption: Metabolic fate of labeled this compound in central carbon metabolism.
Application Notes and Protocols for the Formose Reaction Utilizing 2,3-Dihydroxypropanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the formose reaction, with a specific focus on the integral role of 2,3-dihydroxypropanal (glyceraldehyde). The formose reaction is a plausible prebiotic pathway for the formation of sugars and a valuable tool in synthetic chemistry for generating a complex mixture of monosaccharides from simple C1 and C2 precursors.[1][2][3][4][5]
Introduction
The formose reaction, first reported by Aleksandr Butlerov in 1861, describes the base-catalyzed polymerization of formaldehyde (B43269) into a mixture of carbohydrates.[2][5][6] The reaction is autocatalytic, with key intermediates such as glycolaldehyde (B1209225) and this compound accelerating the condensation of formaldehyde.[2][3] this compound, an aldotriose, is a crucial intermediate that can be formed from the aldol (B89426) addition of glycolaldehyde and formaldehyde.[6] It can also be used as a co-catalyst to initiate the reaction, bypassing the slow initial dimerization of formaldehyde.[3] Understanding and controlling the formose reaction is of significant interest for research into the origins of life and for the synthesis of complex carbohydrates.[1]
The Role of this compound
This compound plays a central role in the formose reaction network. Its key functions include:
-
Initiator/Co-catalyst: The initial formation of glycolaldehyde from formaldehyde is a slow process.[2][6] Introducing this compound can significantly shorten or eliminate the induction period of the reaction.[3]
-
Chain Elongation: As a C3 sugar, this compound readily participates in aldol additions with formaldehyde and other smaller sugars, leading to the formation of tetroses, pentoses, and hexoses.[1][2][7]
-
Isomerization: Under basic conditions, this compound can isomerize to its ketose counterpart, dihydroxyacetone.[2] Both trioses are key building blocks for larger sugars.
-
Formation of Key Biological Sugars: The reaction of this compound with glycolaldehyde can lead to the formation of pentoses, including the biologically crucial ribose, a component of RNA.[2]
Reaction Mechanism and Pathways
The formose reaction is a complex network of aldol reactions, retro-aldol reactions, and aldose-ketose isomerizations.[2][6] The reaction is typically catalyzed by a base, such as calcium hydroxide (B78521), and a divalent metal cation that can coordinate with the sugar intermediates.[2][8][9]
A simplified overview of the reaction pathway involving this compound is depicted below.
Caption: Simplified reaction pathway of the formose reaction highlighting the role of this compound.
Quantitative Data Summary
The product distribution of the formose reaction is highly sensitive to reaction conditions such as temperature, pH, catalyst, and reactant concentrations.[10] Below is a summary of representative quantitative data from various studies.
| Reactants/Co-catalyst | Catalyst | Temperature (°C) | pH | Major Products | Yield/Distribution | Reference |
| Formaldehyde, Glycolaldehyde | Ca(OH)₂ | 55 - 95 | 5.7 - 7.6 | Pentoses, Erythrose, Threose, Glyceraldehyde | Higher yields at higher pH and temperature | [1] |
| Formaldehyde, this compound | Ca(OH)₂ | 38 - 41 | Alkaline | Tetroses, Pentoses, Hexoses | Not specified | [1] |
| Formaldehyde | Ca(OH)₂ | 60 | Alkaline | Dihydroxyacetone | 80-90% at 1.0 M formaldehyde | [3] |
| Formaldehyde | Fumed Silica (B1680970) | 60 | 7.6 - 9.3 | Ethylene Glycol, Glyceraldehyde | Increased glyceraldehyde at higher pH | [11] |
| Formaldehyde | Montmorillonite (B579905) | 60 | 7.6 - 9.3 | Ethylene Glycol, Glyceraldehyde | Less effective than fumed silica | [11] |
| Formaldehyde | Ca(OH)₂ | 150 (Microwave) | Alkaline | Specific Hexose (B10828440) and Heptose | Preferential formation | [12] |
Experimental Protocols
The following are detailed protocols for conducting the formose reaction, with an emphasis on the use of this compound as an initiator.
Protocol 1: General Formose Reaction Initiated by this compound
This protocol describes a general batch reaction for the synthesis of a mixture of monosaccharides.
Materials:
-
Formaldehyde solution (e.g., 37% w/w aqueous solution)
-
This compound (Glyceraldehyde)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
pH meter
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Assemble a three-necked flask with a reflux condenser, a gas inlet, and a stopper. Place the flask on a magnetic stirrer/hotplate.
-
Reactant Preparation: In the flask, prepare an aqueous solution of formaldehyde at the desired concentration (e.g., 0.14 M).[1]
-
Initiator Addition: Add this compound as a co-catalyst to the formaldehyde solution. The concentration of the initiator can be significantly lower than that of formaldehyde (e.g., 1:10 molar ratio).
-
Catalyst Addition: Add calcium hydroxide to the solution to achieve the desired catalytic concentration (e.g., 0.027 M).[1] The pH of the solution should be alkaline.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) to minimize side reactions like the Cannizzaro reaction, which can be significant under aerobic and strongly alkaline conditions.[6]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 38-41 °C) with constant stirring.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the consumption of formaldehyde and the formation of products using techniques like HPLC or GC-MS after derivatization.[1]
-
Reaction Quenching: After the desired reaction time, or once formaldehyde is consumed, quench the reaction by cooling the mixture and neutralizing it with a suitable acid (e.g., dilute HCl).
-
Product Analysis: The complex mixture of resulting sugars can be analyzed by various chromatographic and spectroscopic methods. Derivatization (e.g., to aldonitrile acetates or by trimethylsilylation) is often necessary for GC-MS analysis.[1]
Protocol 2: Formose Reaction with Mineral Catalysts for Enhanced Selectivity
This protocol utilizes a solid catalyst, which can influence the product distribution.
Materials:
-
Formaldehyde solution
-
This compound
-
Fumed Silica or Montmorillonite catalyst[11]
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Reaction vessel with stirring and temperature control
Procedure:
-
Catalyst Suspension: Suspend the fumed silica or montmorillonite catalyst in a deionized water solution of formaldehyde.
-
pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., 7.6 to 9.3) using a NaOH solution.[11]
-
Initiator Addition: Add this compound to the mixture.
-
Reaction Conditions: Heat the reaction to the desired temperature (e.g., 60 °C) with vigorous stirring to ensure good contact between the reactants and the catalyst.[11]
-
Sampling and Analysis: Periodically take samples from the reaction mixture. The solid catalyst will need to be removed (e.g., by centrifugation or filtration) before analysis of the liquid phase by GC-MS or other methods.[11]
-
Product Isolation: After the reaction, the catalyst is separated, and the products in the aqueous solution can be further analyzed or isolated.
Experimental Workflow and Logic
The general workflow for conducting and analyzing a formose reaction experiment is outlined below.
Caption: General experimental workflow for the formose reaction.
Safety Precautions
-
Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.
-
The use of strong bases requires appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions under pressure or at high temperatures should be conducted with appropriate safety measures and equipment.
By following these protocols and understanding the fundamental role of this compound, researchers can effectively utilize the formose reaction for the synthesis of complex carbohydrate mixtures and further investigate its implications in prebiotic chemistry and synthetic biology.
References
- 1. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formose reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. cogitosjournalclub.com [cogitosjournalclub.com]
- 6. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. Metal–Organic Frameworks as Formose Reaction Catalysts with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Formation of Monosaccharides: From the Formose Reaction towards Selective Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. chemmethod.com [chemmethod.com]
- 12. Preferential formation of specific hexose and heptose in the formose reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for 2,3-Dihydroxypropanal in Multi-Step Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydroxypropanal, or glyceraldehyde, is a fundamental chiral building block in organic synthesis. Its trifunctional nature, possessing a reactive aldehyde and a 1,2-diol, necessitates a robust protecting group strategy to achieve chemoselectivity in multi-step synthetic sequences.[1] The successful manipulation of one functional group while the others remain inert is paramount for constructing complex target molecules. This requires the careful selection of protecting groups that can be introduced and removed under specific conditions without affecting other parts of the molecule, a concept known as orthogonal protection.[1][2][3][4] These application notes provide a detailed overview of common protecting group strategies for this compound, complete with experimental protocols and comparative data to guide researchers in their synthetic planning.
Logical Workflow for Protecting Group Strategy
The selection and application of protecting groups follow a logical sequence to ensure the desired chemical transformations occur selectively. This workflow involves protection, reaction at the desired site, and subsequent deprotection.
Caption: General workflow for a multi-step synthesis involving protecting groups.
Protecting the 1,2-Diol Moiety
The vicinal diol is a common site for protection, often accomplished by forming a five-membered cyclic acetal (B89532).[5] This strategy masks the two hydroxyl groups simultaneously.
Common Diol Protecting Groups
-
Acetonide (Isopropylidene Ketal): Formed by reacting the diol with acetone (B3395972) or a acetone equivalent like 2,2-dimethoxypropane (B42991) under acidic catalysis.[6][7] Acetonides are robust and stable to most reaction conditions except for acidic hydrolysis.[5][6] The hexaol mannitol (B672) can be converted to the bis-acetonide, which is then oxidized to produce the acetonide of glyceraldehyde.[6]
-
Benzylidene Acetal: Formed from the reaction of a 1,2- or 1,3-diol with benzaldehyde (B42025).[8] This group is widely used in carbohydrate chemistry and is stable to a variety of conditions.[9] A key advantage is its susceptibility to regioselective reductive cleavage, allowing for the selective deprotection of one of the two hydroxyl groups.[10]
-
Cyclic Silyl (B83357) Ethers: Bifunctional silylating agents, such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂), can bridge the two hydroxyl groups to form a stable cyclic system.[11] Silyl ethers offer a wide range of stabilities depending on the alkyl substituents on the silicon atom and are typically cleaved by fluoride (B91410) ion sources (e.g., TBAF) or under acidic conditions.[11][12][13]
Data Summary: Diol Protecting Groups
| Protecting Group | Structure | Typical Formation Reagents | Typical Deprotection Reagents | Stability Notes |
| Acetonide | Isopropylidene | Acetone or 2,2-dimethoxypropane, cat. H⁺ (e.g., p-TsOH)[6][14] | Dilute aqueous acid (e.g., aq. HCl, AcOH)[6] | Stable to basic, reductive, and oxidative conditions.[5] |
| Benzylidene Acetal | Benzylidene | Benzaldehyde or benzaldehyde dimethyl acetal, cat. H⁺ (e.g., CSA, Cu(OTf)₂)[8][9] | Acidic hydrolysis; Hydrogenolysis (H₂/Pd-C); Reductive opening (e.g., DIBAL-H)[10][15] | Stable to basic and neutral conditions. Reductive opening provides access to a single hydroxyl.[10] |
| TIPDS Silyl Ether | Tetraisopropyldisiloxanediyl | TIPDSCl₂, Imidazole or Pyridine[11] | Fluoride source (e.g., TBAF, HF•Pyridine)[2][11] | Stable to a wide range of conditions; bulky nature provides high stability.[11] |
Protecting the Aldehyde Moiety
The aldehyde group is highly reactive towards nucleophiles and reducing agents.[16][17] Its protection is crucial for reactions involving Grignard reagents, organolithiums, or hydrides intended to react with other functional groups.[1][18][19]
Common Aldehyde Protecting Groups
-
Cyclic Acetals (Dioxolanes): The most common method for protecting aldehydes involves their conversion to cyclic acetals by reacting them with a diol, typically ethylene (B1197577) glycol, under acidic conditions.[16][20][21] Acetals are exceptionally stable under basic, nucleophilic, and reductive conditions but are readily cleaved by aqueous acid.[16][17][22]
-
Thioacetals: Formed by reacting the aldehyde with a dithiol, such as 1,2-ethanedithiol. Thioacetals are analogous to acetals but offer the distinct advantage of being stable under both acidic and basic conditions.[22] Their removal requires specific reagents, such as mercuric chloride (HgCl₂) in aqueous acetonitrile, providing an orthogonal deprotection strategy relative to standard acetals.[22]
Data Summary: Aldehyde Protecting Groups
| Protecting Group | Structure | Typical Formation Reagents | Typical Deprotection Reagents | Stability Notes |
| Acetal (Dioxolane) | Ethylene acetal | Ethylene glycol, cat. H⁺ (e.g., p-TsOH), Dean-Stark trap[16][20] | Aqueous acid (e.g., HCl/H₂O, AcOH/H₂O)[16][17][22] | Stable to bases, nucleophiles, oxidizing, and reducing agents.[22] |
| Thioacetal | Dithiolane | 1,2-Ethanedithiol, Lewis acid (e.g., BF₃•OEt₂) | HgCl₂/CaCO₃, aq. CH₃CN[22] | Stable to both acidic and basic conditions, offering orthogonal protection.[22] |
Orthogonal Protection Strategies
In a multi-step synthesis, it is often necessary to deprotect one functional group while another remains protected.[1][4] This requires an orthogonal set of protecting groups, which are removed by mutually exclusive conditions.
Decision Pathway for Orthogonal Protection
The choice of protecting groups is dictated by the reaction conditions of the subsequent synthetic steps.
Caption: Decision-making flowchart for selecting orthogonal protecting groups.
Example Orthogonal Schemes
-
Acid-Labile vs. Fluoride-Labile:
-
Acid-Labile vs. Heavy Metal-Labile:
Experimental Protocols
Protocol 1: Acetonide Protection of this compound
This protocol describes the formation of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.
Caption: Reaction scheme for acetonide protection of the diol.
Materials:
-
This compound (1.0 eq)
-
2,2-Dimethoxypropane (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Anhydrous acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of p-TsOH and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the solution is neutral.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Cyclic Acetal (Dioxolane) Protection of the Aldehyde
This protocol describes the protection of the aldehyde functionality, assuming the diol is already protected (e.g., as a bis-silyl ether).
Caption: Reaction scheme for acetal protection of the aldehyde.
Materials:
-
Diol-protected this compound (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the diol-protected starting material in toluene, add ethylene glycol and a catalytic amount of p-TsOH.
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography.[16][20]
Protocol 3: Deprotection of an Acetonide Group
Materials:
-
Acetonide-protected compound (1.0 eq)
-
Aqueous solution of acetic acid (e.g., 80% AcOH in H₂O) or dilute HCl in THF/water
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the acetonide-protected compound in the acidic solution (e.g., 80% aqueous acetic acid).
-
Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a base (e.g., solid NaHCO₃ or saturated aqueous solution).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diol as needed.
Conclusion
The strategic protection and deprotection of the hydroxyl and aldehyde functionalities of this compound are essential for its successful use in multi-step organic synthesis.[23][24] Acetonides and benzylidene acetals are reliable choices for diol protection, while cyclic acetals provide robust protection for the aldehyde. By employing orthogonal strategies, such as combining acid-labile acetals with fluoride-labile silyl ethers or acid-stable thioacetals, researchers can selectively unmask functional groups and execute complex synthetic routes with precision and high yield. The protocols and data provided herein serve as a foundational guide for developing effective protection schemes in drug discovery and chemical research.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protective Groups [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Acetonide - Wikipedia [en.wikipedia.org]
- 7. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 8. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 9. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Silyl ether - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Cyclic Acetals as Protecting Groups - Chad's Prep® [chadsprep.com]
- 21. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 22. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. homework.study.com [homework.study.com]
Troubleshooting & Optimization
Technical Support Center: 2,3-Dihydroxypropanal (Glyceraldehyde)
Welcome to the technical support center for 2,3-dihydroxypropanal (glyceraldehyde). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound in aqueous solutions?
A1: The instability of this compound in aqueous solutions is due to several factors:
-
pH-Dependent Degradation: It is particularly unstable in acidic conditions (e.g., pH 2) and at high temperatures, where it can break down into smaller aldehydes like formaldehyde (B43269) and acetaldehyde.[1][2] While it is more stable at a neutral to slightly alkaline pH, extended incubation can still result in degradation.[1]
-
Keto-Enol Tautomerism: In solution, it exists in an equilibrium between its aldehyde (keto) form and an enol form, which can lead to the formation of various isomers and complicate analytical results.[1]
-
Hydration: The aldehyde group can react with water to form a geminal diol (hydrate).[1] In aqueous solutions, the hydrate (B1144303) form is often predominant.[1] This equilibrium can alter the concentration of the reactive aldehyde form available for experiments.[1]
-
Dimerization: In concentrated solutions, this compound can form dimers and other oligomers.[1]
-
Oxidation: The aldehyde group is prone to oxidation, particularly if oxidizing agents are present or under suboptimal storage conditions.[1]
Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A2: To maintain the integrity of your this compound stock solutions, follow these guidelines:
-
Solvent: Use a high-purity, sterile aqueous buffer or water. For enzymatic assays, use the buffer recommended for the specific enzyme.[1]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to reduce the relative impact of degradation. Be aware that very high concentrations might encourage dimerization.[1]
-
pH: For general storage, adjust the pH of the stock solution to a neutral or slightly acidic range (pH 6.5-7.5), as strongly acidic or basic conditions hasten degradation.[1]
-
Storage Temperature: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or lower.[1]
Q3: For how long can I store the stock solution at -20°C?
A3: For optimal results, it is highly recommended to prepare fresh stock solutions before each experiment.[1] If you must use a frozen stock, use a fresh aliquot for each experiment to prevent degradation from multiple freeze-thaw cycles.[1] Long-term storage, even at -20°C, can lead to a gradual decline in the concentration of the active aldehyde form.
Q4: Can I use the same stock solution for different types of experiments (e.g., NMR, mass spectrometry, enzymatic assays)?
A4: While the same stock can be used, the preparation and handling might need to be optimized for each specific application. For instance, for NMR in D₂O, you should expect the hydrate form to be predominant.[1] For mass spectrometry, you may need to use volatile buffers to avoid ion suppression.[1] For enzymatic assays, the buffer and pH should be optimized for the enzyme's activity, typically between pH 7.2 and 9.0 for enzymes like Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Enzymatic Assays
| Symptom | Possible Cause | Recommended Solution |
| Lower than expected enzyme activity. | Degradation of this compound stock solution. | Prepare a fresh stock solution for each experiment. Avoid multiple freeze-thaw cycles by using single-use aliquots.[1] |
| Presence of the hydrated form. The equilibrium between the aldehyde and its hydrate can lower the concentration of the active substrate. | Allow the reaction mixture to equilibrate at the assay temperature before initiating the reaction to stabilize the equilibrium.[1] | |
| Incorrect pH or buffer. The stability of this compound and the activity of the enzyme are pH-dependent. | Optimize the pH and buffer system for your specific enzyme. For GAPDH, a pH between 7.2 and 9.0 is often optimal.[1] |
Issue 2: Poor Signal or Multiple Unexpected Peaks in NMR Spectra
| Symptom | Possible Cause | Recommended Solution |
| A very small signal from the aldehyde proton. | Low concentration of the active aldehyde form. In aqueous solutions like D₂O, this compound exists mainly as the hydrate.[1] | This is an expected outcome. The small signal from the aldehyde proton is normal. |
| Multiple unexpected peaks in the spectrum. | Presence of multiple species in solution. The spectrum may show signals from the aldehyde, hydrate, and potentially dimers, especially in concentrated solutions.[1] | Compare your spectrum to published spectra of this compound to correctly identify the different species.[1] |
| Degradation during sample preparation or acquisition. | Minimize the time the sample spends at room temperature. Acquire spectra promptly after preparing the sample.[1] |
Issue 3: Inaccurate Quantification or Identification in Mass Spectrometry
| Symptom | Possible Cause | Recommended Solution |
| Low signal intensity or ion suppression. | Presence of non-volatile salts from buffers. | Use volatile buffers and ensure proper sample cleanup to remove salts and other non-volatile components.[1] |
| Variable results between samples run at different times. | Instability in the autosampler. Degradation can occur if samples are queued for an extended period. | Analyze samples as quickly as possible after placing them in the autosampler, or use a cooled autosampler. [cite: |
| Unidentified peaks or fragments. | Degradation during sample extraction and processing. | Rapidly quench metabolic activity with ice-cold solvents and keep samples cold throughout the extraction process.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.[1]
-
Dissolution: Add the appropriate volume of sterile, high-purity water or a suitable buffer (e.g., 50 mM HEPES, pH 7.0) to achieve the desired stock concentration (e.g., 50 mM).[1]
-
Mixing: Gently vortex the tube until the solid is completely dissolved.[1]
-
Aliquoting: Immediately aliquot the stock solution into single-use, sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Metabolite Extraction for Stability Analysis
-
Quenching: To halt metabolic activity for cellular experiments, rapidly aspirate the medium and add ice-cold 80% methanol.[1]
-
Extraction: For plasma or tissue samples, use a suitable solvent system, such as a mixture of methanol, acetonitrile (B52724), and water. Homogenize tissue samples in the extraction solvent.[3]
-
Centrifugation: Centrifuge the extracts to pellet proteins and other cellular debris.[3]
-
Drying: Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your analytical method (e.g., 50% acetonitrile in water for LC-MS/MS).[1]
Visualizations
Caption: Equilibrium and degradation pathways of this compound in aqueous solution.
Caption: A logical workflow for troubleshooting inconsistent experimental results. Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Purification of 2,3-Dihydroxypropanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,3-dihydroxypropanal (glyceraldehyde) from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Product Degradation: this compound is sensitive to pH and temperature. It can degrade at neutral to alkaline pH.[1] | - Maintain acidic conditions (pH < 4) during purification and storage.[1]- Perform purification steps at low temperatures (e.g., on an ice bath). |
| Polymerization/Dimerization: In concentrated aqueous solutions, glyceraldehyde can form dimers and other oligomers.[2] | - Work with dilute solutions where possible.- Avoid prolonged storage of concentrated solutions. | |
| Irreversible Adsorption on Chromatography Media: The polar nature of this compound can lead to strong, sometimes irreversible, binding to silica (B1680970) gel. | - Deactivate silica gel with a small amount of a base like triethylamine (B128534) before use.[3]- Consider using a less acidic stationary phase, such as alumina (B75360).[3] | |
| Product Contamination with Starting Material (e.g., Glycerol) | Inefficient Separation: The high polarity of both glycerol (B35011) and glyceraldehyde makes their separation by standard chromatography challenging. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary.- Consider derivatization of the aldehyde to alter its polarity for easier separation, followed by deprotection. |
| Presence of Acidic Impurities (e.g., Glyceric Acid) | Oxidation of the Aldehyde: Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air.[4] | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible.- Use freshly distilled solvents to minimize exposure to peroxides.- A mild basic wash (e.g., with a dilute sodium bicarbonate solution) can remove acidic impurities, but care must be taken to avoid base-catalyzed degradation of the product. |
| Formation of Acetals/Hemiacetals | Reaction with Alcohol Solvents: In the presence of an acidic catalyst (like silica gel), aldehydes can react with alcohol solvents.[3] | - Avoid using alcohol-based solvents (e.g., methanol (B129727), ethanol) in your chromatography mobile phase if using an acidic stationary phase.[3]- If alcohol solvents are necessary, ensure the stationary phase is neutralized.[3] |
| Difficulty in Handling the Purified Product (Syrupy Consistency) | Residual Solvent or Water: this compound is hygroscopic and can retain solvents. Crystalline D-glyceraldehyde has a high melting point (145 °C), but it is often sold and handled as a viscous syrup.[5][6] | - Dry the purified product under high vacuum.- Lyophilization (freeze-drying) can be an effective method for removing water. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound from a reaction mixture containing unreacted glycerol and oxidation byproducts?
A1: A combination of techniques is often most effective. Bisulfite extraction is a highly selective method for separating aldehydes from non-aldehyde impurities.[4][7] This involves forming a water-soluble bisulfite adduct of this compound, which can be washed with an organic solvent to remove impurities like glycerol. The aldehyde can then be regenerated by treatment with a mild base.[4] Column chromatography on deactivated silica gel or alumina can also be used, though it may be less efficient for separating highly polar compounds.[3]
Q2: How can I monitor the purity of my this compound fractions during chromatography?
A2: Thin-Layer Chromatography (TLC) is a quick method for monitoring the separation. Staining with a potassium permanganate (B83412) solution can visualize both the aldehyde and any alcohol impurities. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC), often after derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH), is a standard method.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing purity and identifying contaminants.[7][10]
Q3: What are the ideal storage conditions for purified this compound?
A3: Due to its instability, this compound should be stored at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon) to prevent oxidation and degradation.[11] Storing it as a dilute solution in an acidic buffer (pH < 4) can also improve its stability.[1]
Q4: My this compound appears as a syrup even after extensive drying. Is this normal?
A4: Yes, this is quite common. Although crystalline forms exist, this compound is often isolated as a viscous syrup, which may be a mixture of monomers, dimers, and hydrates.[2][6]
Detailed Experimental Protocol: Purification by Bisulfite Extraction
This protocol describes the purification of this compound from a mixture containing non-aldehyde organic impurities.
Materials:
-
Crude reaction mixture containing this compound
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Diethyl ether (or other suitable water-immiscible organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Adduct Formation:
-
Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or ethanol.
-
Slowly add a saturated solution of sodium bisulfite with vigorous stirring. The reaction can be exothermic, so it's advisable to cool the mixture in an ice bath.[4]
-
Continue stirring for 1-2 hours to ensure complete formation of the bisulfite adduct. The adduct of this compound is water-soluble.
-
-
Extraction of Impurities:
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of diethyl ether and shake vigorously. Allow the layers to separate.
-
Drain the aqueous layer (which contains the bisulfite adduct) into a clean flask.
-
Wash the aqueous layer two more times with diethyl ether to remove all non-aldehyde impurities. Discard the organic layers.
-
-
Regeneration of the Aldehyde:
-
Return the washed aqueous layer to the separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the evolution of gas (SO₂) ceases. This will regenerate the free aldehyde.[4]
-
-
Isolation of the Purified Product:
-
Extract the aqueous layer multiple times with a suitable organic solvent in which this compound is soluble (e.g., ethyl acetate).
-
Combine the organic extracts and wash them with brine to remove residual water.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Column Chromatography | - Can separate compounds with different polarities.- Widely applicable. | - Aldehyde may be unstable on acidic silica gel.[3][4]- Can be time-consuming and require large solvent volumes.- Poor separation of very polar compounds. | - Separating this compound from less polar impurities. |
| Bisulfite Extraction | - Highly selective for aldehydes.[7]- Does not depend on differences in boiling point or polarity.[7]- Scalable. | - Requires subsequent regeneration and extraction steps.- Not suitable for aldehydes that are sensitive to the basic conditions of the regeneration step. | - Removing non-aldehyde impurities, regardless of their polarity. |
| Recrystallization | - Can yield very pure crystalline products.[12][13] | - this compound is often a non-crystalline syrup, making recrystallization difficult.[6]- Requires finding a suitable solvent system. | - Purifying solid derivatives of this compound. |
| Distillation | - Effective for separating liquids with different boiling points. | - this compound has a high boiling point and may decompose at high temperatures. | - Not generally recommended for this compound. |
Purification and Analysis Workflow
Caption: A logical workflow for the purification and analysis of this compound.
References
- 1. Chemical and enzymatic methodologies for the synthesis of enantiomerically pure glyceraldehyde 3-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound [stenutz.eu]
- 6. acs.org [acs.org]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. lawdata.com.tw [lawdata.com.tw]
- 10. Glyceraldehyde | C3H6O3 | CID 751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound; CAS No.: 56-82-6 [chemshuttle.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mt.com [mt.com]
Technical Support Center: Glyceraldehyde-Induced Protein Glycation
Welcome to the technical support center for troubleshooting glyceraldehyde-induced protein glycation experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is glyceraldehyde-induced protein glycation and why is it studied?
A1: Glyceraldehyde-induced protein glycation is a non-enzymatic reaction where glyceraldehyde, a reactive sugar, covalently attaches to proteins.[1] This process leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.[1][2] Studying this process in vitro is crucial for understanding disease mechanisms, identifying biomarkers, and screening potential therapeutic inhibitors.[1][3]
Q2: What are the typical starting concentrations for glyceraldehyde and protein in an in vitro glycation experiment?
A2: While optimal concentrations can vary, a common starting point for in vitro glycation of a model protein like Bovine Serum Albumin (BSA) is a 10 mg/mL protein stock solution and a 1 M glyceraldehyde stock solution.[4] For cell-based assays, glyceraldehyde concentrations typically range from 50 µM to 4 mM, depending on the cell type and experimental duration.[5][6]
Q3: How long should I incubate my protein with glyceraldehyde to observe glycation?
A3: The incubation time for in vitro protein glycation can range from 24 hours to several weeks, depending on the desired level of glycation. For instance, incubation of albumin with glyceraldehyde at 37°C for one week is sufficient to form detectable levels of specific AGEs like GLAP (glyceraldehyde-derived pyridinium (B92312) compound).[7][8] Shorter incubation times can be used to study early glycation events, while longer periods are necessary for the formation of advanced AGEs.[9]
Q4: My protein solution turns yellow/brown during incubation with glyceraldehyde. Is this normal?
A4: Yes, the development of a yellowish-brown color is a characteristic feature of the Maillard reaction, the chemical process underlying protein glycation.[10] This color change is due to the formation of melanoidins, which are complex, colored polymers that are part of the advanced glycation end-product family.[11]
Troubleshooting Guides
Issue 1: Inconsistent or Low Levels of Glycation
Possible Cause 1: Suboptimal Reaction Conditions
-
Solution: Ensure that the pH of your reaction buffer is maintained around 7.4, which is physiologically relevant and promotes the glycation reaction.[7][8] Temperature is also a critical factor; most in vitro glycation experiments are conducted at 37°C.[7][8] Inconsistent temperature or pH can significantly impact the rate of glycation.[12]
Possible Cause 2: Inactive Glyceraldehyde
-
Solution: Glyceraldehyde solutions can degrade over time. It is recommended to use freshly prepared solutions for each experiment. If using a stock solution, ensure it has been stored properly (typically at -20°C) and for not an extended period.
Possible Cause 3: Interference from Other Reagents
-
Solution: Some buffer components or additives can interfere with the glycation process. For example, primary amine-containing buffers (e.g., Tris) can compete with the protein's amino groups for reaction with glyceraldehyde. Phosphate-buffered saline (PBS) is a commonly used and recommended buffer for glycation studies.[4]
Issue 2: High Variability in Experimental Replicates
Possible Cause 1: Pipetting Errors
-
Solution: Given the often small volumes of concentrated glyceraldehyde used, ensure accurate and consistent pipetting. Calibrate your pipettes regularly. For highly viscous solutions, consider using positive displacement pipettes.
Possible Cause 2: Inhomogeneous Mixing
-
Solution: Thoroughly mix the protein and glyceraldehyde solutions upon initiating the reaction. Gentle agitation during incubation can also help ensure a homogenous reaction environment.
Possible Cause 3: Protein Aggregation
-
Solution: Glycation can induce conformational changes in proteins, leading to aggregation.[13] This can result in variable results, especially in spectroscopic or light-scattering-based assays. Visually inspect your samples for turbidity or precipitation. If aggregation is suspected, you may need to optimize protein concentration or incubation conditions. Analyzing samples with techniques like dynamic light scattering (DLS) can help quantify aggregation.
Issue 3: Difficulty in Detecting and Quantifying Glycation Products
Possible Cause 1: Inappropriate Analytical Method
-
Solution: The choice of analytical method is critical for detecting and quantifying specific glycation products.
-
For overall glycation: Spectroscopic methods like FTIR-ATR and Raman spectroscopy can distinguish between glycated and non-glycated proteins.[14][15]
-
For specific AGEs: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of specific AGEs like Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL).[16][17][18]
-
For total AGEs: Competitive ELISA kits are commercially available for the quantification of total AGEs in various sample types.[19]
-
Possible Cause 2: Low Abundance of Specific AGEs
-
Solution: Some AGEs are formed at very low levels. To enhance detection, consider derivatization techniques prior to chromatographic analysis.[16][20] Alternatively, you can enrich for glycated proteins or peptides using methods like boronate affinity chromatography.[21]
Experimental Protocols
Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA) with Glyceraldehyde
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of fatty acid-free BSA in sterile phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a 1 M stock solution of D-glyceraldehyde in sterile, pyrogen-free water.
-
-
Glycation Reaction Setup:
-
In a sterile microcentrifuge tube, combine the BSA stock solution and the glyceraldehyde stock solution to achieve the desired final concentrations. A typical final concentration would be 5 mg/mL BSA and 100 mM glyceraldehyde.
-
Prepare a control sample containing only the BSA stock solution and an equivalent volume of sterile water instead of the glyceraldehyde solution.
-
To prevent microbial growth during long incubations, 0.02% sodium azide (B81097) can be added.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for the desired duration (e.g., 7 days). Gentle agitation can be applied.
-
-
Analysis:
-
At the end of the incubation period, the samples can be analyzed for the extent of glycation using various methods such as fluorescence spectroscopy, SDS-PAGE (to observe protein cross-linking), or LC-MS/MS for specific AGE analysis.
-
Protocol 2: Quantification of Glyceraldehyde-Derived AGEs by LC-MS/MS
-
Protein Hydrolysis:
-
To quantify protein-bound AGEs, the glycated protein sample must first be hydrolyzed. This is typically achieved by enzymatic digestion.[16]
-
-
Sample Preparation:
-
Following hydrolysis, the sample may require a cleanup step, such as solid-phase extraction, to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into an LC-MS/MS system.
-
Separation of different AGEs is achieved on a suitable HPLC column (e.g., a C18 column).[22]
-
Detection and quantification are performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity.[9]
-
Stable isotope-labeled internal standards are often used for accurate quantification.[9]
-
Data Presentation
Table 1: Common Analytical Techniques for Glyceraldehyde-Induced Glycation
| Analytical Technique | Information Provided | Sample Preparation | Key Advantages |
| Fluorescence Spectroscopy | Measures the formation of fluorescent AGEs. | Minimal | High throughput, simple. |
| SDS-PAGE | Visualizes protein cross-linking and aggregation. | Standard protein sample prep. | Simple, widely available. |
| FTIR/Raman Spectroscopy | Detects changes in protein secondary structure and bond vibrations due to glycation.[14][15] | Minimal for ATR-FTIR, solution for Raman. | Non-destructive, provides structural information.[14][15] |
| HPLC | Separates and quantifies specific AGEs.[7] | Hydrolysis, derivatization may be needed. | Good for quantification of known AGEs.[7] |
| LC-MS/MS | Identifies and quantifies a wide range of AGEs with high specificity and sensitivity.[9][17] | Hydrolysis, cleanup. | "Gold standard" for AGE analysis.[16] |
| ELISA | Quantifies total AGEs or specific AGEs using antibodies.[19] | Minimal | High throughput, good for screening. |
Visualization of Key Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Glycation Damage: A Possible Hub for Major Pathophysiological Disorders and Aging [aginganddisease.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Glycolaldehyde, an Advanced Glycation End Products Precursor, Induces Apoptosis via ROS-Mediated Mitochondrial Dysfunction in Renal Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Detection and determination of glyceraldehyde-derived advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prevention of Protein Glycation by Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Glycation: Mechanisms, Impacts, and Control Strategies - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of protein glycation using vibrational spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Quantification of protein glycation using vibrational spectroscopy - Analyst (RSC Publishing) DOI:10.1039/C9AN02318F [pubs.rsc.org]
- 16. Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. AGE (Advanced Glycation End) Assay Kit (ab238539) | Abcam [abcam.com]
- 20. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive Analysis of Protein Glycation Reveals Its Potential Impacts on Protein Degradation and Gene Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
optimizing reaction conditions for 2,3-dihydroxypropanal synthesis
Welcome to the technical support center for the synthesis of 2,3-dihydroxypropanal (glyceraldehyde). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
Possible Causes:
-
Over-oxidation of the Product: this compound is an intermediate that can be further oxidized to glyceric acid and other byproducts, especially under harsh reaction conditions.[1][2] The selectivity towards glyceraldehyde often decreases with increasing conversion of the starting material (e.g., glycerol).[1][2]
-
Product Instability and Decomposition: this compound is known to be unstable in aqueous solutions and can decompose, particularly at elevated temperatures or acidic pH.[3][4][5]
-
Suboptimal Catalyst Activity or Loading: The choice of catalyst and its concentration are critical. Insufficient catalyst may lead to low conversion rates, while an overly active catalyst might promote the formation of side products.[1]
-
Inefficient Purification: Loss of product can occur during workup and purification steps. Due to its high hydrophilicity, extraction and isolation can be challenging.[6]
Recommended Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using analytical techniques like HPLC to determine the optimal time to stop the reaction and maximize the yield of the desired product before significant over-oxidation occurs.[4] Consider conducting the reaction at lower temperatures to minimize decomposition.[4]
-
Control pH: Maintain a neutral or slightly basic pH if the reaction chemistry allows, as acidic conditions can accelerate the degradation of glyceraldehyde.[4][5]
-
Fine-tune Catalyst System: Experiment with different catalyst supports and loadings to find the optimal balance between activity and selectivity. For instance, Pt/SiO2 has been shown to have higher selectivity to glyceraldehyde compared to more active catalysts like Pt/γ-Al2O3, which favor glyceric acid formation.[1]
-
Improve Purification Protocol: Employ purification techniques suitable for highly hydrophilic compounds. This may involve specialized chromatography or derivatization to facilitate separation.[6][7]
Q2: I am observing multiple unexpected peaks in my HPLC chromatogram. What are these impurities?
Possible Causes:
-
Side Reactions: The synthesis of this compound from glycerol (B35011) can lead to various byproducts, including dihydroxyacetone, glyceric acid, tartronic acid, and glycolic acid.[1][2][8]
-
Product Decomposition: The unexpected peaks could be degradation products of this compound itself, such as formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde.[3]
-
Formation of Dimers and Hydrates: In aqueous solutions, this compound can exist in equilibrium with its hydrated form and can also form dimers (hemiacetals), which may appear as separate peaks in chromatography.[9]
Recommended Solutions:
-
Analytical Characterization: Use techniques like mass spectrometry (MS) coupled with HPLC to identify the molecular weights of the impurity peaks and deduce their structures.[7]
-
Reaction Condition Optimization: Adjusting reaction parameters such as temperature, pressure, and catalyst can help minimize the formation of specific byproducts.
-
Purification Strategy: Develop a purification protocol, such as preparative HPLC, to effectively separate the desired product from the impurities.[7]
Q3: How can I improve the stability of my this compound product during storage?
Possible Causes:
-
Instability in Aqueous Solution: this compound is inherently labile in water.[3][4]
-
Temperature Effects: Higher temperatures accelerate the degradation of the product.[4]
-
pH Sensitivity: Acidic conditions can promote decomposition.[4][5]
-
Oxidation: As an aldehyde, it is susceptible to oxidation.[4]
Recommended Solutions:
-
Storage Conditions: For short-term storage, aqueous solutions should be kept at 2-8°C.[4] For long-term storage, freezing at -20°C is recommended.[4] Storing the product as a solid or in a non-aqueous, inert solvent can also improve stability.
-
pH Control: If storing in solution, ensure the pH is neutral or slightly basic.[4]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis of this compound.
Table 1: Influence of Catalyst Support on Glycerol Oxidation
| Catalyst | Glycerol Conversion (%) (after 60 min) | Selectivity to Glyceraldehyde (%) | Selectivity to Glyceric Acid (%) |
| Pt/SiO₂ | 10 | 74 | 20 |
| Pt/γ-Al₂O₃ | 37 | Lower (not specified) | 52 |
Reaction Conditions: 0.1 M glycerol solution, 2 bars of oxygen, 80°C. (Data sourced from Ftouni et al., 2019)[1][2]
Table 2: Green Oxidation Synthesis of Glyceraldehyde
| Glycerol Concentration (mol/L) | Catalyst Loading (mg) | Reaction Time (hours) | Oxygen Flow Rate (mL/min) | Yield (%) |
| 0.4 | 8 | 5 | 150 | 91.0 |
| 0.6 | 15 | 8 | 120 | 90.2 |
Catalyst: Fullerene zinc selenium oxide (C₆₀/ZnO/Se) composite material. Reaction Temperature: 45-50°C. (Data sourced from CN108686682B)[10]
Experimental Protocols
Protocol 1: Catalytic Oxidation of Glycerol using Pt/SiO₂
This protocol is based on the methodology described for the selective synthesis of glyceraldehyde from glycerol.
Materials:
-
Glycerol (0.1 M aqueous solution)
-
Pt/SiO₂ catalyst
-
High-pressure batch reactor equipped with a stirrer and gas inlet
-
Oxygen gas
-
HPLC system for analysis
Procedure:
-
Charge the batch reactor with 200 cm³ of the 0.1 M glycerol aqueous solution and 0.5 g of the Pt/SiO₂ catalyst.
-
Seal the reactor and purge with oxygen.
-
Pressurize the reactor to 2 bars with oxygen.
-
Heat the reactor to 80°C while stirring at 1000 rpm.
-
Maintain these conditions and take samples periodically for HPLC analysis to monitor the conversion of glycerol and the formation of glyceraldehyde and other products.
-
Based on the analysis, stop the reaction when the optimal yield of glyceraldehyde is achieved to prevent over-oxidation.
-
After cooling and depressurizing the reactor, separate the catalyst from the reaction mixture by filtration.
-
The resulting solution contains this compound, which can be further purified.
Visualizations
Diagram 1: Proposed Reaction Pathway for Glycerol Oxidation
Caption: Reaction scheme for the oxidation of glycerol.[1]
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Frontiers | Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions [frontiersin.org]
- 2. Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III)-Oxide-Hydroxide-Rich Environment under Acidic Conditions [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 10. CN108686682B - Green oxidation synthesis method of glyceraldehyde - Google Patents [patents.google.com]
preventing side reactions of 2,3-dihydroxypropanal in synthesis
Welcome to the technical support center for 2,3-dihydroxypropanal (glyceraldehyde). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during the synthesis of molecules using this versatile C3 building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a synthesis?
A1: The main challenges stem from the molecule's bifunctionality (aldehyde and two hydroxyl groups) and the presence of an acidic α-hydrogen. This leads to several potential side reactions, including self-aldol condensation, polymerization, and formation of hydrates and hemiacetals in solution.[1] These issues can result in low yields of the desired product and complex purification procedures.
Q2: My reaction with this compound is giving a complex mixture of products. What is the likely cause?
A2: A complex product mixture is often the result of a base-catalyzed self-aldol condensation.[2] this compound can be deprotonated at the C2 position to form an enolate, which then attacks the aldehyde of another molecule. This initial aldol (B89426) adduct can then undergo further reactions, such as dehydration and isomerization, leading to a variety of byproducts.
Q3: How does the pH of the reaction medium affect the stability of this compound?
A3: The pH is a critical factor. Basic conditions (high pH) promote the formation of the enolate and subsequent aldol condensation.[2] Acidic conditions can also be problematic, potentially catalyzing acetal (B89532) formation or other rearrangements. For reactions where the aldehyde functionality is desired, maintaining a neutral or near-neutral pH is often crucial, unless the reaction conditions are specifically designed to control for aldol-type reactions (e.g., low temperature with a strong, non-nucleophilic base).
Q4: I've noticed my purified this compound seems to degrade or polymerize upon storage. How can I prevent this?
A4: this compound is known to be unstable and can polymerize upon standing, especially at room temperature.[3] It is recommended to use it fresh or to store it at low temperatures. For its protected form, such as the acetonide, distillation before use is recommended to remove any oligomeric impurities.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product and formation of high molecular weight byproducts. | Self-aldol condensation and subsequent polymerization. | Protect the diol functionality as an acetonide before proceeding with the reaction. This prevents enolate formation under basic conditions and simplifies the reaction mixture. |
| The reaction is sluggish or does not proceed as expected. | Formation of hydrates or hemiacetals in the reaction solvent (especially water or alcohols).[1] | Use an anhydrous solvent. If the reaction must be run in a protic solvent, consider that the effective concentration of the free aldehyde may be lower than expected. |
| Difficulty in purifying the final product from unreacted starting material and byproducts. | The polarity of this compound and its aldol adducts are similar, making chromatographic separation challenging. | Consider converting the aldehyde to a bisulfite adduct for purification. This allows for separation via extraction, and the aldehyde can be regenerated by basification.[4] Alternatively, protecting the diol as an acetonide often leads to cleaner reactions and simpler purification. |
| Unexpected stereochemical outcomes. | Epimerization at the C2 position under basic conditions due to enolate formation. | Minimize reaction time and use non-basic conditions where possible. If basic conditions are required, consider using a sterically hindered, non-nucleophilic base at low temperatures to favor kinetic deprotonation over epimerization. Protecting the diol can also mitigate this issue. |
Key Experimental Protocols
Protocol 1: Protection of this compound as an Acetonide
This protocol describes the formation of (S)-2,3-dihydroxypropanal acetonide, a common strategy to prevent side reactions of the diol and α-proton.
Materials:
-
5,6-O-Isopropylidene-L-gulono-1,4-lactone
-
Sodium (meta)periodate
-
15% aqueous sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
-
Sodium chloride
Procedure:
-
A suspension of sodium (meta)periodate in water is prepared in a flask equipped with a pH electrode and a dropping funnel, and cooled in an ice-water bath.
-
The pH of the suspension is adjusted to and maintained at 5.5 by the addition of 15% aqueous sodium carbonate.
-
Finely powdered 5,6-O-isopropylidene-L-gulono-1,4-lactone is added in one portion, and the temperature is kept below 30°C.
-
The suspension is stirred at room temperature for 30 minutes, then saturated with sodium chloride and filtered.
-
The filtrate is extracted with dichloromethane.
-
The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by distillation to yield L-(S)-glyceraldehyde acetonide.[3]
Protocol 2: Deprotection of Acetonides
This protocol provides a general, environmentally friendly method for the deprotection of acetonides.
Materials:
-
Acetonide-protected compound
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of the acetonide-protected compound and water is stirred at 90°C.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
Evaporation of the solvent under reduced pressure yields the deprotected diol.[2]
Quantitative Data Summary
The following table summarizes typical yields for the protection of a diol as an acetonide and a subsequent reaction using the protected form.
| Reaction Step | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Protection | 5,6-O-Isopropylidene-L-gulono-1,4-lactone | NaIO₄, Na₂CO₃, H₂O, 30°C | L-(S)-Glyceraldehyde acetonide | 56 | [3] |
| Knoevenagel Condensation | (R)-Glyceraldehyde acetonide | Ethyl acetoacetate, Cs-exchanged zeolite Y, 30°C, 48h | α,β-unsaturated carbonyl compound | ~13 (conversion) | [5] |
| Acetonide Deprotection | Various acetonides | H₂O, 90°C, 6h | Corresponding diol | 87 | [2] |
Visualizing Reaction Pathways and Troubleshooting
Aldol Condensation Pathway of this compound
Caption: Base-catalyzed self-aldol condensation of this compound.
Troubleshooting Workflow for this compound Reactions
Caption: A decision tree for troubleshooting common issues in syntheses.
References
Technical Support Center: 2,3-Dihydroxypropanal (Glyceraldehyde)
Welcome to the technical support center for 2,3-dihydroxypropanal, a critical intermediate in metabolic research. This resource provides researchers, scientists, and drug development professionals with essential information for the successful storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the storage and handling of this compound?
A1: this compound (glyceraldehyde) is a reactive molecule with several inherent stability challenges. The primary issues are its susceptibility to degradation under acidic conditions and at elevated temperatures.[1][2][3] In aqueous solutions, it exists in equilibrium with its hydrated form (a geminal diol) and can also form dimers and other oligomers, which can affect its reactivity and concentration.[4] Furthermore, the aldehyde group is prone to oxidation.[5]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][6] For long-term stability, storage at -20°C is recommended.
Q3: How should I prepare and store stock solutions of this compound?
A3: To ensure the integrity of your stock solutions, it is recommended to prepare them fresh before each experiment.[1] If storage is necessary, dissolve the compound in a high-purity, sterile aqueous buffer or water. The pH of the stock solution should be in the neutral to slightly acidic range (pH 6.5-7.5) to minimize degradation.[5] Prepare concentrated stock solutions (e.g., 10-100 mM) to reduce the relative impact of any degradation, but be aware that high concentrations can promote dimerization.[5] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below for short-term storage.[1][5]
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results are often due to the degradation of the this compound stock solution.[1] It is crucial to use freshly prepared solutions or to verify the purity of stored solutions using an analytical method like HPLC before use.[1] The equilibrium between the aldehyde and its less reactive hydrated form in aqueous solutions can also affect the concentration of the active substrate.[5] Allowing the reaction mixture to equilibrate at the assay temperature before initiating the reaction can help mitigate this.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity in enzymatic assays | Degradation of this compound stock solution. | Prepare fresh stock solutions immediately before each experiment. If using a frozen stock, use a new aliquot for each experiment to prevent degradation from multiple freeze-thaw cycles.[5] |
| Formation of the less reactive hydrated form. | Allow the reaction mixture to equilibrate at the assay temperature before starting the reaction to ensure a consistent concentration of the active aldehyde form.[5] | |
| Incorrect pH of the reaction buffer. | Ensure the pH of the experimental buffer is compatible with both the enzyme's optimal activity and the stability of this compound. Avoid strongly acidic or basic conditions. | |
| Appearance of unexpected peaks in analytical chromatography (HPLC, GC-MS) | Decomposition of this compound. | Minimize the time the sample is at room temperature.[1] Ensure the pH of your mobile phase or derivatization conditions are not overly acidic or basic. |
| Formation of adducts with other molecules. | Optimize chromatographic separation to resolve the analyte from potential interferences. Consider sample cleanup procedures to remove reactive molecules. | |
| Variable retention times in chromatography | Column degradation or contamination. | Use a guard column to protect the analytical column. Flush the column with a strong solvent and re-equilibrate with the mobile phase. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. | |
| Inaccurate quantification in mass spectrometry-based metabolomics | Degradation during sample extraction and processing. | Quench metabolism rapidly with a cold solvent (e.g., 80% methanol (B129727) at -80°C).[5] Keep samples cold throughout the extraction process.[5] |
| Ion suppression. | Use volatile buffers and perform proper sample cleanup to remove salts and other non-volatile components that can interfere with ionization.[5] |
Stability of this compound Under Various Conditions
The following table summarizes the stability of this compound based on available data.
| Condition | Stability | Notes |
| Temperature | ||
| Elevated Temperatures | Unstable | Readily decomposes.[2][3] Degradation is significantly accelerated with increased temperature.[1] |
| Room Temperature (approx. 25°C) | Limited Stability | Solutions should be used fresh. Degradation can occur over hours. |
| Refrigerated (2-8°C) | Moderately Stable | Recommended for short-term storage of aqueous solutions.[1] |
| Frozen (-20°C or below) | Stable | Recommended for longer-term storage of stock solutions. Avoid repeated freeze-thaw cycles.[1][5] |
| pH | ||
| Acidic (e.g., pH 2) | Highly Unstable | Rapid decomposition occurs.[2][3] |
| Neutral to Slightly Acidic (pH 6.5-7.5) | Relatively Stable | Optimal range for storing stock solutions.[5] |
| Basic (e.g., pH > 11) | Unstable | Can lead to condensation reactions.[3] |
| Other Factors | ||
| Aqueous Solution | Forms Hydrates and Dimers | Exists in equilibrium with its hydrated form (geminal diol).[4] Concentrated solutions can form dimers and oligomers.[4] |
| Exposure to Air and Light | Sensitive | Prone to oxidation.[1][5] Solutions should be protected from light.[1] |
Experimental Protocols
Protocol for Preparation and Handling of this compound Stock Solution
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Add the desired amount of solid this compound to the tube and record the weight.
-
Dissolution: Add the appropriate volume of high-purity, sterile aqueous buffer (e.g., PBS or HEPES at pH 7.0-7.4) or sterile water to achieve the desired stock concentration (e.g., 100 mM).
-
Mixing: Vortex the tube until the solid is completely dissolved.
-
pH Adjustment (if necessary): Check the pH of the solution and adjust to between 6.5 and 7.5 using dilute HCl or NaOH if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. For immediate use, keep the solution on ice. For short-term storage, store at -20°C. For long-term storage, store at -80°C.
-
Handling: When using the stock solution, thaw a fresh aliquot rapidly and keep it on ice. Do not refreeze any unused portion of the thawed aliquot.
Protocol for a General Enzymatic Assay Using this compound
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular enzyme and experimental conditions.
-
Prepare Reagents:
-
Prepare a fresh stock solution of this compound as described above.
-
Prepare the reaction buffer at the optimal pH for the enzyme of interest.
-
Prepare solutions of the enzyme and any other necessary co-factors (e.g., NAD⁺).
-
-
Reaction Setup:
-
In a microplate or microcentrifuge tube, add the reaction buffer, co-factors, and enzyme solution.
-
Pre-incubate the mixture at the desired assay temperature for 5-10 minutes to allow for temperature equilibration.
-
-
Initiate the Reaction:
-
Add the this compound stock solution to the reaction mixture to initiate the reaction.
-
Mix gently but thoroughly.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a predetermined amount of time.
-
-
Stop the Reaction:
-
Stop the reaction using an appropriate method, such as adding a quenching agent (e.g., acid or base), heat inactivation, or rapid cooling.
-
-
Analysis:
-
Analyze the reaction products using a suitable detection method, such as spectrophotometry, fluorometry, HPLC, or LC-MS.
-
Visualizations
Caption: A generalized workflow for experiments involving this compound.
Caption: Major chemical challenges in handling aqueous solutions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III)-Oxide-Hydroxide-Rich Environment under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchchem.com [globalresearchchem.com]
Technical Support Center: Optimizing 2,3-Dihydroxypropanal Production from Glycerol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the yield of 2,3-dihydroxypropanal (glyceraldehyde) from the catalytic oxidation of glycerol (B35011).
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during glycerol oxidation?
A1: The oxidation of glycerol is a complex process that can yield a variety of products. The main C3 products result from the oxidation of either the primary or secondary hydroxyl groups. Oxidation of a primary hydroxyl group yields this compound (glyceraldehyde), which can be further oxidized to glyceric acid.[1][2] Oxidation of the secondary hydroxyl group produces 1,3-dihydroxyacetone (B48652) (DHA).[1][3] Further oxidation and C-C bond cleavage can lead to smaller molecules like glycolic acid, formic acid, and oxalic acid.[2][4]
Q2: How does pH influence the reaction and product selectivity?
A2: The pH of the reaction medium is a critical parameter.
-
Base-Free or Acidic Conditions: Platinum-based catalysts are effective in these conditions and can be selective towards the formation of glyceraldehyde.[2][5]
-
Alkaline (Basic) Conditions: Gold-based catalysts exhibit high activity in alkaline media, but they tend to favor the production of glyceric acid, as glyceraldehyde is unstable and quickly oxidizes under these conditions.[6][7] Basic conditions promote the deprotonation of glycerol's alcohol groups, making them more susceptible to oxidation.[3]
Q3: What types of catalysts are most effective for producing this compound?
A3: Platinum group metal-based catalysts, particularly those with platinum (Pt) and palladium (Pd), are widely recognized for their effectiveness in oxidizing the primary hydroxyl group of glycerol to form glyceraldehyde.[1] The choice of support material (e.g., Al₂O₃, SiO₂, TiO₂) for the platinum nanoparticles also significantly impacts catalyst activity and product selectivity.[4][8] Bimetallic catalysts, such as Pt-Bi, have been shown to enhance selectivity towards specific products.[1][9]
Q4: What is the relationship between glycerol conversion and glyceraldehyde selectivity?
A4: There is often an inverse relationship between glycerol conversion and glyceraldehyde selectivity. High glycerol conversion rates can lead to the subsequent oxidation of the desired glyceraldehyde product into glyceric acid or other byproducts.[2][8] Therefore, reactions targeting high glyceraldehyde yields may require shorter reaction times or less active catalysts to prevent over-oxidation.[2][5]
Troubleshooting Guide
Problem 1: Low yield of this compound despite high glycerol conversion.
-
Possible Cause: Over-oxidation of the target product. Glyceraldehyde is an intermediate that can be readily oxidized to glyceric acid, especially with highly active catalysts or prolonged reaction times.[2][5]
-
Solution:
-
Reduce Reaction Time: Monitor the reaction profile over time. The concentration of glyceraldehyde may peak early and then decrease as it converts to glyceric acid.[2][5]
-
Lower the Reaction Temperature: Reducing the temperature (e.g., from 80°C) can decrease the rate of the subsequent oxidation reaction more than the initial oxidation of glycerol, thus improving selectivity.
-
Choose a Less Active Catalyst/Support: Catalysts on different supports exhibit varying activities. For instance, Pt/SiO₂ has been shown to be less active but more selective to glyceraldehyde compared to the more active Pt/Al₂O₃.[2][5][8]
-
Adjust Oxygen Pressure: Lowering the partial pressure of the oxidant (e.g., oxygen) can help control the reaction rate and minimize over-oxidation.[4]
-
Problem 2: Significant formation of dihydroxyacetone (DHA) instead of glyceraldehyde.
-
Possible Cause: The catalyst or reaction conditions favor the oxidation of the secondary hydroxyl group of glycerol over the primary ones.
-
Solution:
-
Catalyst Selection: Platinum-based catalysts are generally known to favor the oxidation of primary C-OH groups.[1] Avoid catalysts or conditions known to promote DHA formation, such as certain Au-based catalysts under base-free conditions or specific bimetallic formulations like Pt-Bi, which are often optimized for DHA.[1][9]
-
Review Catalyst Preparation: Ensure the catalyst synthesis method is consistent and reproducible, as particle size and surface properties can influence selectivity.
-
Problem 3: High proportion of C1 and C2 byproducts (e.g., formic acid, glycolic acid).
-
Possible Cause: Oxidative C-C bond cleavage is occurring. This is more prevalent under harsh reaction conditions or with certain catalysts.
-
Solution:
-
Milder Conditions: Lower the temperature and/or oxygen pressure to reduce the likelihood of C-C bond scission.
-
Optimize pH: While acidic or base-free conditions are preferred for glyceraldehyde, extremely low pH can sometimes promote side reactions. Ensure the pH is within the optimal range for your catalytic system.
-
Catalyst Choice: Select catalysts known for high selectivity. For example, silver (Ag)-based catalysts in basic media have been reported to promote C-C cleavage leading to glycolic acid.[2][5]
-
Problem 4: Inconsistent results between experimental runs.
-
Possible Cause: Issues with catalyst stability, reactor conditions, or product stability.
-
Solution:
-
Catalyst Leaching/Deactivation: Test the catalyst for metal leaching into the solution (e.g., using ICP-OES). Perform catalyst recycling studies to check for deactivation.
-
Product Stability: this compound can be unstable.[10] Ensure consistent and rapid quenching of the reaction and immediate analysis or proper storage of samples (cool, dry, away from strong agents) to prevent degradation.[10][11]
-
Control of Reaction Parameters: Verify that temperature, stirring rate (to avoid mass transfer limitations), and gas flow/pressure are precisely controlled and identical for each run.
-
Data Presentation: Catalyst Performance in Glycerol Oxidation
The table below summarizes the performance of various platinum-based catalysts in the oxidation of glycerol under base-free conditions, highlighting the trade-off between conversion and selectivity.
| Catalyst | Support | Glycerol Conversion (%) | Selectivity to Glyceraldehyde (%) | Selectivity to Glyceric Acid (%) | Reference |
| Pt | γ-Al₂O₃ | 43 | 47 | 44 | [2][5] |
| Pt | TiO₂ | 21 | 59 | 34 | [2][5] |
| Pt | ZSM-5 | 16 | 69 | 26 | [2][5] |
| Pt | SiO₂ | 10 | 74 | 20 | [2][5] |
Reaction Conditions: 0.5 g of catalyst, 200 cm³ of 0.1 M glycerol solution, 2 bars of oxygen, 1,000 rpm, 80°C, 1 hour.[2][5]
Experimental Protocols
Protocol: Catalytic Oxidation of Glycerol in a Semi-Batch Reactor
This protocol is based on methodologies reported for glycerol oxidation over platinum-based catalysts in a base-free medium.[2][5]
1. Materials and Equipment:
-
Glycerol (anhydrous, 99%)
-
Supported Platinum Catalyst (e.g., Pt/SiO₂)
-
High-Pressure Semi-Batch Reactor (e.g., Parr 5500 series) with gas inlet, sampling port, thermocouple, and mechanical stirrer
-
Oxygen (high purity)
-
Deionized Water
-
HPLC for product analysis
2. Reactor Setup and Reaction Procedure:
-
Prepare a 0.1 M aqueous solution of glycerol. Add 200 cm³ of this solution to the 300 cm³ stainless steel reactor vessel.
-
Seal the reactor and begin stirring (e.g., at 1,000 rpm) to ensure a well-mixed solution.
-
Heat the solution to the target reaction temperature of 80°C.
-
Once the temperature is stable, add 0.5 g of the chosen catalyst to the reactor.
-
Immediately pressurize the reactor with oxygen to 2 bar. This marks the start of the reaction (t=0).
-
Maintain a constant temperature and oxygen pressure throughout the experiment.
-
Collect liquid samples (approx. 1-2 mL) at specified time intervals (e.g., 5, 15, 30, 60, 120 minutes) through the sampling port.
-
After the final sample is taken, stop the heating, cease the oxygen supply, and allow the reactor to cool to room temperature before depressurizing and opening.
3. Sample Analysis:
-
Filter the collected samples immediately using a syringe filter (e.g., 0.22 µm) to remove catalyst particles.
-
Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of glycerol, this compound, and other byproducts.
-
Typical HPLC conditions: A column suitable for organic acid analysis (e.g., Sugar-10H), a mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄), a flow rate of 0.4 mL/min, and a UV detector set to 210 nm.[12]
-
-
Calculate glycerol conversion and product selectivity based on the HPLC concentration data.
Visualizations
Reaction Pathways and Workflows
Caption: Primary pathways in glycerol oxidation.
Caption: Workflow for a typical glycerol oxidation experiment.
Caption: Troubleshooting logic for low glyceraldehyde yield.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Frontiers | Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Catalytic oxidation of glycerol to high-value chemical dihydroxyaceton" by Wenbin Hu [docs.lib.purdue.edu]
- 10. (R)-2,3-Dihydroxy-propanal(453-17-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. This compound; CAS No.: 56-82-6 [chemshuttle.com]
- 12. Improving the Electrochemical Glycerol-to-Glycerate Conversion at Pd Sites via the Interfacial Hydroxyl Immigrated from Ni Sites - PMC [pmc.ncbi.nlm.nih.gov]
resolving analytical challenges in 2,3-dihydroxypropanal detection
This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical challenges encountered during the detection of 2,3-dihydroxypropanal (also known as glyceraldehyde).
Section 1: General Sample Handling and Stability
The stability of this compound in solution is a critical pre-analytical factor that can significantly impact experimental outcomes. Due to its structure, it is prone to various transformations in aqueous solutions.
Frequently Asked Questions (FAQs) - Stability
Q1: Why is my this compound standard showing multiple peaks on my chromatogram?
A1: this compound is a small, reactive molecule that exists in equilibrium with several forms in aqueous solution. The presence of multiple peaks from a pure standard is often due to:
-
Hydration: The aldehyde group reacts with water to form a geminal diol (hydrate), which is often the predominant form.[1]
-
Keto-Enol Tautomerism: The molecule can convert between its aldehyde (keto) form and an enol form, which can lead to different isomers.[1][2]
-
Dimerization: In concentrated solutions, it can form dimers and other oligomers through hemiacetal formation.[1][3]
-
Degradation: The compound is susceptible to degradation, especially under certain pH and temperature conditions.[2][4]
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation and maintain the integrity of your standards and samples, adhere to the following storage recommendations:
-
Temperature: Store aqueous solutions at 2-8°C for short-term use.[4] For long-term storage, aliquot into single-use volumes and freeze at -20°C or below to avoid repeated freeze-thaw cycles.[1]
-
pH: The compound is particularly unstable in acidic conditions (pH < 6) and strongly basic conditions.[1][2] For storage, maintain a pH between 6.5 and 7.5.[1]
-
Solvent: Dissolve the compound in high-purity, sterile water or an appropriate buffer. Whenever possible, prepare solutions fresh before each experiment.[4]
Q3: How can I monitor the degradation of my this compound sample?
A3: Degradation can be monitored by observing a decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.[4] High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.[2][4] You can also use UV-Vis spectrophotometry to track changes in the solution's absorbance spectrum over time.[4]
Section 2: Troubleshooting HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of this compound. However, its polar nature and structural instability can present challenges.
HPLC Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: The polar hydroxyl groups can interact with residual silanol (B1196071) groups on reversed-phase columns (e.g., C18). | - Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to suppress silanol interactions (e.g., lower pH for reversed-phase). |
| Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample and re-inject.- Use a column with a higher loading capacity. | |
| Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase whenever possible. | |
| Overlapping Peaks | Co-elution with Similar Compounds: In complex samples, peaks may overlap with structurally similar compounds like dihydroxyacetone or formic acid. | - Optimize the mobile phase composition (e.g., adjust pH, buffer concentration, or organic modifier percentage).- Change the column temperature to alter selectivity.[5]- Use a different stationary phase (e.g., an ion-exchange column).- Employ multiple detectors (e.g., UV-VWD and Refractive Index) to help differentiate and quantify overlapping peaks.[6] |
| Inconsistent Retention Times | Mobile Phase Issues: Inconsistent composition, degradation, or insufficient degassing. | - Prepare fresh mobile phase daily and ensure all components are fully miscible.- Degas the mobile phase thoroughly before and during use.- If using a gradient, ensure the pump's proportioning valves are working correctly.[7] |
| Temperature Fluctuations: The laboratory or column compartment temperature is not stable. | - Use a column oven to maintain a constant temperature. Retention times can shift by 1-2% for every 1°C change.[7] | |
| Column Degradation: Loss of stationary phase or accumulation of contaminants. | - Flush the column with a strong solvent to remove contaminants.- If performance does not improve, replace the column. |
Representative HPLC Method
An established method for separating glycerol (B35011) oxidation products, including this compound, utilizes an ion-exchange column.[5]
-
Column: Aminex HPX-87C (300 mm × 7.8 mm)
-
Mobile Phase: 3 mM H₂SO₄ in water (isocratic)
-
Flow Rate: 0.5 mL/min
-
Temperature: 70°C
-
Detection: UV at 210 nm (for aldehydes/ketones) and Refractive Index (RI) in series.[5]
-
Typical Retention Time: ~17.1 minutes.[5]
Section 3: Troubleshooting GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing this compound, but it requires chemical derivatization to make the analyte volatile.
The Challenge of Volatility
Direct GC-MS analysis of this compound is not feasible because its polar hydroxyl groups cause strong hydrogen bonding, making it non-volatile.[8] These polar groups must be chemically modified through derivatization before analysis.
Derivatization Workflow and Troubleshooting
The most common derivatization procedure is a two-step process: methoximation followed by silylation .[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III)-Oxide-Hydroxide-Rich Environment under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2,3-Dihydroxypropanal and Dihydroxyacetone in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates and applications of 2,3-dihydroxypropanal (glyceraldehyde) and dihydroxyacetone in the context of metabolic flux analysis. As structurally similar three-carbon sugars, their distinct entry points into central carbon metabolism offer unique advantages for probing specific pathways.[1] This document summarizes available experimental data, details relevant experimental protocols, and visualizes the key metabolic and signaling pathways involved to aid researchers in selecting the appropriate tracer for their experimental needs.
Introduction: Structural and Functional Overview
This compound, an aldose, and dihydroxyacetone, a ketose, are fundamental triose sugars in cellular metabolism.[1] This structural variance is central to their distinct metabolic processing.[1] In the cellular environment, they are phosphorylated to glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP), respectively.[1] These phosphorylated forms are pivotal intermediates in glycolysis, gluconeogenesis, and the synthesis of lipids.[1]
The enzyme triosephosphate isomerase (TPI) facilitates the rapid and reversible interconversion of DHAP and G3P.[1] A critical distinction is that only G3P can directly proceed into the energy-yielding "payoff phase" of glycolysis.[1] Consequently, for DHAP to be catabolized for ATP production via glycolysis, it must first be isomerized to G3P.[1] This necessity for isomerization makes the metabolic pathway of dihydroxyacetone distinct from that of glyceraldehyde, which can be directly phosphorylated to G3P.[1]
Quantitative Metabolic Comparison
The metabolic consequences of introducing this compound versus dihydroxyacetone have been quantified in various experimental models. The following tables present key findings from comparative studies.
Table 1: Comparative Effects on Lactate Production in Human Erythrocytes
| Treatment | Observation | Reference |
| Incubation with Dihydroxyacetone or this compound | Both trioses were found to produce L-lactate at rates comparable to that of glucose. | [1] |
| Iodoacetate (Glyceraldehyde-3-Phosphate Dehydrogenase - GAPDH - inhibitor) | A 95% decrease in L-lactate formation was observed from dihydroxyacetone as well as from glucose. | [1] |
| Iodoacetate (GAPDH inhibitor) | L-lactate formation from this compound was only partially reduced (by 60%). |
Table 2: Hypothetical Comparison of Expected Metabolic Fluxes
The following table presents a hypothetical yet realistic comparison of the expected distribution of metabolic fluxes when using 13C-labeled this compound or dihydroxyacetone as tracers in a typical cancer cell line. This is based on their known entry points into metabolism and is intended for illustrative purposes.
| Metabolic Pathway | Expected Flux Distribution with 13C-2,3-Dihydroxypropanal Tracer | Expected Flux Distribution with 13C-Dihydroxyacetone Tracer | Rationale |
| Lower Glycolysis | High precision in flux estimation.[2] | High precision in flux estimation. | Both tracers enter metabolism at the level of triose phosphates, directly feeding into lower glycolysis. |
| Upper Glycolysis | Moderate to low precision.[2] | Moderate to low precision.[2] | Both tracers bypass the upper part of glycolysis.[2] |
| Pentose Phosphate Pathway (PPP) | Moderate precision.[2] | Moderate precision.[2] | Flux can be inferred from the scrambling of labels in lower glycolysis, but it is not directly measured.[2] |
| TCA Cycle | High precision for pathways branching from pyruvate (B1213749).[2] | High precision for pathways branching from pyruvate. | The 13C label is incorporated into pyruvate and subsequently into the TCA cycle.[2] |
| Glycerolipid Synthesis | Lower relative flux. | Higher relative flux. | DHAP is a direct precursor for the glycerol (B35011) backbone of lipids. |
Signaling Pathways and Metabolic Fates
dot
Caption: Metabolic entry points of this compound and dihydroxyacetone.
Recent studies have highlighted a role for DHAP in nutrient sensing pathways. Specifically, DHAP has been identified as a key molecule that signals glucose availability to the mTORC1 complex, a central regulator of cell growth and proliferation. The synthesis of DHAP, even in the absence of glucose, has been shown to be sufficient to activate mTORC1. This suggests that dihydroxyacetone metabolism not only contributes to energy production and lipid synthesis but also plays a role in cellular signaling.
Experimental Protocols
The following provides a detailed methodology for conducting a comparative metabolic flux analysis using 13C-labeled this compound and dihydroxyacetone.
Principle of 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[2] The method involves introducing a substrate labeled with a stable isotope (13C) into the cellular system. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of different pathways to their production can be determined.[1]
Materials
-
Cell culture of interest
-
Isotopically labeled substrates: [U-13C3]this compound and [U-13C3]Dihydroxyacetone
-
Cell culture medium (e.g., DMEM) lacking the unlabeled form of the tracer
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% methanol, pre-chilled to -80°C
-
Extraction solvent: e.g., cold methanol/water mixture
-
Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system
-
Metabolic flux analysis software (e.g., INCA, Metran)
Experimental Workflow
dot
Caption: A generalized workflow for comparative metabolic flux analysis.
Detailed Procedure
-
Cell Culture and Labeling:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically mid-log phase).
-
Prepare the labeling medium by supplementing the base medium with dFBS, necessary amino acids, and either [U-13C3]this compound or [U-13C3]dihydroxyacetone as the primary carbon source.
-
To initiate labeling, aspirate the growth medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.
-
Incubate the cells for a duration sufficient to reach isotopic steady state, where the labeling patterns of intracellular metabolites become constant. This time should be determined empirically for each cell line and experimental condition.
-
-
Metabolite Extraction:
-
To rapidly halt metabolic activity, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.
-
Add the pre-chilled quenching solution (-80°C 80% methanol) directly to the culture plate.
-
Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts by LC-MS or GC-MS to determine the mass isotopologue distribution for key metabolites such as lactate, glycolytic intermediates, and TCA cycle intermediates.[1]
-
If using GC-MS, a derivatization step is required to make the metabolites volatile.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C and other isotopes.
-
Utilize specialized metabolic flux analysis software to fit the experimentally measured MIDs to a computational model of the cell's metabolic network.[1]
-
The software will estimate the intracellular fluxes that best reproduce the observed labeling patterns.
-
Conclusion
While this compound and dihydroxyacetone are closely related trioses, their metabolic handling by the cell is distinct.[1] this compound can be more directly funneled into the energy-producing phase of glycolysis.[1] Dihydroxyacetone, on the other hand, requires isomerization to G3P for glycolytic catabolism but also serves as a direct precursor for lipid synthesis and as a signaling molecule for the mTORC1 pathway.[1] These differences have significant implications for cellular energy status, biosynthesis, and growth signaling. The choice of which tracer to use in metabolic flux analysis will depend on the specific metabolic pathways a researcher aims to investigate. Using this compound provides a more direct look at lower glycolysis, while dihydroxyacetone can offer insights into the interplay between glycolysis, lipid synthesis, and cellular signaling.
References
A Comparative Guide to the Chiral Separation of Glyceraldehyde Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical task in the pharmaceutical and biotechnology industries. Glyceraldehyde, a fundamental chiral building block, presents a common challenge for analytical chemists seeking to resolve its D- and L-enantiomers. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of glyceraldehyde, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of HPLC Methods for Glyceraldehyde Enantiomer Separation
Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including small sugars like glyceraldehyde.[1] The primary mechanism of separation on these phases involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.[1]
Below is a comparison of two common polysaccharide-based columns for the direct enantioseparation of glyceraldehyde.
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Example | Chiralpak® IA | Chiralcel® OD-H |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C (Ambient) | Ambient |
| Detection | UV at 210 nm | UV (wavelength not specified) |
| Retention Time (tR1) | Data not available | Data not available |
| Retention Time (tR2) | Data not available | Data not available |
| Separation Factor (α) | Data not available | Data not available |
| Resolution (Rs) | Data not available | Data not available |
Note: Specific quantitative data for retention times, separation factor, and resolution for the direct separation of glyceraldehyde enantiomers were not available in the searched literature. The conditions provided are based on established protocols for similar compounds and general recommendations for these columns.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are the protocols for the two compared methods.
Method 1: Chiralpak® IA
This method is recommended for the separation of small sugars and utilizes an immobilized amylose-based CSP, which offers broad solvent compatibility.[1]
1. Materials:
- Column: Chiralpak® IA, 5 µm, 4.6 x 250 mm
- Mobile Phase: HPLC-grade n-Hexane and Ethanol
- Sample: Racemic glyceraldehyde (~1 mg/mL) dissolved in the mobile phase.
2. HPLC System Preparation:
- Ensure the entire HPLC system, including the injector and loop, is thoroughly flushed with a solvent compatible with the column's storage solvent (typically a hexane/isopropanol mixture).[2][3]
- Avoid contamination with solvents like acetone, chloroform, DMF, DMSO, ethyl acetate, methylene (B1212753) chloride, and THF, as they can damage the stationary phase.[2][3]
3. Chromatographic Conditions:
- Mobile Phase Preparation: Prepare a 90:10 (v/v) mixture of n-hexane and ethanol. Degas the mobile phase before use.
- Flow Rate: Set the flow rate to 1.0 mL/min.
- Column Temperature: Maintain the column at a constant temperature of 25 °C using a column oven for stable retention times.[1]
- Detection: Set the UV detector to a wavelength of 210 nm, as glyceraldehyde lacks a strong chromophore at higher wavelengths.[1]
- Injection Volume: Inject 10 µL of the sample solution.[1]
4. Data Analysis:
- Monitor the chromatogram for two separated peaks corresponding to the D- and L-glyceraldehyde enantiomers.
- Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.
Method 2: Chiralcel® OD-H
This column utilizes a coated cellulose-based CSP, which has demonstrated high efficiency in resolving a wide array of chiral compounds.[4]
1. Materials:
- Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
- Mobile Phase: HPLC-grade n-Hexane and 2-Propanol
- Sample: Racemic glyceraldehyde (~1 mg/mL) dissolved in the mobile phase.
2. HPLC System Preparation:
- Follow the same flushing and solvent compatibility precautions as described for Method 1 to prevent damage to the coated stationary phase.[2][3]
3. Chromatographic Conditions:
- Mobile Phase Preparation: Prepare a 90:10 (v/v) mixture of n-hexane and 2-propanol. Degas the mobile phase.
- Flow Rate: Set the flow rate to 1.0 mL/min.
- Column Temperature: Maintain the column at ambient temperature. For improved reproducibility, a thermostatically controlled column compartment is recommended.
- Detection: Use a UV detector at a suitable low wavelength (e.g., 210 nm).
- Injection Volume: Inject a small volume (e.g., 5-10 µL) of the sample solution.
4. Data Analysis:
- Identify the two enantiomer peaks in the resulting chromatogram.
- Quantify the separation by calculating the separation factor (α) and resolution (Rs).
Visualizing the Workflow and Logic
To better understand the experimental process and the factors influencing chiral separation, the following diagrams are provided.
References
Validating 2,3-Dihydroxypropanal as a Biomarker for Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel biomarkers to improve the diagnosis, risk stratification, and management of metabolic disorders is a critical endeavor in medical research. This guide provides a comprehensive comparison of 2,3-dihydroxypropanal (glyceraldehyde) with established biomarkers for metabolic disorders, supported by experimental data and detailed methodologies.
Introduction to this compound (Glyceraldehyde)
This compound, a simple monosaccharide, is a key intermediate in carbohydrate metabolism. Its position in the glycolytic pathway suggests that fluctuations in its concentration could reflect metabolic dysregulation. Recent interest has focused on its potential as a biomarker for metabolic disorders such as diabetes mellitus and metabolic syndrome. This guide will objectively evaluate the current evidence for its utility in comparison to established clinical markers.
Comparative Analysis of Biomarkers
A direct comparison of this compound with established biomarkers for metabolic disorders is essential for validating its potential clinical utility. The following table summarizes key performance characteristics, based on available research.
| Biomarker | Class | Typical Sample | Key Performance Characteristics |
| This compound | Aldehyde | Urine, Plasma | Emerging Data: Studies have shown that various reactive aldehydes are elevated in the urine and plasma of patients with type 2 diabetes.[1][2] However, specific quantitative data on this compound and its direct comparative performance metrics (sensitivity, specificity) for diagnosing or monitoring metabolic disorders are not yet robustly established in large-scale clinical studies. One study identified elevated urinary glyceraldehyde in renal Fanconi syndrome, a specific kidney disorder, but serum levels were not significantly different from controls, suggesting it may be more indicative of renal tubular dysfunction than systemic metabolic disease in that context. |
| Hemoglobin A1c (HbA1c) | Glycated Protein | Whole Blood | Established Gold Standard: Reflects average blood glucose over the preceding 2-3 months. Widely used for diagnosis and monitoring of diabetes. However, its accuracy can be affected by conditions altering red blood cell turnover. |
| Fasting Plasma Glucose (FPG) | Monosaccharide | Plasma | Standard Diagnostic Criterion: A snapshot of blood glucose levels after an overnight fast. Simple and widely used for diagnosing diabetes. Subject to day-to-day variability. |
| C-Reactive Protein (CRP) | Inflammatory Marker | Serum, Plasma | Marker of Systemic Inflammation: Elevated in individuals with obesity and insulin (B600854) resistance, and associated with an increased risk of cardiovascular events. |
| Adiponectin | Adipokine | Serum, Plasma | Insulin-Sensitizing Hormone: Low levels are associated with obesity, insulin resistance, and metabolic syndrome. |
| Leptin | Adipokine | Serum, Plasma | Regulator of Energy Balance: Elevated levels are often seen in obesity and are associated with leptin resistance. |
| Lipid Profile (Triglycerides, HDL, LDL) | Lipids | Serum, Plasma | Key Components of Metabolic Syndrome: Dyslipidemia is a core feature of metabolic syndrome and a major risk factor for cardiovascular disease. |
Signaling Pathways and Experimental Workflows
To understand the role of this compound and other biomarkers in metabolic disorders, it is crucial to visualize their involvement in relevant biological pathways and the workflows used for their analysis.
Figure 1. Simplified Glycolysis Pathway Highlighting this compound (Glyceraldehyde).
Figure 2. General Workflow for Biomarker Validation.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental to their clinical application. Below are summaries of typical experimental protocols for the quantification of this compound and established metabolic biomarkers.
Quantification of this compound (Glyceraldehyde) in Biological Samples
Principle: Due to the reactive nature of aldehydes, their quantification often requires derivatization followed by chromatographic separation and detection.
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
To 100 µL of plasma or urine, add an internal standard (e.g., a deuterated analog of glyceraldehyde).
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Derivatization:
-
React the supernatant with a derivatizing agent (e.g., 2,4-dinitrophenylhydrazine (B122626) - DNPH) to form a stable hydrazone derivative. This enhances chromatographic retention and detection sensitivity.
-
-
LC-MS Analysis:
-
Inject the derivatized sample into a reverse-phase HPLC column.
-
Separate the analytes using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of acid (e.g., formic acid).
-
Detect and quantify the derivatized glyceraldehyde using a mass spectrometer in selected reaction monitoring (SRM) mode for high specificity and sensitivity.
-
Quantification of HbA1c
Principle: Measurement of the percentage of hemoglobin that is glycated.
Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Collect whole blood in an EDTA-containing tube.
-
Lyse the red blood cells to release hemoglobin.
-
-
HPLC Analysis:
-
Inject the hemolysate into an ion-exchange HPLC column.
-
Separate different hemoglobin fractions (including HbA1c) based on their charge differences using a salt gradient.
-
Detect the eluting fractions using a spectrophotometer.
-
Calculate the percentage of HbA1c relative to total hemoglobin.
-
Quantification of Fasting Plasma Glucose
Principle: Enzymatic determination of glucose concentration in plasma.
Method: Hexokinase/Glucose-6-Phosphate Dehydrogenase (G6PDH) Assay
-
Sample Preparation:
-
Collect blood after an overnight fast in a tube containing a glycolysis inhibitor (e.g., sodium fluoride).
-
Centrifuge to separate plasma.
-
-
Enzymatic Reaction:
-
Hexokinase catalyzes the phosphorylation of glucose by ATP to form glucose-6-phosphate (G6P) and ADP.
-
G6PDH then oxidizes G6P to 6-phosphogluconate, with the concomitant reduction of NADP+ to NADPH.
-
-
Detection:
-
The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the glucose concentration in the sample. This is measured using a spectrophotometer.
-
Conclusion
The validation of this compound as a reliable biomarker for metabolic disorders is an ongoing area of research. While its role in glucose metabolism is well-established, more extensive clinical studies are required to quantify its levels in large patient cohorts with metabolic diseases and to rigorously compare its diagnostic and prognostic performance against established biomarkers like HbA1c and fasting plasma glucose. The methodologies outlined in this guide provide a framework for conducting such validation studies. Future research in this area holds the potential to uncover a valuable new tool for the clinical management of metabolic disorders.
References
- 1. Frontiers | Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry: Reactive aldehydes as potential markers of diabetic nephropathy [frontiersin.org]
- 2. Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry: Reactive aldehydes as potential markers of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glyceraldehyde and Other Trioses in the Maillard Reaction: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of glyceraldehyde and other trioses, primarily dihydroxyacetone, in the context of the Maillard reaction. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of their reactivity, the products formed, and the biological implications, supported by experimental data from peer-reviewed literature.
The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, is a cornerstone of food chemistry and has significant implications in biological systems, contributing to the aging process and the pathophysiology of various diseases through the formation of Advanced Glycation End-products (AGEs). Trioses, as highly reactive precursors to AGEs, are of particular interest to the scientific community. Glyceraldehyde, an aldose, and its isomer dihydroxyacetone, a ketose, are key intermediates in cellular metabolism and potent participants in the Maillard reaction. Understanding their comparative reactivity is crucial for developing strategies to mitigate the deleterious effects of glycation.
Executive Summary
Glyceraldehyde generally exhibits higher reactivity in the Maillard reaction compared to dihydroxyacetone. This is attributed to its structure as an aldose, which typically reacts more readily with amino groups than ketoses under physiological conditions. Both trioses lead to the formation of a variety of Maillard reaction products (MRPs), including the recently identified "triosidines". However, the pathways and intermediates, such as the formation of methylglyoxal (B44143), may differ. The reaction kinetics and product profiles are significantly influenced by environmental factors such as temperature and pH.
Comparative Data on Triose Reactivity and Maillard Reaction Products
The following tables summarize the key differences between glyceraldehyde and dihydroxyacetone in the Maillard reaction based on available experimental data.
Table 1: Comparison of Physicochemical Properties and Maillard Reaction Reactivity
| Feature | Glyceraldehyde | Dihydroxyacetone | Citation(s) |
| Chemical Structure | Aldotriose | Ketotriose | [1] |
| Reactivity | Generally considered more reactive in Maillard reactions due to its aldehyde group. | Generally considered less reactive than glyceraldehyde under similar conditions. | [2] |
| Key Maillard Products | Triosidines (e.g., lys-hydroxy-triosidine, arg-hydroxy-triosidine), various AGEs. | Triosidines, various AGEs. | [3][4] |
| Methylglyoxal Formation | Computational studies suggest it is a less favorable precursor to methylglyoxal compared to dihydroxyacetone. | Considered a more favorable precursor to methylglyoxal in reactions with glycine. | [5] |
Table 2: Influence of Reaction Conditions on the Maillard Reaction of Trioses
| Condition | Effect on Glyceraldehyde | Effect on Dihydroxyacetone | Citation(s) |
| pH | Reaction rate generally increases with pH. | Reaction rate is pH-dependent, with increased browning observed at higher pH values in tanning reactions. | [6][7] |
| Temperature | Increased temperature significantly accelerates the reaction rate. | Increased temperature promotes the rate and intensity of the Maillard reaction, as seen in color development studies. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments cited in the literature for the comparative analysis of trioses in the Maillard reaction.
Protocol 1: In Vitro Glycation and Browning Analysis by UV-Vis Spectrophotometry
This protocol is designed to compare the rate of Maillard browning of different trioses by monitoring the increase in absorbance over time.
Materials:
-
Glyceraldehyde
-
Dihydroxyacetone
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of glyceraldehyde, dihydroxyacetone, and BSA in PBS.
-
In separate reaction tubes, mix the BSA solution with either the glyceraldehyde or dihydroxyacetone solution to achieve final desired concentrations (e.g., 10 mg/mL BSA and 50 mM triose).
-
Include a control tube with BSA in PBS without any triose.
-
Incubate all tubes at 37°C.
-
At regular time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each reaction mixture.
-
Measure the absorbance of the aliquots at 420 nm using the UV-Vis spectrophotometer to assess the formation of brown-colored melanoidins.[9][10]
-
Plot absorbance versus time to compare the browning kinetics of the different trioses.
Protocol 2: Identification and Quantification of Maillard Reaction Products by HPLC-MS/MS
This protocol outlines a general procedure for the analysis of specific Maillard reaction products like triosidines.
Materials:
-
Reaction mixtures from Protocol 1
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Terminate the glycation reaction by adding a protein precipitating agent (e.g., trichloroacetic acid) or by freezing.
-
Centrifuge the samples to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.[11]
-
-
HPLC Separation:
-
MS/MS Detection and Quantification:
-
The mass spectrometer should be operated in positive ion mode.
-
Use a multiple reaction monitoring (MRM) method for targeted quantification of known MRPs like triosidines, based on their specific precursor and product ion transitions.[13]
-
For identification of unknown products, full scan MS and product ion scans can be performed.
-
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening of Antioxidant Maillard Reaction Products Using HPLC-HRMS and Study of Reaction Conditions for Their Production as Food Preservatives | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2,3-Dihydroxypropanal
For researchers, scientists, and drug development professionals engaged in metabolic research and process monitoring, the accurate quantification of 2,3-dihydroxypropanal (glyceraldehyde) is critical. This guide provides an objective comparison of common analytical methods for glyceraldehyde quantification, supported by experimental data to aid in method selection and cross-validation. The primary methods covered are High-Performance Liquid Chromatography (HPLC), enzymatic assays, and Gas Chromatography with Flame Ionization Detection (GC-FID).
Quantitative Performance of this compound Quantification Methods
The selection of an appropriate quantification method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters of different analytical techniques.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC-UV/RI | 0.6 - 6.6 g/L (for related compounds)[1] | Not explicitly stated for glyceraldehyde | 0.315 g/L (for related compound glycolaldehyde)[2] | <4% (for related compound glycolaldehyde)[2] | Simultaneous detection of multiple analytes[3][4], suitable for complex mixtures. | May require derivatization for UV detection, lower sensitivity for some underivatized compounds. |
| Enzymatic Assay (Colorimetric) | Dependent on kit | As low as 100 µU/mL (enzyme activity) | Not explicitly stated | Not explicitly stated | High specificity, simple and sensitive. | Indirect measurement of glyceraldehyde, susceptible to interference from other components affecting enzyme activity. |
| GC-FID (with derivatization) | Not explicitly stated | Not explicitly stated | One-order-of-magnitude increase in sensitivity for glyceraldehyde compared to HPLC[5] | <12%[5] | High sensitivity and resolution[5]. | Requires derivatization, which can be time-consuming and introduce variability. |
Experimental Workflow for Method Cross-Validation
The cross-validation of analytical methods is essential to ensure the reliability and comparability of results. The following diagram illustrates a logical workflow for the cross-validation of this compound quantification methods.
Caption: Workflow for cross-validation of this compound quantification.
Detailed Experimental Protocols
The following protocols are synthesized from various sources to provide a practical guide for implementing each quantification method.
High-Performance Liquid Chromatography (HPLC) with UV/RI Detection
This method is suitable for the separation and quantification of glyceraldehyde from a mixture of glycerol (B35011) oxidation products.[1][3]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV and Refractive Index (RI) detectors.
-
Ion-exchange column (e.g., Aminex HPX-87C, 300 mm × 7.8 mm).[3]
Reagents:
-
Sulfuric acid (H₂SO₄), for mobile phase preparation.
-
This compound standard.
-
Ultrapure water.
Procedure:
-
Mobile Phase Preparation: Prepare a 3 mM aqueous solution of H₂SO₄.[3] Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the mobile phase.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the concentration range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis and Quantification: Inject the standards and samples into the HPLC system. Identify the glyceraldehyde peak based on its retention time. Quantify the concentration by comparing the peak area to the standard curve.
Enzymatic Assay using Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
This colorimetric assay provides a sensitive method for monitoring GAPDH activity, which can be correlated with the concentration of its substrate, glyceraldehyde-3-phosphate, and indirectly with glyceraldehyde.
Instrumentation:
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Incubator.
Reagents:
-
GAPDH Activity Assay Kit (e.g., Abcam ab204732 or similar). This typically includes:
-
Assay Buffer
-
Developer Solution
-
Substrate (Glyceraldehyde-3-Phosphate)
-
Positive Control (GAPDH)
-
-
Cell or tissue lysates.
Procedure:
-
Sample Preparation:
-
For cell or tissue samples, homogenize in the provided assay buffer and centrifuge to remove insoluble material.
-
Determine the protein concentration of the lysate.
-
-
Standard Curve Preparation: Prepare a standard curve according to the kit manufacturer's instructions, typically using NADH.
-
Assay Protocol:
-
Add samples (e.g., 5 µg of lysate) and standards to the wells of a 96-well plate.
-
Prepare a reaction mix containing the assay buffer, developer, and substrate.
-
Add the reaction mix to each well.
-
Measure the absorbance at 450 nm in kinetic mode for 10-20 minutes at 37°C.
-
-
Calculation: The rate of increase in absorbance at 450 nm is proportional to the GAPDH activity in the sample. Calculate the specific activity based on the standard curve and the amount of protein in the sample.
Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
This method offers high sensitivity for the quantification of glyceraldehyde, requiring a derivatization step to convert the analyte into a more volatile and thermally stable compound.[5]
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID).
-
GC column suitable for the separation of derivatized sugars (e.g., a capillary column with a polyethylene (B3416737) glycol stationary phase).[2]
Reagents:
-
Derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
-
Pyridine (B92270) (as a solvent).
-
This compound standard.
Procedure:
-
Derivatization:
-
Evaporate a known volume of the sample or standard to dryness under a stream of nitrogen.
-
Add pyridine and the silylating agent to the dried residue.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Start at an initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 220°C) at a controlled rate (e.g., 10°C/min).[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Standard Curve Preparation: Prepare and derivatize a series of standard solutions of this compound.
-
Analysis and Quantification: Inject the derivatized standards and samples into the GC-FID system. Identify the peak corresponding to the derivatized glyceraldehyde based on its retention time. Quantify the concentration by comparing the peak area to the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An alternative approach for quantification of glyceraldehyde and dihydroxyacetone as trimethylsilyl derivatives by GC-FID - CONICET [bicyt.conicet.gov.ar]
A Comparative Guide to the Validation of Analytical Methods for 2,3-Dihydroxypropanal in Food Products
The accurate quantification of 2,3-dihydroxypropanal, also known as glyceraldehyde, in food products is crucial for quality control and safety assessment. As a reactive carbonyl species, it can be an indicator of thermal processing and storage stability. This guide provides an objective comparison of two prominent analytical techniques for the determination of small aldehydes in food matrices: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) and Gas Chromatography-Mass Spectrometry (GC-MS).
While a validated HPLC-RI method for glyceraldehyde is available, a complete validated GC-MS method specifically for this analyte in food is not readily found in the reviewed literature. Therefore, for the purpose of comparison, this guide presents a validated GC-MS method for glycolaldehyde (B1209225), a structurally similar and co-occurring aldehyde, to illustrate the methodology and expected performance. Adaptation and validation of this GC-MS method for this compound would be a necessary step for its application.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for an HPLC-RI method for this compound and a GC-MS method for glycolaldehyde. These parameters are essential for evaluating the reliability and suitability of an analytical method for its intended purpose.
| Performance Parameter | HPLC-RI for this compound | GC-MS for Glycolaldehyde (as a proxy) |
| Linearity (Concentration Range) | 0.5 - 10 mg/mL | Not explicitly stated, but calibration curves were used |
| Correlation Coefficient (r²) | > 0.999[1] | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 0.104 g/L (104 µg/mL) |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.315 g/L (315 µg/mL) |
| Accuracy (% Recovery) | 91 ± 4% to 109.5 ± 0.5%[1] | > 90% |
| Precision (RSD%) | Intra-day: ≤ 4.73%[1] | Intra-day, Inter-day, and Inter-laboratory: < 4% |
| Analysis Time | ~15 minutes | 5.3 minutes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the HPLC-RI and GC-MS methods.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) for this compound
This method is suitable for the simultaneous quantification of glycerol (B35011) and its oxidation products, including glyceraldehyde.[1]
1. Sample Preparation:
-
Dilute the sample in the mobile phase to a concentration within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
2. HPLC-RI System and Conditions:
-
Column: Aminex HPX-87H (300 mm x 7.8 mm)
-
Mobile Phase: 5 mM H₂SO₄ in ultrapure water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 35 °C
-
Detector: Refractive Index (RI) Detector
-
Injection Volume: 20 µL
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.5 to 10 mg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Identify the glyceraldehyde peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the concentration of glyceraldehyde in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Glycolaldehyde (Adaptable for this compound)
This method requires a derivatization step to increase the volatility of the analyte. The following protocol is for glycolaldehyde and would need to be optimized and validated for this compound.
1. Sample Preparation and Derivatization:
-
Oximation: To an aqueous sample, add methoxyamine hydrochloride in pyridine. Heat at 37°C for 90 minutes. This step converts the aldehyde group to an oxime, preventing the formation of multiple isomers.[2]
-
Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 37°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[2]
-
Extraction: After derivatization, perform a liquid-liquid extraction with an organic solvent (e.g., hexane) to separate the derivatized analyte from the aqueous matrix.
2. GC-MS System and Conditions:
-
Column: Free-Fatty Acid Polyethylene Glycol (FFAP) capillary column
-
Carrier Gas: Helium at a flow rate of 2 mL/min
-
Injection Mode: Split (50:1)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80°C, ramp at 60°C/min to a final temperature of 220°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
3. Calibration:
-
Prepare a series of standard solutions of the analyte and derivatize them using the same procedure as the samples.
-
Inject each derivatized standard and construct a calibration curve. An internal standard is recommended for improved accuracy.
4. Data Analysis:
-
Identify the derivatized analyte peak based on its retention time and mass spectrum.
-
Quantify the concentration using the calibration curve.
Visualization of Method Validation and Workflows
The following diagrams, generated using Graphviz, illustrate the general process of analytical method validation and compare the logical workflows of the HPLC-RI and GC-MS methods described.
General Workflow for Analytical Method Validation.
References
Assessing the Purity of Commercially Available 2,3-Dihydroxypropanal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available 2,3-dihydroxypropanal (glyceraldehyde). Recognizing the critical role of starting material purity in research and drug development, this document offers an objective evaluation of various techniques, presents supporting experimental data, and provides detailed protocols. This guide also includes a comparison with a common alternative and potential impurity, dihydroxyacetone.
Introduction to this compound and Its Purity Challenges
This compound, a simple aldose, is a fundamental carbohydrate in various metabolic pathways and a versatile chiral building block in organic synthesis. However, its inherent instability presents significant challenges in maintaining and verifying its purity. Commercial preparations can contain various impurities, including its ketone isomer dihydroxyacetone, the dimeric form of glyceraldehyde, and degradation products arising from oxidation or polymerization. Accurate determination of purity is therefore paramount for reliable and reproducible experimental outcomes.
Comparison of Analytical Methodologies
The purity of this compound can be assessed using several analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the available instrumentation. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Comparison of Analytical Methods for this compound Purity Assessment
| Feature | HPLC-UV | qNMR | GC-MS (with derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | Quantitative determination based on the integral of NMR signals relative to a certified internal standard. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, with mass-based detection. |
| Primary Use | Quantification of the main component and known impurities. | Absolute quantification of the main component and any proton-containing impurities. Structural elucidation. | Identification and quantification of volatile and semi-volatile impurities. |
| Sample Preparation | Dissolution in a suitable mobile phase, filtration. | Dissolution in a deuterated solvent with a certified internal standard. | Derivatization to increase volatility, followed by dissolution in an appropriate solvent. |
| Selectivity | Good for separating the parent compound from its common impurities. | Excellent for distinguishing between structurally similar molecules. | High, especially with mass spectrometric detection. |
| Sensitivity | Moderate to high, depending on the chromophore of the analyte and impurities. | Generally lower than chromatographic methods. | Very high, capable of detecting trace-level impurities. |
| Precision | High (RSD < 2%). | High (RSD < 1%). | High (RSD < 5%). |
| Accuracy | High, dependent on the availability of pure reference standards. | High, as it is a primary ratio method. | High, with proper calibration. |
| Throughput | High. | Moderate. | Moderate to high. |
| Cost | Moderate. | High (instrumentation). | Moderate to high. |
Commercial Availability and Purity Specifications
This compound is available from several commercial suppliers, often with varying stated purities. It is crucial for researchers to scrutinize the Certificate of Analysis (CoA) to understand the analytical method used for purity determination and the levels of known impurities.
Table 2: Comparison of Commercially Available this compound and Dihydroxyacetone
| Product | Supplier | Stated Purity | Potential Impurities | Analytical Method on CoA (if available) |
| This compound | Supplier A | ≥95% | Dihydroxyacetone, glyceraldehyde dimer, water | HPLC |
| This compound | Supplier B | ≥98% (solution in water) | Dimer, degradation products | NMR |
| Dihydroxyacetone | Supplier C | ≥99% | Formaldehyde, other aldehydes | HPLC |
| Dihydroxyacetone | Supplier D | Crystalline | Water, dimeric form | Elemental Analysis |
Note: This table is a representation based on commonly available information and may not reflect the exact specifications of all commercial products. Researchers should always refer to the specific CoA provided by the supplier.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantitative analysis of this compound and the separation from its primary impurity, dihydroxyacetone.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polar-modified C18 column (e.g., Aqua C18, 250 x 4.6 mm, 5 µm) is recommended for good retention and separation of these polar analytes.
-
Mobile Phase: Isocratic elution with 5 mM sulfuric acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV at 190 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the reference standard. The purity is calculated as the percentage of the main component relative to the total peak area of all components.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct and accurate measure of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Solvent: Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the commercial this compound into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration (typically 5 times the longest T1 relaxation time).
-
-
Data Processing and Purity Calculation:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate the characteristic signals of this compound and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for identifying and quantifying volatile impurities. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary.
-
Instrumentation: GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a similar silylating agent.
-
Derivatization Protocol:
-
Accurately weigh a small amount of the this compound sample into a reaction vial.
-
Add a known volume of a suitable solvent (e.g., pyridine).
-
Add an excess of the derivatization reagent.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-500) to detect the derivatized analyte and potential impurities.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities using an internal standard method if required.
Visualizing the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of commercially available this compound.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Conclusion
The purity of commercially available this compound can be reliably assessed through a combination of analytical techniques. HPLC-UV provides a robust method for routine quantification, while qNMR offers a highly accurate, primary method for determining absolute purity. GC-MS, following derivatization, is invaluable for the identification and quantification of volatile impurities. For comprehensive characterization, especially when dealing with a new supplier or an unexpected impurity profile, a multi-technique approach is recommended. By carefully selecting and implementing these methods, researchers, scientists, and drug development professionals can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.
Establishing Reference Standards for 2,3-Dihydroxypropanal Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,3-dihydroxypropanal (glyceraldehyde). The selection of an appropriate analytical technique is critical for ensuring data accuracy and reliability in research and development. This document details experimental protocols and presents performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays, enabling an informed decision on the most suitable method for specific applications.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods for the quantification of this compound and structurally similar analytes.
| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Key Advantages | Key Disadvantages |
| HPLC-UV/RID | Glyceraldehyde | 0.5 - 10 mg/mL[1] | 10 µmol/L[2] | Not Specified | < 5%[1] | Robust, suitable for non-volatile compounds, no derivatization required. | Lower sensitivity compared to MS, potential for interfering compounds. |
| GC-MS | Glycolaldehyde (B1209225)* | Not Specified | 0.104 g/L[3][4] | 0.315 g/L[3][4] | < 4%[3][4] | High sensitivity and selectivity, provides structural information. | Requires derivatization for polar analytes, potential for thermal degradation. |
| Enzymatic Assay | GAPDH Activity** | Not Specified | 100 µU/mL | Not Specified | Not Specified | High specificity, rapid analysis. | Indirect measurement, susceptible to matrix interference affecting enzyme activity. |
*Data for glycolaldehyde, a structurally similar compound, is presented as a reference.[3][4] **Data for the activity of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), the enzyme that metabolizes the phosphorylated form of glyceraldehyde.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated method for the analysis of glycerol (B35011) oxidation products, including glyceraldehyde.[1][5]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Aminex HPX-87C (300 mm × 7.8 mm).[6]
-
Mobile Phase: 3 mM Sulfuric Acid (H₂SO₄) in deionized water.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 70 °C.[1]
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.
Sample Preparation:
-
Withdraw a sample from the source (e.g., reaction mixture, biological fluid).
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the calibration curve range.
Calibration:
-
Prepare a series of this compound standards in the mobile phase (e.g., 0.5, 1, 2, 5, and 10 mg/mL).[1]
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
Data Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Identify the this compound peak based on its retention time compared to the standards.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
This protocol is a general procedure for the analysis of small polar molecules like this compound and requires a derivatization step to increase volatility.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Data acquisition and processing software.
Derivatization Reagents:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Methoxyamine hydrochloride (MOX) in pyridine.
Sample Preparation and Derivatization:
-
To 10-50 µL of the sample, add an internal standard (e.g., a deuterated analog of the analyte).
-
If the sample is aqueous, evaporate it to dryness under a stream of nitrogen.
-
Add 20 µL of MOX solution, vortex, and incubate at 60 °C for 60 minutes.[7]
-
Add 80 µL of MSTFA with 1% TMCS, vortex, and incubate at 60 °C for 30 minutes.[7]
-
Cool the sample before injection.
GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) or selected ion monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the derivatized this compound.
Calibration and Data Analysis:
-
Prepare and derivatize a series of this compound standards following the same procedure as the samples.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the this compound in the sample using the calibration curve.
Enzymatic Assay for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity
This protocol measures the activity of GAPDH, which catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, providing an indirect measure related to glyceraldehyde metabolism.[8]
Principle: The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 0.015 M Sodium pyrophosphate buffer, pH 8.5, containing 0.03 M sodium arsenate.[8]
-
NAD+ Solution: 7.5 mM NAD+.[8]
-
Substrate Solution: 0.015 M DL-glyceraldehyde-3-phosphate.[8]
-
Enzyme: Purified GAPDH or sample containing GAPDH.
Procedure:
-
In a cuvette, combine 2.6 mL of Assay Buffer, 0.1 mL of NAD+ Solution, and 0.1 mL of the enzyme sample.
-
Incubate at 25 °C for 3-5 minutes to reach temperature equilibrium and record any blank rate.[8]
-
Initiate the reaction by adding 0.1 mL of the Substrate Solution.
-
Immediately record the increase in absorbance at 340 nm for 3-5 minutes.[8]
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Mandatory Visualizations
Signaling Pathway: Glycolysis
The following diagram illustrates the central role of glyceraldehyde-3-phosphate, the phosphorylated form of this compound, in the glycolytic pathway.
Experimental Workflow: GC-MS Analysis
The diagram below outlines the key steps in the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry.
Logical Relationship: Method Selection Criteria
This diagram illustrates the logical considerations for selecting an appropriate analytical method for this compound analysis based on experimental requirements.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. publikace.k.utb.cz [publikace.k.utb.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Glyceraldehyde-3-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Dihydroxypropanal
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2,3-dihydroxypropanal (glyceraldehyde). Adherence to these procedures is mandatory to ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are paramount to mitigate these risks.
I. Personal Protective Equipment (PPE) Protocol
All personnel handling this compound must use the following PPE. There are no exceptions to this protocol.
A. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][4] A certified chemical fume hood is required for all procedures that may generate dust or aerosols.
B. Barrier Protection:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[4][5] A face shield should be worn over safety goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Butyl or nitrile gloves are required.[6][7] Do not use latex gloves, as they offer poor resistance to aldehydes. Gloves must be inspected for tears or punctures before each use. Contaminated gloves must be removed and replaced immediately. Never reuse disposable gloves. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves is mandatory.[5] Ensure the lab coat is fully buttoned to provide maximum skin coverage.[7] |
| Respiratory Protection | Respirator | Required if exposure limits are exceeded or if irritation is experienced. Use a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors.[5] All respirator users must be fit-tested and trained annually.[7] |
| Foot Protection | Closed-toe Shoes | Shoes must be made of a non-porous material and cover the entire foot. |
II. Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment and reagents before starting the experiment.
-
Don the required PPE as outlined in the table above.
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
III. Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection:
| Waste Type | Collection Container | Disposal Procedure |
| Unused/Expired this compound | Labeled, sealed, and compatible hazardous waste container. | Arrange for pickup by a certified hazardous waste disposal company. Do not dispose of down the drain. |
| Contaminated Labware (glass, plastic) | Designated "Chemically Contaminated Sharps/Glass" container. | Dispose of through the institutional hazardous waste program. |
| Contaminated PPE (gloves, etc.) | Labeled "Hazardous Waste" bag within a sealed container. | Dispose of as hazardous waste. Do not discard in regular trash. |
| Aqueous Solutions Containing this compound | Labeled, sealed, and compatible hazardous waste container. | Do not dispose of down the drain. Arrange for pickup by a certified hazardous waste disposal company. For small quantities, a laboratory neutralization protocol may be followed by trained personnel.[9] |
B. Decontamination:
-
All surfaces and equipment contaminated with this compound should be decontaminated with a suitable cleaning agent.
-
Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[4] Do not take contaminated clothing home.
Experimental Protocol: Neutralization of Small Quantities of this compound Waste
For small quantities of aqueous this compound waste, the following oxidation procedure can be performed by trained personnel in a chemical fume hood to convert it to the less hazardous glyceric acid before collection by a certified waste management service.[9]
Materials:
-
This compound waste solution
-
Potassium permanganate (B83412) (KMnO₄) solution (0.1 M)
-
Sulfuric acid (H₂SO₄) (1 M)
-
Sodium bisulfite (NaHSO₃)
-
pH indicator strips
-
Stir plate and magnetic stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
Procedure:
-
Place the waste solution in the reaction vessel with a stir bar.
-
Slowly add 1 M sulfuric acid until the pH is approximately 3.
-
While stirring, add 0.1 M potassium permanganate solution dropwise until a faint, persistent pink or purple color remains.[9]
-
If a strong purple color persists, add a small amount of sodium bisulfite to quench the excess potassium permanganate until the color disappears.[9]
-
Neutralize the final solution to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate).
-
Collect the neutralized solution in a properly labeled hazardous waste container for disposal.[9]
Visual Workflow for PPE Selection and Handling
Caption: Workflow for handling this compound, including PPE selection and emergency procedures.
References
- 1. SOPs for Hazardous Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. nscc.edu [nscc.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. 4351074.fs1.hubspotusercontent-na1.net [4351074.fs1.hubspotusercontent-na1.net]
- 6. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
